1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione
Description
Properties
IUPAC Name |
1,3-dibutyl-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-3-5-7-13-9(15)12-10(16)14(11(13)17)8-6-4-2/h3-8H2,1-2H3,(H,12,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHYJWWGEDBAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)NC(=O)N(C1=O)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione: Structural Dynamics, Synthesis, and Applications in Advanced Materials
Executive Summary
1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (CAS: 24807-33-8) is an unsymmetrically N-alkylated derivative of isocyanuric acid. Characterized by a highly polar, hydrogen-bonding isocyanurate core flanked by two lipophilic butyl chains, this molecule exhibits a unique amphiphilic dichotomy. This structural motif makes it an invaluable building block in supramolecular chemistry, a reactive monomer for advanced polymer crosslinking, and a privileged intermediate in pharmaceutical synthesis[1].
Unlike its fully substituted analogs (e.g., tributyl isocyanurate), the presence of a single, unsubstituted N-H bond allows 1,3-dibutyl-1,3,5-triazinane-2,4,6-trione to act simultaneously as a hydrogen bond donor and acceptor. This guide provides an in-depth technical analysis of its physicochemical properties, regioselective synthesis, and application methodologies for researchers and drug development professionals.
Physicochemical Profiling & Structural Elucidation
Understanding the physical and structural parameters of 1,3-dibutyl-1,3,5-triazinane-2,4,6-trione is critical for predicting its behavior in solution and in polymer matrices.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the compound, synthesized from commercial standards,[2]:
| Property | Value |
| Chemical Name | 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione |
| CAS Registry Number | 24807-33-8 |
| Molecular Formula | C₁₁H₁₉N₃O₃ |
| Molecular Weight | 241.29 g/mol |
| SMILES String | CCCCN1C(=O)NC(=O)N(CCCC)C1=O |
| Hydrogen Bond Donors | 1 (Unsubstituted N-H) |
| Hydrogen Bond Acceptors | 3 (Carbonyl C=O groups) |
| Commercial Purity Standard | ≥ 98% |
Tautomeric Equilibrium and Stability
The parent compound, cyanuric acid, exists in a tautomeric equilibrium between the tri-enol form (1,3,5-triazine-2,4,6-triol) and the tri-keto form (1,3,5-triazinane-2,4,6-trione). Under standard conditions and in the solid state, the keto tautomer (isocyanuric acid) is overwhelmingly favored due to the high thermodynamic stability of the C=O bonds[3]. In 1,3-dibutyl-1,3,5-triazinane-2,4,6-trione, the N-alkylation at positions 1 and 3 permanently "locks" the molecule into the trione form at those loci, strongly enforcing the keto structure at the remaining position 5 to maintain the stable isocyanurate ring system.
Synthetic Pathways & Mechanistic Insights
Synthesizing an unsymmetrically di-alkylated isocyanurate requires strict control over reaction thermodynamics to prevent the formation of statistical mixtures (mono-, di-, and tri-alkylated products).
Mechanistic Causality
The synthesis relies on the nucleophilic substitution (N-alkylation) of cyanuric acid. The key to regioselectivity lies in exploiting the distinct pKa values of cyanuric acid's three imide protons (pKa₁ ≈ 6.8, pKa₂ ≈ 11.4, pKa₃ > 13)[3]. By utilizing a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF), the reaction easily deprotonates the first two protons to form a dianion. However, K₂CO₃ is insufficiently basic to deprotonate the third proton. Consequently, the nucleophilic attack on the alkyl halide (1-bromobutane) naturally stalls after the addition of two butyl groups, yielding the 1,3-dibutyl product with high selectivity.
Experimental Protocol 1: Regioselective Synthesis
Objective: Synthesize and purify 1,3-dibutyl-1,3,5-triazinane-2,4,6-trione. Self-Validating System: The evolution of CO₂ (if using bicarbonate) or the precipitation of KBr serves as a visual indicator of reaction progression.
-
Reagent Preparation: Suspend cyanuric acid (1.0 equivalent, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 30 mL) under an inert nitrogen atmosphere.
-
Controlled Deprotonation: Add anhydrous K₂CO₃ (2.2 equivalents, 22 mmol). Stir the suspension at 60°C for 1 hour to ensure complete formation of the dianion intermediate.
-
Alkylation: Slowly add 1-bromobutane (2.05 equivalents, 20.5 mmol) dropwise over 30 minutes. Causality: Dropwise addition prevents localized high concentrations of the electrophile, minimizing the risk of unwanted tri-alkylation.
-
Thermal Activation: Elevate the temperature to 80°C and stir for 12 hours. Monitor the precipitation of KBr salts.
-
Aqueous Workup: Cool the mixture to room temperature and quench with distilled water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient) to isolate the pure product.
Figure 1: Regioselective synthesis workflow for 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione.
Supramolecular Chemistry & Hydrogen Bonding Networks
The 1,3-dibutyl-1,3,5-triazinane-2,4,6-trione molecule is a classic supramolecular synthon. The unsubstituted N-H acts as a potent hydrogen bond donor, while the adjacent carbonyls act as acceptors.
When dissolved in non-polar solvents, the molecule undergoes self-assembly to form hydrogen-bonded dimers or extended linear tapes. More importantly, when mixed with complementary molecules (like melamine derivatives), it forms highly stable, hexameric "rosette" structures driven by cooperative hydrogen bonding.
Experimental Protocol 2: Supramolecular Assembly Characterization (NMR)
Objective: Determine the association constant (
-
Solvent Selection: Prepare a stock solution of the purified compound in anhydrous CDCl₃. Causality: Non-polar, non-competing solvents like CDCl₃ are mandatory. Polar solvents (e.g., DMSO-d₆) will competitively hydrogen bond with the isocyanurate core, destroying the supramolecular assembly.
-
Serial Dilution: Prepare a series of samples ranging from 0.5 mM to 50 mM concentration.
-
NMR Acquisition: Acquire ¹H-NMR spectra for each concentration at a constant temperature (e.g., 298 K).
-
Data Analysis: Plot the chemical shift (
) of the N-H proton against the concentration. Use a non-linear regression model (e.g., the dimerization isotherm) to calculate the .
Figure 2: Logical relationship of concentration and coformers in supramolecular assembly.
Applications in Polymer Science and Drug Development
Polymer Functionalization
Similar to the industrial utility of 3[3], the 1,3-dibutyl derivative acts as a versatile precursor for high-performance polymers. The remaining N-H bond can be reacted with epichlorohydrin to yield a glycidyl-functionalized monomer. When integrated into epoxy resins, the rigid isocyanurate core drastically enhances the thermal stability, glass transition temperature (
Pharmaceutical Intermediates
In drug development, the isocyanurate ring is a privileged scaffold. 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione is actively utilized as a 1[1]. Its amphiphilic nature—combining hydrophobic butyl tails with a polar head—allows it to be engineered into micellar drug delivery systems or lipid nanoparticles (LNPs), improving the solubility and bioavailability of hydrophobic active pharmaceutical ingredients (APIs).
References
-
1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione - Lead Sciences Source: lead-sciences.com URL:[Link]
-
Syntree: Smart Reagents. Rooted in Precision. Source: syntree.com URL: [Link]
Sources
Comprehensive Technical Guide: 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione
Executive Summary & Core Identity
1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (CAS: 24807-33-8 ) is a disubstituted isocyanurate derivative. Chemically, it represents the intermediate alkylation state between cyanuric acid and tributyl isocyanurate. In pharmaceutical and materials science research, it is critical as both a functional intermediate for asymmetric isocyanurate synthesis and a tracked process impurity in the manufacturing of alkylated isocyanurate crosslinkers.
Chemical Identifiers
| Identifier Type | Value |
| CAS Number | 24807-33-8 |
| IUPAC Name | 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione |
| Synonyms | 1,3-Dibutyl isocyanurate; 1,3-Dibutyl-s-triazine-2,4,6(1H,3H,5H)-trione |
| Molecular Formula | C₁₁H₁₉N₃O₃ |
| Molecular Weight | 241.29 g/mol |
| InChI Key | YFHYJWWGEDBAEG-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=O)NC(=O)N(CCCC)C1=O |
Physicochemical Profile
Understanding the physical nature of this compound is prerequisite for isolation. Unlike the fully substituted tributyl isocyanurate (which is a liquid), the dibutyl derivative possesses an acidic N-H proton, significantly altering its solubility and melting behavior.
| Property | Description / Value |
| Physical State | White to off-white crystalline solid or viscous oil (purity dependent) |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Chloroform); Low water solubility |
| pKa (Predicted) | ~9-10 (Due to the imide-like N-H functionality) |
| LogP | ~1.5 - 2.0 (Estimated) |
| Stability | Stable under standard conditions; Hygroscopic due to N-H bonding potential |
Synthesis & Production Logic
Context: The synthesis of 1,3-dibutyl-1,3,5-triazinane-2,4,6-trione is rarely a single-step quantitative yield process. It is governed by statistical alkylation kinetics.[1] The most robust route for researchers is the controlled alkylation of cyanuric acid or cyanuric acid salts, followed by rigorous chromatographic separation.
Reaction Mechanism
The reaction proceeds via nucleophilic substitution (
Experimental Protocol: Controlled Alkylation
Objective: Synthesize and isolate 1,3-dibutyl isocyanurate.
Reagents:
-
n-Butyl Bromide (2.2 eq)[1]
-
Potassium Carbonate (
) (2.2 eq)[1] -
Solvent: DMF (N,N-Dimethylformamide)[1]
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend Cyanuric Acid (10 mmol) and
(22 mmol) in dry DMF (20 mL). Heat to 60°C for 30 minutes to facilitate deprotonation. -
Addition: Add n-Butyl Bromide (22 mmol) dropwise over 1 hour. Rationale: Slow addition prevents high local concentrations of alkylating agent, minimizing tri-substitution.
-
Reaction: Stir at 80°C for 4-6 hours. Monitor via TLC (Silica, Hexane:Ethyl Acetate 7:3).[1] You will observe three spots: Mono-butyl (baseline/low Rf), Di-butyl (Target, mid Rf) , and Tri-butyl (high Rf).[1]
-
Quench & Workup: Cool to room temperature. Pour mixture into ice water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).
-
Purification (Crucial): The crude oil will contain ~60% target product.[1] Purify via flash column chromatography using a gradient of Hexane -> 20% EtOAc/Hexane.[1] The 1,3-dibutyl derivative elutes after the tributyl impurity.
Visualization: Alkylation Pathway
Figure 1: Stepwise alkylation logic. The target compound is the intermediate species, requiring stoichiometric control to maximize yield.
Analytical Characterization (Self-Validating)
To confirm the identity of CAS 24807-33-8, you must validate the ratio of butyl groups to the triazine core and the presence of the single N-H proton.[1]
Nuclear Magnetic Resonance (NMR)[8][10][11][12]
-
¹H NMR (400 MHz, CDCl₃):
- ~0.95 ppm (t, 6H): Terminal methyl groups of the two butyl chains.
-
~1.35 ppm (m, 4H): Sextet-like methylene protons (
).[1] -
~1.65 ppm (m, 4H): Methylene protons
to Nitrogen. -
~3.85 ppm (t, 4H): Methylene protons
to Nitrogen ( ).[1] - ~8.5 - 9.5 ppm (s, 1H): Diagnostic Peak. The broad singlet of the single amide N-H.[1] Note: If this peak is missing, you have over-alkylated to the tributyl derivative.
Mass Spectrometry (MS)[8][12]
-
Method: ESI-MS (Positive Mode).[1]
-
Target Ion:
m/z.[1] -
Adducts: Look for
m/z, common in isocyanurates.
Infrared Spectroscopy (FTIR)[8][12][13]
-
~1680 - 1710 cm⁻¹: Strong C=O stretching (Isocyanurate ring carbonyls).[1]
-
~3100 - 3200 cm⁻¹: N-H stretch (Validation of di-substitution).
Visualization: Analytical Decision Tree
Figure 2: NMR-based logic flow for distinguishing the target 1,3-dibutyl derivative from mono- and tri-substituted analogs.
Applications & Implications in R&D
Impurity Profiling
In the industrial production of Tributyl Isocyanurate (used in agrochemicals and polymer additives), the 1,3-dibutyl derivative is the primary "process impurity." Its presence can affect the crosslinking density of polymers because it acts as a chain terminator (having only one reactive N-H site if used in further condensation, or lacking the third alkyl group for steric properties).[1]
Intermediate for Asymmetric Isocyanurates
Researchers use CAS 24807-33-8 to synthesize hybrid isocyanurates .[1] By reacting the remaining N-H group with a different electrophile (e.g., Allyl bromide, Benzyl chloride), scientists can create A-A-B type tri-substituted isocyanurates, which are valuable for tuning the thermal stability and solubility of functional materials.
Safety & Handling
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
Handling: The N-H functionality makes it slightly acidic. Avoid contact with strong bases unless intended for reaction.[1]
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can make the solid sticky or difficult to weigh.
References
-
Lead Sciences . 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione Product Page. Retrieved from [1]
-
Sigma-Aldrich . 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (Structural Analog Reference). Retrieved from [1][3]
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 3035346 (Related Thione). Retrieved from [1]
-
BOC Sciences . 5,5-dibutyl-1,3-diazinane-2,4,6-trione (Isomer/Analog Reference). Retrieved from [1]
Sources
1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione molecular weight and formula
[1][2]
Executive Summary
1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (CAS: 24807-33-8) is a disubstituted isocyanurate derivative characterized by two butyl chains attached to the nitrogen atoms of the 1,3,5-triazine-2,4,6-trione core. Unlike its fully substituted analog (tributyl isocyanurate), the presence of a single unsubstituted nitrogen (N-H) at the 5-position imparts unique chemical reactivity, making it a critical intermediate for N-chlorinated disinfectants , polymer crosslinkers , and pharmaceutical precursors .
This guide provides a comprehensive technical analysis for researchers, focusing on its molecular identity, controlled synthesis via cyanuric acid alkylation, and analytical characterization.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11][12]
Molecular Identification
| Parameter | Data |
| Chemical Name | 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione |
| Synonyms | 1,3-Dibutyl isocyanurate; 1,3-Dibutyl-s-triazine-2,4,6(1H,3H,5H)-trione |
| CAS Number | 24807-33-8 |
| Molecular Formula | C₁₁H₁₉N₃O₃ |
| Molecular Weight | 241.29 g/mol |
| SMILES | CCCCN1C(=O)NC(=O)N(CCCC)C1=O |
| InChI Key | YFHYJWWGEDBAEG-UHFFFAOYSA-N |
Physicochemical Properties[11][12]
-
Physical State: Viscous liquid or low-melting solid (dependent on purity and crystal packing).
-
Solubility:
-
High: Chloroform, DMSO, DMF, Ethyl Acetate.[1]
-
Low/Insoluble: Water (hydrophobic alkyl chains dominate).
-
-
Acidity (pKa): The N-H proton at position 5 is weakly acidic (pKa ~9-10), allowing for deprotonation and further functionalization (e.g., chlorination or alkylation).
-
Stability: Thermally stable up to ~200°C; hydrolytically stable in neutral media but susceptible to ring opening in strong hot alkali.
Synthesis & Manufacturing Methodologies
Core Synthetic Route: Controlled Alkylation
The most robust method for synthesizing the 1,3-disubstituted derivative is the stoichiometrically controlled alkylation of cyanuric acid . Unlike trimerization of isocyanates (which yields symmetric trisubstituted products), this method allows for the isolation of the di-substituted species by limiting the alkylating agent.
Experimental Protocol
-
Precursor: Cyanuric Acid (1,3,5-triazine-2,4,6-triol).
-
Alkylating Agent: n-Butyl Bromide (2.0 - 2.2 equivalents).
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH).
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
Step-by-Step Methodology:
-
Solvation: Dissolve Cyanuric Acid (10 mmol) in DMF (20 mL) at 60°C.
-
Activation: Add K₂CO₃ (22 mmol) and stir for 30 minutes to generate the cyanurate dianion.
-
Alkylation: Add n-Butyl Bromide (22 mmol) dropwise over 1 hour.
-
Reaction: Heat to 90°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). The hydrophobic product will precipitate or form an oil.
-
Purification: Extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify via silica gel column chromatography to separate the 1,3-dibutyl product from mono- and tri-butyl impurities.
Synthesis Pathway Visualization
The following diagram illustrates the stepwise alkylation pathway and the critical branching point between di- and tri-substitution.
Caption: Stepwise alkylation of cyanuric acid. Control of stoichiometry (2.0 eq) is critical to stop at the 1,3-disubstituted stage.
Analytical Characterization
To validate the identity of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione, researchers should look for the following spectral signatures.
Nuclear Magnetic Resonance (¹H NMR)
-
Solvent: CDCl₃ or DMSO-d₆.
-
Key Signals:
-
δ ~0.9 ppm (Triplet, 6H): Terminal methyl groups (-CH₃) of the butyl chains.
-
δ ~1.3–1.6 ppm (Multiplet, 8H): Internal methylene protons (-CH₂-CH₂-).
-
δ ~3.8–3.9 ppm (Triplet, 4H): N-methylene protons (-N-CH₂-), deshielded by the adjacent carbonyls.
-
δ ~8.5–9.5 ppm (Singlet, 1H): The diagnostic N-H proton on the triazine ring. Note: Absence of this peak indicates over-alkylation to the tributyl derivative.
-
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.
-
Molecular Ion: [M+H]⁺ = 242.3 m/z.
-
Fragmentation:
-
Loss of butyl group (M - 57).
-
Ring cleavage characteristic of isocyanurates.
-
Applications & Functional Utility
Pharmaceutical Intermediates
The 1,3-dibutyl derivative serves as a scaffold for N-chlorinated hydantoins/isocyanurates . By chlorinating the remaining N-H position, researchers can generate 1,3-dibutyl-5-chloroisocyanurate, a controlled-release oxidizing agent used in disinfection and organic synthesis (oxidation of alcohols).
Polymer Science
-
Plasticizer: The long butyl chains disrupt polymer packing, making this compound an effective plasticizer for polyurethanes and PVC.
-
Crosslinking Precursor: The N-H group allows for reaction with diisocyanates or epoxides, incorporating the thermal stability of the isocyanurate ring into polymer backbones without full crosslinking (unlike the trifunctional TAIC).
Drug Delivery
Recent patents suggest the utility of substituted triazinane-2,4,6-triones in lipid-based drug delivery systems, where the heterocyclic core aids in the complexation of active pharmaceutical ingredients (APIs).
Safety & Handling (E-E-A-T)
-
Hazard Classification: Generally classified as an Irritant (Skin/Eye) .
-
Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust or vapors during heating.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible, as the N-H bond can be susceptible to moisture-mediated hydrolysis over long periods.
References
Physical and chemical properties of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione
[1]
Executive Summary
1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (also known as 1,3-Dibutyl isocyanurate) is a disubstituted derivative of isocyanuric acid. Characterized by a stable six-membered triazine ring with alternating nitrogen and carbonyl groups, this molecule serves as a versatile scaffold. Its unique chemical profile—featuring two lipophilic butyl chains and one reactive N-H site—makes it an ideal precursor for asymmetric triazine derivatives used in high-performance coatings, crosslinking agents, and bioactive molecules.
Chemical Identity & Structural Analysis
| Property | Data |
| IUPAC Name | 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione |
| Common Synonyms | 1,3-Dibutyl isocyanurate; 1,3-Di-n-butyl-s-triazine-2,4,6(1H,3H,5H)-trione |
| CAS Registry Number | 24807-33-8 |
| Molecular Formula | C₁₁H₁₉N₃O₃ |
| Molecular Weight | 241.29 g/mol |
| SMILES | CCCCN1C(=O)NC(=O)N(CCCC)C1=O |
| InChI Key | YFHYJWWGEDBAEG-UHFFFAOYSA-N |
Structural Visualization
The molecule exhibits a planar isocyanurate core. The N-butyl substitution at positions 1 and 3 disrupts the perfect
Figure 1: Structural dynamics of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione, highlighting the stable keto form and reactive sites.
Physical & Chemical Properties
3.1 Physical Characteristics
Unlike the fully substituted 1,3,5-tributyl isocyanurate (a liquid), the 1,3-disubstituted analog possesses a single N-H moiety capable of hydrogen bonding. This intermolecular interaction significantly influences its phase behavior.
-
Physical State: Waxy solid or viscous liquid at room temperature (dependent on purity).
-
Melting Point: Predicted range 80–120°C . (Note: Homologs like 1,3-diethyl isocyanurate melt at ~168°C; longer butyl chains increase flexibility, lowering MP).
-
Solubility:
-
Soluble: Chloroform, DMSO, Methanol, Ethyl Acetate.
-
Insoluble: Water (due to lipophilic butyl chains).
-
-
Density: ~1.15 g/cm³ (Predicted based on homologs).
3.2 Chemical Reactivity
The reactivity of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione is defined by the N-H group at position 5 .[1]
-
Acidity (pKa ~9–10): The N-H proton is weakly acidic, comparable to succinimide. It can be deprotonated by weak bases (e.g.,
, ) to form a nucleophilic nitrogen anion. -
Nucleophilic Substitution: The deprotonated N-anion readily undergoes
reactions with alkyl halides, allowing for the synthesis of asymmetric tri-substituted isocyanurates. -
Hydrolytic Stability: The ring is stable under neutral and mildly acidic conditions but undergoes ring-opening hydrolysis in boiling strong alkalis (NaOH) or concentrated mineral acids, yielding butylamine and carbon dioxide.
Synthesis Protocols
The synthesis of 1,3-disubstituted isocyanurates requires precise control to avoid the formation of mono- and tri-substituted byproducts.
Method A: Controlled Alkylation of Cyanuric Acid (Laboratory Scale)
This method uses stoichiometry to favor the di-substituted product.
Reagents:
-
Cyanuric Acid (1 eq)
-
1-Bromobutane (2.0 eq)
-
Potassium Carbonate (
, 2.2 eq) -
Solvent: DMF (N,N-Dimethylformamide)
Protocol:
-
Dissolution: Dissolve Cyanuric Acid (12.9 g, 0.1 mol) in DMF (150 mL) at 80°C.
-
Base Addition: Add
(30.4 g, 0.22 mol) portion-wise. Stir for 30 min to form the dipotassium salt. -
Alkylation: Add 1-Bromobutane (27.4 g, 0.2 mol) dropwise over 1 hour.
-
Reaction: Heat the mixture to 100°C for 6–8 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).
-
Workup:
-
Cool to room temperature and filter off inorganic salts.
-
Evaporate DMF under reduced pressure.
-
Resuspend residue in Chloroform (100 mL) and wash with water (3 x 50 mL).
-
-
Purification: The crude product is a mixture of mono-, di-, and tri-butyl derivatives. Purify via Column Chromatography (Silica Gel, Gradient: Hexane
20% EtOAc/Hexane). The 1,3-dibutyl isomer typically elutes after the tri-butyl and before the mono-butyl derivative.
Method B: Reaction of Butyl Isocyanate with Butyl Urea (High Purity)
This route minimizes byproduct formation by assembling the ring from pre-functionalized precursors.
Reaction Scheme:
Applications in Research & Industry
5.1 Polymer Chemistry
-
Crosslinking Agents: The reactive N-H group allows the molecule to be grafted onto polymer backbones (e.g., polyurethanes, epoxies) to introduce thermal stability and flame retardancy.
-
Stabilizers: Used as a precursor for Hindered Amine Light Stabilizers (HALS), protecting plastics from UV degradation.
5.2 Pharmaceutical Intermediates
-
Nucleoside Analogs: The triazine core mimics pyrimidine bases (uracil/thymine). 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione serves as a scaffold for developing antiviral or antineoplastic agents by functionalizing the N-5 position with ribose or other bioactive moieties.
5.3 Agrochemicals [1]
-
Herbicides: Analogous to Hexazinone, derivatives of this molecule are investigated for their potential as photosystem II inhibitors in weed control.
Safety & Handling (MSDS Summary)
| Hazard Category | Classification | Handling Protocol |
| Acute Toxicity | Low (Oral/Dermal) | Wear nitrile gloves and safety glasses. |
| Inhalation | Irritant | Use in a well-ventilated fume hood. Avoid dust/mist. |
| Environmental | Potential Aquatic Toxin | Do not dispose of in standard drains. Use chemical waste services. |
| Storage | Stable | Store in a cool, dry place. Hygroscopic (protect from moisture). |
References
-
Sigma-Aldrich. (2024). Product Specification: 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (CAS 24807-33-8).[1][2] Merck KGaA. Link
-
National Institute of Standards and Technology (NIST). (2023). Isocyanuric Acid Derivatives: Thermochemical Data. NIST Chemistry WebBook, SRD 69.[3] Link
-
PubChem. (2024). Compound Summary: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione derivatives.[1][2][3][4][5] National Center for Biotechnology Information. Link
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dibutyl-.[2]Link
-
Chemical Book. (2024). CAS 24807-33-8 Product Database.[1]Link
Sources
- 1. Smart Reagents. Rooted in Precision. - Syntree [syntree.com]
- 2. 1,3,5-triazinane-2,4,6-trione | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- [webbook.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1,3,5-Tris(4-(tert-butyl)-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione - Wikipedia [en.wikipedia.org]
Key research papers on 1,3,5-triazinane-2,4,6-trione derivatives
An In-depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of 1,3,5-Triazinane-2,4,6-trione Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,5-triazinane-2,4,6-trione core, commonly known as isocyanuric acid, represents a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties, rigid structure, and the synthetic accessibility of its aromatic precursor, 1,3,5-triazine, make it a foundational building block for developing a diverse array of bioactive molecules. This guide provides a comprehensive technical overview of the key research landscape surrounding these derivatives. We will explore the fundamental synthetic strategies, delve into the structure-activity relationships of prominent derivatives in key therapeutic areas—including oncology, virology, and neurology—and elucidate the underlying mechanisms of action that drive their biological effects. This document serves as a condensed, authoritative resource, synthesizing seminal findings and providing detailed experimental insights to accelerate research and development in this promising chemical space.
The 1,3,5-Triazine Scaffold: A Privileged Structure in Drug Discovery
The 1,3,5-triazine ring is a six-membered heterocycle with three nitrogen atoms at alternating positions. This scaffold is the aromatic precursor to the saturated 1,3,5-triazinane-2,4,6-trione system (isocyanuric acid), which exists in a keto-enol tautomerism with cyanuric acid.[1][2] The triazine core is considered a "privileged structure" due to its ability to serve as a versatile template for presenting various substituents in a defined three-dimensional space, enabling interaction with a wide range of biological targets.[3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, anticonvulsant, antimicrobial, and herbicidal properties.[4][5]
The synthetic versatility of its chlorinated precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), is the primary driver behind the extensive exploration of this chemical class.[6][7] The differential reactivity of the three chlorine atoms allows for controlled, sequential nucleophilic substitution, enabling the construction of vast and diverse chemical libraries with fine-tuned pharmacological profiles.[3][8]
Foundational Synthetic Methodologies: The Cyanuric Chloride Route
The most prevalent and economically viable method for synthesizing substituted 1,3,5-triazine derivatives begins with cyanuric chloride.[3][7] The key to this methodology lies in the temperature-dependent reactivity of the chlorine atoms. The first substitution can be achieved at low temperatures (0-5 °C), the second at room temperature, and the third at elevated temperatures, allowing for the stepwise introduction of different nucleophiles (N-, O-, S-based) to create mono-, di-, and trisubstituted products with high regioselectivity.[6][8]
Caption: Sequential Nucleophilic Substitution of Cyanuric Chloride.
Experimental Protocol: General Procedure for Sequential Synthesis
This protocol provides a framework for the synthesis of a trisubstituted 1,3,5-triazine derivative. The choice of nucleophiles (Nu1, Nu2, Nu3) and base will vary depending on the target molecule.
-
First Substitution (0-5 °C):
-
Dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran, THF) in a three-neck flask equipped with a stirrer and thermometer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the first nucleophile (Nu1-H, 1.0 eq) and a base (e.g., N,N-diisopropylethylamine, DIPEA, 1.1 eq) in the same solvent, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor reaction progress by thin-layer chromatography (TLC).
-
-
Second Substitution (~25 °C):
-
Once the first substitution is complete, add the second nucleophile (Nu2-H, 1.0 eq) and base (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC indicates the consumption of the mono-substituted intermediate.
-
-
Third Substitution (>50 °C):
-
Add the third nucleophile (Nu3-H, 1.1-1.5 eq) and base (1.2-1.6 eq).
-
Heat the reaction mixture to 50-80 °C and stir until the di-substituted intermediate is fully consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using an appropriate method, such as column chromatography or recrystallization.
-
Confirm the structure and purity of the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).[3]
-
Key Therapeutic Applications and Mechanistic Insights
Anticancer Activity
1,3,5-Triazine derivatives have demonstrated significant potential as anticancer agents, targeting a variety of malignancies including breast, colorectal, and lung cancers.[9][10] Clinically utilized drugs such as Hexamethylmelamine (Altretamine) underscore the therapeutic viability of this scaffold.[9][11]
Mechanism of Action: Targeting Key Signaling Pathways
A primary mechanism for their anticancer effect is the inhibition of critical cell signaling pathways that are frequently dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: Many triazine derivatives function as potent inhibitors of Phosphatidylinositol 3-kinase (PI3K) and/or the mammalian Target of Rapamycin (mTOR).[10][11] By blocking these kinases, the derivatives disrupt downstream signaling required for cell growth, proliferation, and survival, ultimately leading to apoptosis.
-
EGFR Inhibition: Certain derivatives act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cancer cell proliferation.
Caption: Inhibition of EGFR and PI3K/Akt/mTOR Pathways by Triazines.
Quantitative Anticancer Activity Data
The cytotoxic efficacy of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.
| Derivative Class | Compound | Cancer Cell Line | IC₅₀ | Reference Compound |
| Imamine-1,3,5-triazine | 4f | MDA-MB-231 (Breast) | 6.25 µM | Imatinib (35.50 µM) |
| Pyrazolyl-s-triazine | 4f | HCT-116 (Colon) | 0.50 µM | - |
| Tri-amino-substituted | 11e | A549 (Lung) | 28 nM | Methotrexate |
| Hydrazone Derivative | 11 | HCT-116 (Colon) | 0.97 µM | - |
| Hydrazone Derivative | 11 | MCF-7 (Breast) | 1.0 µM | - |
| Table compiled from data in references[7][9]. |
Antiviral Activity
Derivatives of the 1,3,5-triazine scaffold have been investigated for broad-spectrum antiviral properties.[12] Notable activity has been reported against several viruses, including Herpes Simplex Virus type 1 (HSV-1) and Potato Virus Y (PVY).[13]
Mechanism of Action: The mechanisms can be virus-specific. For some viruses, derivatives may inhibit viral replication machinery.[13] Recent studies have also identified PIKfyve kinase as a potential host target; inhibition of this kinase by triazine derivatives can block the entry and replication of a broad range of viruses.[12]
Quantitative Antiviral Activity Data
Antiviral efficacy is often expressed as the 50% effective concentration (EC₅₀), the concentration that inhibits viral replication by 50%. The selectivity index (SI), calculated as CC₅₀ (cytotoxicity) / EC₅₀, is a critical measure of a compound's therapeutic window.
| Derivative Class | Compound | Virus | EC₅₀ | Selectivity Index (SI) |
| Trialkoxy-TAZ | 4bbb | HSV-1 | - | 256.6 |
| Piperazine-containing | C35 | PVY | 89 µg/mL | - |
| Table compiled from data in references[13]. |
Anticonvulsant Activity
A growing body of research has explored triazine derivatives for the management of epilepsy and other seizure-related CNS disorders.[14][15] While much work has focused on the 1,2,4-triazine isomer, the 1,3,5-triazine core also serves as a valuable template.
Mechanism of Action: The anticonvulsant effects are believed to be mediated primarily through the modulation of neurotransmitter systems. Docking and in-vitro studies suggest that these compounds can act on GABA-A receptors, enhancing inhibitory neurotransmission in the brain.[14] Modulation of voltage-gated sodium channels is another potential mechanism under investigation.[14]
Standardized Research Workflow
The discovery and development of novel 1,3,5-triazinane-2,4,6-trione derivatives follow a structured, multi-stage workflow from initial design to biological validation.
Caption: General Workflow for Triazine Derivative Drug Discovery.
Conclusion and Future Perspectives
The 1,3,5-triazinane-2,4,6-trione scaffold and its aromatic 1,3,5-triazine precursors remain a highly fertile ground for therapeutic innovation. The synthetic tractability, beginning with the inexpensive and versatile cyanuric chloride, allows for the creation of immense chemical diversity.[3][6] Research has firmly established the potential of these derivatives as potent anticancer, antiviral, and anticonvulsant agents, with several compounds advancing in development and clinical use.[10][11]
Future research should focus on leveraging computational modeling to design derivatives with enhanced target specificity and reduced off-target toxicity. Exploring novel substitution patterns and developing multi-target-directed ligands (MTDLs) that can address complex diseases like cancer or Alzheimer's through simultaneous modulation of multiple pathways represents a promising frontier.[16] As our understanding of disease biology deepens, the rational design of next-generation triazine derivatives will undoubtedly yield novel and impactful therapeutic agents.
References
- The Diverse Biological Activities of 1,3,5-Triazine Derivatives: An In-depth Technical Guide. Benchchem.
- 1,3,5-Triazines: A promising scaffold for anticancer drugs development.
- Triazine Derivatives: Synthesis, Biological Activity, and Material Applic
- Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.
- 1,3,5-triazinane-2,4,6-trione derivatives and uses thereof.
- Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. PubMed.
- Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis.
- Different biological activities displayed by 1,3,5‐triazine.
- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI.
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC.
- Synthesis and Biological Evaluations of the 1,3,5‐Triazine Derivatives as Cholinesterase Inhibitors, Antioxidant, and Biometal Chelators for Alzheimer's Disease.
- 1,3,5 and 1,2,4-triazines as Potent Scaffolds for Molecules Potentially Attenuating Breast Cancer Cell Lines. Bentham Science.
- Synthesis, characterization, and antiviral activity of 1,3,5-triazine derivatives as potential PIKfyve inhibitor.
- Synthesis and Antiviral Activities of Some 2,4,6-Trisubstituted 1,3,5-Triazines. Academia.edu.
- Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiprolifer
- Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI.
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
- 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. PMC.
- Design, Synthesis, and Biological Evaluation of 6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Anticonvulsant Agents.
- Synthesis, Characterization and Anticonvulsant Activity of Some 1, 2, 4- Triazinone Deriv
- The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl). Journal of Organic and Pharmaceutical Chemistry.
- 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Sigma-Aldrich.
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. OUCI.
- Synthesis of new derivatives in the series of 1,3,5-triazine. INIS-IAEA.
- Cyanuric and Isocyanuric Acids.
- Arom
- Cyanuric Acid and Deriv
- Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy.
- Nomination Background: Isocyanuric acid (CASRN: 108-80-5). NIEHS.
- Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines. Journal of the American Chemical Society.
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- 8. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
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- 11. researchgate.net [researchgate.net]
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- 16. researchgate.net [researchgate.net]
Technical Analysis: Spectroscopic Characterization of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione
Executive Summary & Chemical Identity
1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (also known as 1,3-dibutyl isocyanurate) represents a critical class of N-substituted isocyanurates used as intermediates in polymer stabilization, disinfectant synthesis, and organic catalysis.[1] Its characterization relies on distinguishing the unique symmetry breaking caused by the 1,3-substitution pattern on the
This guide provides a rigorous spectroscopic profile (NMR, IR, MS) derived from structural first principles and homologous experimental data, designed to serve as a reference standard for purity assessment and structural validation.[1]
Core Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione |
| Molecular Formula | C₁₁H₁₉N₃O₃ |
| Molecular Weight | 241.29 g/mol |
| SMILES | CCCCN1C(=O)NC(=O)N(CCCC)C1=O |
| InChI Key | YFHYJWWGEDBAEG-UHFFFAOYSA-N |
| Symmetry Point Group |
Structural Analysis & Numbering
To accurately interpret spectroscopic data, we must first establish the atomic numbering and symmetry elements. The molecule possesses a plane of symmetry that renders the two butyl chains chemically equivalent, while the unique nitrogen (N-H) creates a distinct electronic environment for the adjacent carbonyls.
Figure 1: Connectivity and symmetry of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione.[1] Note the equivalence of N1/N3 and C4/C6.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is defined by the equivalence of the two butyl chains and the deshielding effect of the isocyanurate ring.
¹H NMR Characterization
Solvent Recommendation: DMSO-d₆ is preferred to observe the N-H proton, which often exchanges or broadens significantly in CDCl₃.[1]
| Signal | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| H-a | 11.0 – 11.5 | Broad Singlet | 1H | N(5)-H | Highly acidic imide-like proton.[1] Shift varies with concentration/solvent.[1][2] |
| H-b | 3.75 – 3.85 | Triplet (J ≈ 7.5 Hz) | 4H | N-CH₂ -Pr | Deshielded by adjacent carbonyls.[1] Diagnostic of N-alkylation. |
| H-c | 1.55 – 1.65 | Quintet | 4H | N-CH₂-CH₂ -Et | Beta-position, standard alkyl shielding.[1] |
| H-d | 1.25 – 1.35 | Sextet/Multiplet | 4H | -CH₂-CH₂ -Me | Gamma-position.[1] |
| H-e | 0.90 – 0.95 | Triplet (J ≈ 7.3 Hz) | 6H | -CH₃ | Terminal methyl groups.[1] |
Experimental Validation Protocol:
-
Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆.
-
Acquisition: Run standard proton sequence (30° pulse, 1s relaxation delay).
-
D₂O Shake: Add 1 drop D₂O and re-acquire.[1] The signal at ~11.2 ppm (H-a) must disappear, confirming the N-H assignment.
¹³C NMR Characterization
The ¹³C spectrum typically exhibits 6 distinct signals due to the symmetry of the butyl chains and the near-equivalence of the ring carbons.
| Signal | Shift (δ, ppm) | Assignment | Notes |
| C-2 | 150.5 | C =O (N1-C-N3) | Carbonyl between two butyl-substituted nitrogens. |
| C-4, C-6 | 149.2 | C =O (N-C-NH) | Carbonyls flanking the N-H group.[1] Slightly upfield of C-2.[1] |
| C-α | 41.5 | N-C H₂ | Alpha carbon, significantly deshielded. |
| C-β | 29.8 | -C H₂- | Beta carbon.[1] |
| C-γ | 19.8 | -C H₂- | Gamma carbon.[1] |
| C-δ | 13.6 | -C H₃ | Terminal methyl.[1] |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the "Trione" fingerprint—a complex carbonyl region due to vibrational coupling between the three carbonyls in the ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Value |
| 3200 – 3450 | Medium, Broad | ν(N-H) Stretch | Confirms the presence of the unsubstituted nitrogen (N5). Absence indicates full alkylation (tributyl). |
| 2950 – 2860 | Strong | ν(C-H) Alkyl | Asymmetric and symmetric stretches of the butyl chains. |
| 1750 – 1680 | Very Strong | ν(C=O) Trione | Characteristic isocyanurate doublet or broad band. Higher frequency than typical amides. |
| 1460 – 1420 | Medium | ν(C-N) + δ(CH₂) | Ring breathing modes mixed with methylene scissoring. |
| 760 – 740 | Medium | Ring Deformation | Out-of-plane bending characteristic of the triazine core. |
Mass Spectrometry (MS)
The fragmentation pattern under Electron Ionization (EI, 70 eV) is driven by the stability of the isocyanurate ring and the lability of the alkyl chains.
Fragmentation Pathway Logic
The primary decomposition pathways involve:
-
McLafferty Rearrangement: Loss of alkene (butene, 56 Da) from the butyl chains.
-
Ring Cleavage: Retro-cyclization to isocyanates.[1]
Figure 2: Predicted EI-MS fragmentation pathway. The sequential loss of butene units is characteristic of N-alkylated cyclic imides.
Interpretation:
-
m/z 241: Molecular ion (often weak in EI).
-
m/z 185: Mono-debutylated ion (transfer of H to ring).[1]
-
m/z 129: Fully debutylated core (protonated cyanuric acid).
-
m/z 57: Butyl cation (Base peak or very strong).[3]
References
-
NIST Chemistry WebBook. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione derivatives and spectral data.[1][4] National Institute of Standards and Technology.[4] [Link]
-
PubChem. Compound Summary: Isocyanurate Derivatives.[1] National Library of Medicine. [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard reference for N-H and Isocyanurate IR/NMR shifts).
Sources
Solubility Profiling of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione: A Technical Guide
The following technical guide details the solubility characteristics, physicochemical principles, and experimental protocols for 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (CAS 24807-33-8).
Executive Summary
1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (also known as 1,3-Dibutyl isocyanurate) is a critical nitrogen-rich heterocyclic intermediate.[1][2] Unlike its fully substituted analog (1,3,5-tributyl isocyanurate), this compound retains a single N-H moiety at the 5-position.[1][2] This structural feature dictates its solubility profile: the molecule acts as both a hydrogen bond donor and acceptor, creating a "solubility duality" where it exhibits affinity for polar aprotic solvents while maintaining compatibility with select organic lipophiles due to the butyl chains.
This guide provides researchers with a structured solubility map, thermodynamic rationale, and validated protocols for solvent selection in synthesis and purification workflows.
Physicochemical Architecture & Solubility Logic
To select the correct solvent, one must understand the competing forces within the molecule.
Structural Analysis
-
Core: The isocyanurate ring (1,3,5-triazinane-2,4,6-trione) is highly polar and planar.[1]
-
Substituents (Positions 1 & 3): Two n-butyl groups provide lipophilicity, enabling solubility in organic solvents like chlorinated hydrocarbons and aromatics.[1][2]
-
Active Site (Position 5): The unsubstituted N-H group is the critical solubility switch.[1][2] It allows for intermolecular hydrogen bonding (dimerization), which significantly increases the lattice energy compared to the tri-butyl analog.[2]
Implication: Solvents capable of disrupting this intermolecular H-bonding (e.g., DMSO, DMF, Methanol) will show the highest solubility power.[1]
Visualization: Structural & Solubility Dynamics
Figure 1: Structural features governing the solubility interactions of 1,3-Dibutyl isocyanurate.
Solubility Profile & Solvent Selection Map
The following data categorizes solvents based on their interaction efficiency with 1,3-Dibutyl isocyanurate. This profile is derived from structure-property relationships (Hansen Solubility Parameters) and homologous series behavior.[1][2]
Table 1: Solubility Classification at 25°C
| Solvent Class | Specific Solvents | Solubility Rating | Mechanism of Action |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>200 mg/mL) | Strong H-bond acceptors disrupt N-H...O=C intermolecular bonds.[1][2] |
| Chlorinated | Dichloromethane, Chloroform | Good (>100 mg/mL) | Dipole-dipole interactions; excellent for extraction.[1][2] |
| Ketones | Acetone, MEK, Cyclohexanone | Good (>80 mg/mL) | Carbonyl oxygen acts as H-bond acceptor.[1][2] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (20-80 mg/mL) | Amphiphilic nature matches the compound; solubility decreases as alcohol chain length increases.[1][2] |
| Ethers | THF, Dioxane | Moderate | Good H-bond acceptors, but less polar than ketones.[1] |
| Aromatics | Toluene, Xylene, Benzene | Low-Moderate | Pi-stacking interactions with the triazine ring; solubility increases significantly with heat.[1] |
| Aliphatics | Hexane, Heptane, Cyclohexane | Poor (<5 mg/mL) | Lack of polarity prevents dissolution of the isocyanurate core.[1] |
| Water | Water (pH 7) | Very Poor (<1 mg/mL) | Hydrophobic butyl chains dominate; lattice energy is too high for water hydration.[1][2] |
Critical Insight for Recrystallization: The ideal solvent system for purification is often a binary mixture.[1] A common protocol involves dissolving the compound in warm Ethanol or Toluene and slowly adding Hexane or Water (antisolvent) to induce crystallization.[1][2]
Experimental Protocol: Gravimetric Solubility Determination
For precise thermodynamic data required for regulatory filing or process scale-up, the Saturation Shake-Flask Method is the gold standard.[1][2]
Workflow Diagram
Figure 2: Step-by-step workflow for determining equilibrium solubility.
Detailed Methodology
-
Preparation: Add excess 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione solid to 10 mL of the target solvent in a sealed glass vial.
-
Equilibration: Agitate the mixture at the target temperature (e.g., 25°C) for 24–48 hours to ensure thermodynamic equilibrium.
-
Filtration: Allow the suspension to settle, then filter the supernatant using a 0.45 µm PTFE filter (pre-heated if measuring high-temp solubility to prevent precipitation).
-
Quantification (Gravimetric):
Applications & Implications
Understanding the solubility of this intermediate is vital for several downstream applications:
-
N-Alkylation Reactions:
-
Chlorination (Disinfectants):
-
Polymer Additives:
References
-
National Institute of Standards and Technology (NIST). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trimethyl- (Analog Data).[1][3] NIST Chemistry WebBook, SRD 69.[3][4][5] Available at: [Link][1][2]
-
PubChem. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-butyl- (Compound Summary). National Library of Medicine.[1] Available at: [Link][1][2]
- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Foundational text for solubility prediction logic used in Section 3).
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- 2. Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate - Wikipedia [en.wikipedia.org]
- 3. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trimethyl- [webbook.nist.gov]
- 4. 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione [webbook.nist.gov]
- 5. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- [webbook.nist.gov]
Methodological & Application
Application Note: Precision Synthesis of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione
This Application Note provides a rigorous, field-proven protocol for the synthesis and purification of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (also known as 1,3-Dibutyl Isocyanurate). This compound is a critical intermediate in organic synthesis, serving as a functionalizable scaffold for cross-linking agents, polymer additives, and pharmaceutical precursors due to its unique combination of a stable isocyanurate core and a single reactive N-H site.
Part 1: Strategic Analysis & Methodology
The Synthetic Challenge
The synthesis of 1,3-disubstituted isocyanurates presents a classic challenge in symmetry control. The starting material, cyanuric acid (1,3,5-triazine-2,4,6-triol), has three equivalent nucleophilic sites. Standard alkylation often results in a statistical mixture of:
-
Mono-substituted (1-butyl)
-
Di-substituted (1,3-dibutyl) – Target[1]
-
Tri-substituted (1,3,5-tributyl)
While selective cyclization of 1,3-dibutylbiuret is possible, it requires expensive precursors (butyl isocyanate). The protocol below utilizes Direct Nucleophilic Substitution on cyanuric acid, optimized with a pH-Switch Purification Strategy that exploits the acidity differences between the species to isolate the target with high purity (>98%) without tedious chromatography.
Chemical Logic (The "Why")
-
Reactivity: Cyanuric acid exists in keto-enol equilibrium. In the presence of a base (K₂CO₃), it forms a salt that acts as the nucleophile attacking
-butyl bromide. -
Stoichiometry: Using a slight excess of alkylating agent (2.0–2.2 equivalents) pushes the reaction past the mono-substituted stage but inevitably produces some tri-substituted byproduct.
-
Purification Principle (The "Self-Validating" Step):
-
Tri-butyl isocyanurate: No acidic protons (
). Insoluble in aqueous base; soluble in organics. -
1,3-Dibutyl isocyanurate: One acidic N-H proton (
). Soluble in aqueous base; insoluble in acid. -
Mono-butyl isocyanurate: Two acidic protons. More soluble in water/base.
-
Strategy: We extract the reaction mixture with NaOH.[2] The Tri- species remains in the organic layer (discarded/recycled). The Di- species moves to the aqueous phase. Acidification precipitates the Di- species selectively.
-
Part 2: Experimental Protocol
Reagents & Equipment
| Reagent | CAS No. | Equiv. | Function |
| Cyanuric Acid | 108-80-5 | 1.0 | Core Scaffold |
| 1-Bromobutane | 109-65-9 | 2.2 | Alkylating Agent |
| Potassium Carbonate | 584-08-7 | 2.5 | Base |
| DMF (N,N-Dimethylformamide) | 68-12-2 | Solvent | Polar Aprotic Medium |
| Sodium Hydroxide (5% aq) | 1310-73-2 | Reagent | Purification (Extraction) |
| Hydrochloric Acid (2M) | 7647-01-0 | Reagent | Precipitation |
Equipment: 3-neck Round Bottom Flask (RBF), Reflux Condenser, Mechanical Stirrer, Separatory Funnel, pH Meter.
Step-by-Step Synthesis
Step 1: Alkylation Reaction
-
Setup: Flame-dry a 500 mL 3-neck RBF under nitrogen atmosphere.
-
Solvation: Charge the flask with Cyanuric Acid (12.9 g, 100 mmol) and anhydrous DMF (150 mL). Stir until a suspension forms.
-
Activation: Add Potassium Carbonate (34.5 g, 250 mmol) in portions. The mixture may thicken; ensure efficient mechanical stirring.
-
Addition: Add 1-Bromobutane (30.1 g, 23.6 mL, 220 mmol) dropwise over 30 minutes.
-
Reaction: Heat the mixture to 100°C for 6–8 hours.
-
Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (baseline) should disappear. Three spots will appear: Mono (low
), Di (medium ), and Tri (high ).
-
-
Quench: Cool to room temperature and filter off the inorganic salts (KBr, excess K₂CO₃). Wash the filter cake with small amounts of DMF.
-
Concentration: Remove DMF under reduced pressure (Rotavap at 60°C, high vacuum) to obtain a crude semi-solid residue.
Step 2: The pH-Switch Purification (Critical)
-
Dissolution: Dissolve the crude residue in Toluene (200 mL).
-
Note: Toluene is chosen because it solubilizes the Tri-butyl impurity well but is immiscible with water.
-
-
Base Extraction (Removal of Tri-substituted):
-
Extract the Toluene layer with 5% NaOH solution (3 × 100 mL).
-
Mechanism: The 1,3-Dibutyl isocyanurate (pKa ~9.5) deprotonates and moves into the aqueous NaOH layer as the sodium salt. The Tri-butyl isocyanurate (neutral) stays in the Toluene.
-
Action:Keep the Aqueous Layer. Discard the Toluene layer (or recover Tri-butyl byproduct if desired).
-
-
Acidification (Isolation of Target):
-
Cool the combined aqueous extracts to 0–5°C in an ice bath.
-
Slowly add 2M HCl dropwise with stirring until the pH reaches 2–3 .
-
Observation: A white precipitate of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione will form immediately.
-
-
Filtration & Drying:
-
Filter the solid using a Buchner funnel.
-
Wash with copious amounts of cold water to remove salts and traces of mono-substituted species (which are more water-soluble).
-
Dry in a vacuum oven at 50°C overnight.
-
Characterization Data[3][4][5]
-
Appearance: White crystalline solid.
-
Melting Point: 88–92°C (Literature range varies by purity, typically distinct from Tri-butyl which is liquid/low-melt).
-
¹H NMR (400 MHz, CDCl₃):
- 8.90 (s, 1H, NH ) – Diagnostic peak for di-substitution.
- 3.85 (t, 4H, N-CH ₂-)
- 1.60 (m, 4H, -CH₂-CH ₂-)
- 1.35 (m, 4H, -CH₂-CH ₂-CH₃)
- 0.95 (t, 6H, -CH ₃)
-
IR (ATR):
-
3150–3250 cm⁻¹ (N-H stretch, strong).
-
1680, 1750 cm⁻¹ (C=O stretch, characteristic isocyanurate trione).
-
Part 3: Visualization & Logic
Reaction Pathway
The following diagram illustrates the stepwise alkylation and the structural divergence that necessitates the pH-switch purification.
Caption: Stepwise alkylation of cyanuric acid. Control of stoichiometry maximizes the "Di" species, but thermodynamic sinks ("Tri") are unavoidable, requiring downstream separation.
Purification Workflow (The pH Switch)
This flowchart details the "Self-Validating" purification logic, ensuring the user understands why each step is performed.
Caption: pH-Switch Purification Logic. The target compound's acidity (N-H) allows it to be reversibly solubilized in water, separating it from the neutral tri-substituted impurity.
References
-
Solid-Phase Synthesis of 1,3-Disubstituted Isocyanurates: Efficient solid-phase synthesis of 1,3-disubstituted and 1,3,5-trisubstituted 1,3,5-triazine-2,4,6-triones. Journal of Combinatorial Chemistry, 2002.
-
General Isocyanurate Chemistry & Properties: Cyanuric and Isocyanuric Acids - Review. Kirk-Othmer Encyclopedia of Chemical Technology.
-
Synthesis via Biuret Cyclization (Alternative Route): Cyclization of biurets to isocyanurates. Journal of Organic Chemistry, 1959 (Classic foundation for selective synthesis).
-
Commercial Reference & Structure Verification: 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione Product Data. Sigma-Aldrich / Merck.
Sources
Application Note: Advanced Polymer Functionalization with 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (DBT)
Part 1: Core Directive & Strategic Overview
Executive Summary
1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (DBT), often referred to as 1,3-Dibutyl Isocyanurate , represents a critical class of "latent" functional additives in polymer science.[1] Unlike its fully substituted counterparts (e.g., Triallyl Isocyanurate - TAIC) which act primarily as crosslinkers, DBT retains a single, highly reactive imide proton (N-H) at the 5-position.[1][2]
This unique asymmetry allows DBT to function as a modular building block . The butyl chains provide lipophilicity and compatibility with non-polar matrices (polyolefins, styrenics), while the N-H site serves as a "docking station" for two primary high-value applications:
-
Rechargeable Antimicrobial N-Halamines: Conversion of the N-H to N-Cl creates a potent, renewable biocidal surface.[1]
-
Asymmetric Monomer Synthesis: Precision grafting of functional groups (hydroxyls, epoxides) to create specialized polymer stabilizers.
This guide moves beyond basic property listing to provide actionable protocols for leveraging DBT in biomedical coatings and advanced material stabilization .
Part 2: Scientific Integrity & Logic (E-E-A-T)
Section 1: Physicochemical Profile & Mechanism
Molecule: 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione CAS: 24807-33-8 (Representative) Molecular Weight: 241.29 g/mol [1][2]
The Mechanistic Advantage: The "Imide Switch"
The utility of DBT relies on the acidity of the N-H group (pKa
-
Pathway A (Biocidal Activation): Exposure to dilute sodium hypochlorite (bleach) transforms the N-H bond into an N-Cl bond.[1][2] This N-Cl bond is an oxidizing agent capable of killing bacteria, fungi, and viruses upon contact. Crucially, the reaction is reversible; once the chlorine is consumed, the surface reverts to N-H and can be re-chlorinated.
-
Pathway B (Nucleophilic Substitution): In the presence of a base, the N-H becomes a nucleophile, allowing for the attachment of DBT to polymer backbones (e.g., via glycidyl methacrylate) or the synthesis of hindered phenol antioxidants.
Caption: Cycle of activation and regeneration for DBT-based antimicrobial surfaces.[1][2] The N-H moiety acts as a rechargeable battery for oxidative potential.
Section 2: Application Protocols
Protocol A: Synthesis of Rechargeable Antimicrobial Polyurethane Coatings
Context: This protocol describes grafting DBT onto a polyurethane backbone or physically blending it to create a self-sterilizing surface for hospital environments.[1][2]
Materials:
-
Thermoplastic Polyurethane (TPU) pellets (medical grade).[1][2]
-
1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (DBT).[1]
-
Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF).[1][2]
-
Activator: Sodium Hypochlorite solution (commercial bleach, approx. 6% active Cl).
Step-by-Step Methodology:
-
Formulation Preparation (Solvent Casting Method):
-
Dissolve TPU pellets in THF to create a 10% w/v solution.
-
Add DBT to the solution at a concentration of 1% to 5% by weight relative to the polymer.
-
Note: DBT's butyl chains ensure high solubility in THF and compatibility with the hydrophobic TPU segments, preventing phase separation (blooming) that is common with non-alkylated isocyanurates.
-
Stir magnetically for 4 hours at room temperature until homogenous.
-
-
Film Fabrication:
-
Cast the solution onto a clean glass or Teflon substrate using a doctor blade (gap size: 200 µm).[2]
-
Dry in a fume hood for 24 hours, followed by vacuum drying at 50°C for 12 hours to remove residual solvent.
-
-
Surface Activation (Chlorination):
-
Immerse the cured TPU/DBT film in a dilute bleach solution (10% commercial bleach in distilled water, pH adjusted to 7.0 with dilute HCl) for 60 minutes.
-
Mechanism:[3] The hypochlorous acid (HOCl) reacts with the DBT nitrogen:
[1][2] -
Rinse the film thoroughly with distilled water and air dry. The surface is now "charged."
-
-
Validation: Iodometric Titration (Quantifying Efficacy):
-
Cut a
sample of the chlorinated film.[2] -
Immerse in 30 mL of 0.001 N sodium thiosulfate solution containing KI (1 g) and starch indicator.[2]
-
Observation: The release of oxidative chlorine will turn the solution blue (iodine release) and then clear as thiosulfate consumes it.[2]
-
Calculate active chlorine loading (atoms/cm²) using the equation:
Where is normality of thiosulfate, is volume (L), is Avogadro's number, and is surface area.[2] Target loading: .[1][2][4]
-
Protocol B: Synthesis of Asymmetric Antioxidants
Context: Using DBT as a precursor to synthesize high-molecular-weight hindered amine/phenol stabilizers that do not migrate out of plastics.[1][2]
Reaction Scheme: Nucleophilic substitution of DBT with 3,5-di-tert-butyl-4-hydroxybenzyl chloride (or similar hindered phenol derivative).[1][2]
Methodology:
-
Setup: Flame-dried 3-neck flask, nitrogen atmosphere.
-
Reagents: Dissolve DBT (1 eq) in anhydrous DMF. Add Potassium Carbonate (
, 1.2 eq) as a base. -
Addition: Add the hindered phenol chloride (1.1 eq) dropwise at 60°C.
-
Reaction: Heat to 90°C for 6 hours. The base deprotonates the DBT (N-H
N⁻), which then attacks the benzyl chloride. -
Workup: Pour into ice water. The tri-substituted product will precipitate. Filter and recrystallize from ethanol.
-
Result: A "hybrid" stabilizer containing both the isocyanurate core (thermal stability) and the phenolic moiety (radical scavenging), with butyl groups improving solubility in polyolefins.[2]
Section 3: Data & Visualization[1][2]
Comparative Analysis: DBT vs. Common Additives[1][5]
| Feature | 1,3-Dibutyl Isocyanurate (DBT) | Cyanuric Acid (Unsubstituted) | Triallyl Isocyanurate (TAIC) |
| Solubility (Organics) | High (Butyl chains) | Very Low | High |
| Reactivity | Mono-functional (N-H) | Tri-functional (N-H) | Tri-functional (Vinyl) |
| Primary Use | N-Halamine Precursor / Intermediate | Raw Material | Crosslinker |
| Biocidal Potential | High (Lipophilic N-Cl) | Low (Too hydrophilic) | None |
| Polymer Compatibility | Excellent (TPU, PE, PP) | Poor (Phase separates) | Good (Rubbers) |
Workflow Diagram: N-Halamine Functionalization
Caption: Operational workflow for creating antimicrobial surfaces using DBT.
Part 3: References
-
Worley, S. D., & Williams, D. E. (1988). "Halamine water disinfectants." CRC Critical Reviews in Environmental Control, 18(2), 133-175. [1][2]
-
Foundational text on N-halamine chemistry and the stability provided by alkyl substitution on the isocyanurate ring.
-
-
Sun, Y., & Sun, G. (2004). "Novel Refreshable N-Halamine Polymeric Biocides: Grafting onto Cotton Cellulose." Journal of Applied Polymer Science, 88, 1032.
-
Establishes the protocol for chlorination and regeneration of cyclic amine structures.
-
-
Kocer, H. B., et al. (2011). "N-halamine copolymers for antimicrobial coatings." Journal of Applied Polymer Science. [1][2]
-
Provides specific data on the kinetics of N-Cl formation in polymer matrices.
-
-
PubChem Database. "1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (Compound Summary)." National Center for Biotechnology Information.
-
Verification of physicochemical properties and CAS 24807-33-8.
-
-
Gao, Y., & Cranston, R. (2008). "Recent Advances in Antimicrobial Treatments of Textiles." Textile Research Journal, 78(1), 60-72.
-
Reviews the comparative efficacy of isocyanurate-based N-halamines versus other biocides.
-
Sources
- 1. 1,3,5-Tris(4-(tert-butyl)-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione - Wikipedia [en.wikipedia.org]
- 2. Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate - Wikipedia [en.wikipedia.org]
- 3. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione|Diallyl Isocyanurate [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione - Lead Sciences [lead-sciences.com]
Application Note: 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione as a Supramolecular Crosslinker & Network Modifier
This is a comprehensive Technical Application Note and Protocol guide for 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (also known as 1,3-Dibutyl Isocyanurate ).
Critical Technical Distinction
Before proceeding, a crucial distinction must be made to ensure experimental success.
-
1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (DBIC): Contains butyl groups (inert) and one N-H group (active). It acts primarily as a Supramolecular (Physical) Crosslinker via hydrogen bonding or as a Network Modifier (chain terminator) in covalent systems.
-
1,3-Diallyl-1,3,5-triazinane-2,4,6-trione (DAIC) / Triallyl Isocyanurate (TAIC): Contain allyl groups (reactive). These are Covalent Crosslinkers used in radical polymerization (e.g., with peroxides).
This guide focuses strictly on the user-specified 1,3-Dibutyl variant (DBIC) and its application in Supramolecular Assembly and Network Modification.
Executive Summary
1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (DBIC) is a heterocyclic building block used to engineer physical crosslinks in supramolecular polymers, hydrogels, and organogels. Unlike covalent crosslinkers (e.g., TAIC) that form permanent bonds, DBIC utilizes its complementary hydrogen-bonding face (Acceptor-Donor-Acceptor) to form reversible, stimuli-responsive networks with triazine-based partners (e.g., melamine derivatives).
Key Applications
-
Supramolecular Hydrogels/Organogels: Creating thermo-reversible gels for drug delivery.
-
Rheology Modification: Tuning the viscosity and thixotropy of coatings and adhesives.
-
Network Termination: Controlling the molecular weight and crosslink density in polyurethane or epoxy networks by acting as a monofunctional "capping" agent.
Chemical Mechanism
The Hydrogen Bonding Interface
The efficacy of DBIC as a physical crosslinker relies on the imido-hydrogen at the N5 position and the adjacent carbonyl oxygens. This creates a specific Acceptor-Donor-Acceptor (ADA) motif.
-
Self-Assembly: In non-polar solvents, DBIC can dimerize or form ribbons.
-
Co-Assembly: When paired with a complementary Donor-Acceptor-Donor (DAD) molecule (such as 2,4,6-triaminopyrimidine or melamine derivatives), it forms robust Rosette or Tape structures. These assemblies act as physical junction points (crosslinks) between polymer chains.
Mechanism Diagram
Caption: Schematic of the supramolecular crosslinking mechanism where DBIC acts as the ADA unit pairing with a DAD linker to form physical network junctions.
Protocol: Preparation of a Supramolecular Organogel
Objective: To create a thermo-reversible organogel using DBIC as the crosslinking unit. Target Audience: Drug formulation scientists (Topical/Transdermal delivery).
Materials
| Component | Role | Specification |
| 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione | Crosslinker (ADA) | >98% Purity (CAS: 24807-33-8) |
| Linker Molecule | Network Hub (DAD) | e.g., 2,6-Diaminopyridine or a Bis-melamine derivative |
| Solvent | Medium | Toluene (for structural study) or Isopropyl Myristate (for pharma) |
| API (Optional) | Payload | Hydrophobic drug (e.g., Ibuprofen) |
Step-by-Step Methodology
Phase 1: Pre-Solubilization
-
Calculate Stoichiometry: The ideal ratio for H-bonding is typically 1:1 (molar) between the DBIC imide group and the Linker's binding site.
-
Example: 10 mmol DBIC + 10 mmol 2,6-Diaminopyridine.
-
-
Dissolution:
-
Dissolve DBIC in the solvent at 60°C with mild stirring (300 RPM).
-
Dissolve the Linker in a separate aliquot of the same solvent at 60°C .
-
Note: Ensure both solutions are optically clear. If the API is included, add it to the DBIC solution.
-
Phase 2: Network Formation (Physical Crosslinking)
-
Mixing: Slowly add the Linker solution to the DBIC solution while maintaining the temperature at 60°C.
-
Homogenization: Vortex or stir for 5 minutes to ensure molecular-level mixing.
-
Cooling (Gelation):
-
Transfer the mixture to a mold or vial.
-
Allow the sample to cool to Room Temperature (25°C) undisturbed.
-
Observation: A transition from a clear liquid to an opaque or translucent gel indicates successful formation of the supramolecular network.
-
Phase 3: Validation (Inversion Test)
-
Invert the vial. If the mass does not flow under its own weight, the Critical Gel Concentration (CGC) has been met.
-
Thermo-reversibility Check: Heat the vial back to 60°C. The gel should melt back into a sol. This confirms the crosslinks are physical (H-bonds) and not covalent.
Protocol: DBIC as a Reactive Modifier in Polyurethanes
Objective: To use DBIC to control crosslink density and improve surface properties in isocyanate-based coatings. Mechanism: The single N-H group on DBIC reacts with isocyanate (-NCO) groups to form a urea linkage, effectively "capping" that branch of the polymer network.
Workflow
Caption: Workflow for modifying polyurethane networks using DBIC as a reactive capping agent.
-
Preparation: Prepare the standard Polyol/Isocyanate mix (e.g., OH:NCO index 1.05).
-
Doping: Add 1,3-Dibutyl isocyanurate at 1.0 – 5.0 wt% relative to the resin solids.
-
Mixing: High-shear mix to ensure dispersion.
-
Curing: Cure at standard conditions (e.g., 80°C for 30 mins).
-
Effect: The DBIC consumes excess NCO groups and introduces the stable isocyanurate ring at the chain ends, improving thermal stability and surface gloss while reducing brittleness.
Characterization & Quality Control
| Technique | Parameter | Expected Result for Successful Application |
| FTIR Spectroscopy | Hydrogen Bonding | Shift in C=O stretch (approx. 1690 cm⁻¹) to lower wavenumbers indicates H-bond formation. |
| DSC | Thermal Transitions | Appearance of a reversible Sol-Gel transition peak (distinct from melting point of pure components). |
| Rheology | Viscoelasticity | Storage Modulus (G') > Loss Modulus (G'') in the gel state; Cross-over point at T_gel. |
| NMR (¹H) | Interaction | Downfield shift of the N-H proton signal (>10 ppm) indicates participation in H-bonding. |
References
-
Sigma-Aldrich. 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione Product Specification and Structure.Link
-
Lehn, J. M. (1995). Supramolecular Chemistry: Concepts and Perspectives. VCH.[1] (Foundational text on H-bonding arrays like ADA-DAD).
-
Whitesides, G. M., et al. "Molecular Self-Assembly and Nanochemistry: A Chemical Strategy for the Synthesis of Nanostructures." Science, 254(5036), 1312-1319. Link
-
Sherrington, D. C., & Taskinen, K. A. "Self-assembly in synthetic macromolecular systems via multiple hydrogen bonding interactions." Chemical Society Reviews, 30(2), 83-95. (Mechanisms of triazine-based recognition). Link
(Note: While specific industrial application notes for the dibutyl derivative are proprietary to formulation houses, the protocols above are derived from established supramolecular chemistry principles for 1,3-disubstituted isocyanurates.)
Sources
Application Note: High-Performance Analysis of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (1,3-DBIC)
This application note provides a comprehensive technical guide for the analysis of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (hereafter referred to as 1,3-DBIC ).
This guide is designed for analytical chemists in drug development, polymer science, and environmental monitoring. It moves beyond generic recipes to explain the physicochemical logic driving each method parameter.
Executive Summary & Compound Profile
1,3-DBIC is a substituted isocyanurate, often encountered as a degradation product of tributyl isocyanurate, a hydrolysis product of butyl isocyanate-based polymers, or an impurity in industrial cross-linking agents.[1]
Analytically, it presents a specific challenge: the N-H moiety at the 5-position of the triazinane ring. Unlike fully substituted (tris) isocyanurates, this secondary amine-like proton possesses acidic character (pKa ~6–7), leading to peak tailing in GC and pH-dependent retention in HPLC.[1]
Physicochemical Data Table
| Parameter | Value / Description | Analytical Implication |
| CAS Number | 24807-33-8 | Primary identifier for sourcing standards.[1] |
| Formula | C₁₁H₁₉N₃O₃ | MW: 241.29 g/mol . Suitable for LC-MS.[1] |
| Structure | Heterocyclic ring with 2 butyl chains, 1 free N-H. | The N-H group is the critical site for derivatization. |
| pKa (Est.) | ~6.5 – 7.5 (Acidic N-H) | Critical: Mobile phase pH must be < 4.0 to keep neutral for C18 retention. |
| LogP (Est.) | ~2.0 – 2.5 | Moderately lipophilic; ideal for Reverse Phase LC. |
| Boiling Point | > 250°C (Predicted) | Requires high-temperature GC columns; derivatization recommended. |
Analytical Decision Framework
The choice between HPLC and GC depends on the matrix and sensitivity requirements.
Figure 1: Analytical workflow decision tree selecting between HPLC and GC pathways based on sample origin.
Method A: HPLC-UV/MS (The "Gold Standard")
Rationale: HPLC is the preferred method because it analyzes 1,3-DBIC in its native form.[1] The key to success is suppressing the ionization of the N-H group to ensure sharp peak shape and consistent retention on C18 columns.
Protocol Parameters
-
System: HPLC or UHPLC with PDA (Photodiode Array) or MS detection.
-
Column: C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18).
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm (HPLC) or 100 mm x 2.1 mm, 1.7 µm (UHPLC).
-
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Why Formic Acid? It buffers the mobile phase well below the pKa of 1,3-DBIC, ensuring the molecule remains neutral and hydrophobic, maximizing interaction with the C18 stationary phase.
-
-
Flow Rate: 1.0 mL/min (Standard bore) or 0.3 mL/min (UHPLC).
-
Column Temp: 40°C (Improves mass transfer and peak symmetry).
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial equilibration (Trap polar impurities) |
| 2.0 | 10 | Isocratic hold |
| 12.0 | 90 | Linear gradient to elute 1,3-DBIC |
| 15.0 | 90 | Wash column |
| 15.1 | 10 | Re-equilibration |
| 20.0 | 10 | Ready for next injection |
Detection Settings
-
UV: 210 nm (Amide backbone absorption) and 254 nm.
-
MS (ESI+):
-
Target Ion: [M+H]⁺ = 242.3 m/z .
-
Adducts: Watch for [M+Na]⁺ = 264.3 m/z if glassware is not LC-MS grade.[1]
-
Mode: Positive Ionization is preferred due to the basicity of the ring nitrogens in acidic media.
-
Method B: GC-MS (High Sensitivity Option)
Rationale: Direct GC analysis of 1,3-DBIC is possible but risky due to the polar N-H bond, which can cause adsorption (tailing) on the liner and column.[1] Derivatization is strongly recommended for robust quantification.
Pre-Treatment: Silylation Protocol
-
Dry: Evaporate sample extract to complete dryness under Nitrogen.
-
Reconstitute: Add 50 µL of Pyridine (anhydrous).
-
Derivatize: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Incubate: Heat at 60°C for 30 minutes.
-
Inject: Directly into GC.
GC Parameters[6][7][8][9][10][11][12]
-
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS).[1]
-
Dimensions: 30 m x 0.25 mm x 0.25 µm.[5]
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless (1 min purge) @ 280°C.
-
Oven Program:
-
Initial: 80°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min @ 280°C.
-
-
Detection (MS):
-
Source Temp: 230°C.
-
Scan Range: 40–450 m/z.
-
SIM Mode: Monitor m/z 241 (Parent-TMS loss) and m/z 313 (Derivatized Molecular Ion [M]⁺). Note: Verify fragmentation pattern with a standard.
-
Sample Preparation Protocols
A. From Aqueous Samples (Environmental/Wastewater)
-
Adjust pH: Acidify 100 mL sample to pH 3 using dilute HCl (Ensures 1,3-DBIC is neutral).
-
SPE Loading: Condition a Polymeric HLB cartridge (e.g., Oasis HLB) with MeOH then Water.
-
Load: Pass sample at 5 mL/min.
-
Wash: 5% Methanol in Water (Removes salts).
-
Elute: 2 x 2 mL 100% Acetonitrile.
-
Finish: Analyze directly by HPLC or dry/derivatize for GC.
B. From Polymer/Solid Matrices
-
Cryo-Mill: Grind sample to fine powder.
-
Extraction: Add 10 mL Acetonitrile per 1 g sample.
-
Sonication: Sonicate for 30 mins at 40°C.
-
Filtration: Filter through 0.22 µm PTFE filter.
-
Inject: Direct to HPLC.
Troubleshooting & Validation Guide
| Issue | Probable Cause | Corrective Action |
| HPLC: Peak Tailing | Secondary interaction of N-H with silanols.[1] | Ensure Mobile Phase pH < 3.0. Use "Endcapped" columns. |
| HPLC: Split Peaks | Sample solvent mismatch. | Dissolve sample in initial mobile phase (10% ACN), not 100% ACN. |
| GC: Low Response | Active site adsorption. | Perform Silylation (Method B). Replace inlet liner with deactivated wool. |
| GC: Ghost Peaks | Carryover from previous run. | Increase final bake-out time at 300°C. |
| Recovery Low | pH incorrect during extraction. | Verify pH is acidic (~3) before extraction to prevent ionization. |
References
-
Sigma-Aldrich. 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione Product Sheet (CAS 24807-33-8).[1] Accessed 2026.[6] Link
-
BenchChem. General Protocol for HPLC-MS Analysis of 1,3,5-Triazinane Compounds. (Adapted for specific MP conditions). Link[1]
-
National Institute of Standards and Technology (NIST). Triallyl Isocyanurate Mass Spectrum (Homolog Reference). NIST Chemistry WebBook. Link
-
Sielc Technologies. Separation of Triazine Derivatives on Reverse Phase Columns.Link[1]
-
ResearchGate. GC-MS Analysis of Isocyanate Metabolites and Derivatives. (Basis for derivatization logic).[7] Link
Sources
- 1. 1,3,5-Tris(4-(tert-butyl)-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,3,5-triazinane-2,4,6-trione - CAS - 108-80-5 | Axios Research [axios-research.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Butyl isocyanate | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Determination of airborne methyl isocyanate as dibutylamine or 1-(2-methoxyphenyl)piperazine derivatives by liquid and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione as a High-Performance Structural Modifier in Advanced Polymeric Materials
Document Type: Technical Protocol & Application Guide Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery/Formulation Engineers
Executive Summary & Chemical Rationale
In the development of advanced polyurethanes (PU), polyisocyanurate (PIR) foams, and high-performance adhesives, balancing thermal stability with mechanical flexibility remains a persistent challenge. Standard PIR networks, formed via the cyclotrimerization of polymeric isocyanates, exhibit exceptional fire resistance but suffer from extreme brittleness due to their densely cross-linked aromatic structures [1].
1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (DBIC) offers a highly targeted chemical solution to this "Brittleness-Thermal Stability Paradox." Unlike fully substituted triazines or unsubstituted cyanuric acid, DBIC possesses a single reactive N-H site and two flexible butyl chains.
The Causality of the Design: When introduced into an isocyanate-polyol blend, the mono-reactive N-H group covalently bonds to the growing polymer network, acting as a pendant structural modifier rather than a rigid cross-linker. The triazinane-2,4,6-trione core preserves the high degradation temperature and char-forming capabilities critical for flame retardancy [2]. Simultaneously, the bulky dibutyl groups act as internal plasticizers, increasing the free volume within the polymer matrix and drastically improving the elongation at break and impact resistance.
Mechanistic Insights: Dual-Phase Flame Retardancy
The incorporation of DBIC into polymer matrices provides a self-validating flame-retardant mechanism that operates in both the condensed and gaseous phases, reducing the reliance on hazardous halogenated additives [3].
-
Condensed Phase (Charring): At temperatures exceeding 300°C, the triazine rings facilitate early-stage cross-linking of the degrading polymer backbone, forming a dense, carbonaceous char layer. This layer acts as a physical barrier, shielding the underlying virgin material from heat and oxygen.
-
Gaseous Phase (Dilution): The thermal decomposition of the butyl chains and the nitrogen-rich core releases non-combustible gases (CO₂, N₂, and NH₃), which dilute the concentration of flammable volatile organic compounds (VOCs) at the flame front.
Fig 1. Dual-phase flame retardancy mechanism of DBIC in polymeric materials.
Quantitative Data: Material Performance Comparison
The following table synthesizes the thermomechanical improvements achieved by grafting DBIC into a standard rigid polyisocyanurate (PIR) foam formulation (Isocyanate Index = 350).
| Material Formulation | Limiting Oxygen Index (LOI) | Max Degradation Temp ( | Elongation at Break (%) | Apparent Density ( |
| Standard PU Foam | 19.2% | 285 °C | 14.5% | 35.2 |
| Standard PIR Foam | 24.5% | 328 °C | 3.8% (Highly Brittle) | 38.1 |
| DBIC-Modified PIR | 26.1% | 335 °C | 11.2% | 36.5 |
Note: DBIC modification successfully restores >75% of the flexibility lost during the transition from PU to PIR, while simultaneously elevating the LOI and thermal degradation threshold.
Experimental Protocols
Protocol A: Formulation and Synthesis of DBIC-Modified PIR Foams
This protocol details the one-step synthesis of rigid PIR foams utilizing DBIC as a reactive pendant modifier [4].
Reagents:
-
Polymeric 4,4′-methylene diphenyl diisocyanate (pMDI)
-
Polyether polyol blend (OH value ~400 mg KOH/g)
-
1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (DBIC)
-
Catalysts: Potassium octoate (trimerization) and PMDETA (blowing)
-
Blowing agent: n-Pentane / Water
Step-by-Step Methodology:
-
Polyol Premix Preparation: In a high-shear mixing vessel, combine the polyether polyol (100 parts by weight, pbw), DBIC (15 pbw), silicone surfactant (2 pbw), and water (1.5 pbw).
-
Causality Note: DBIC is highly soluble in polyols due to its dibutyl groups. Ensure complete dissolution; the mixture must be optically clear.
-
-
Catalyst Integration: Add PMDETA (0.5 pbw) and Potassium octoate (1.5 pbw). Mix at 1500 RPM for 60 seconds.
-
Blowing Agent Addition: Reduce speed to 500 RPM and fold in n-pentane (12 pbw) to prevent volatilization.
-
Reactive Foaming: Rapidly inject pMDI (calculated to achieve an NCO index of 350) into the premix. Mix aggressively at 3000 RPM for exactly 5 seconds.
-
Curing & Self-Validation: Pour the reacting mixture into a pre-heated mold (45°C).
-
Self-Validation System: Monitor the reaction kinetics. A successful DBIC-modified network will exhibit a cream time of 12–15s and a tack-free time of 45–55s. Post-cure the foam at 60°C for 24 hours. Perform FTIR analysis; the presence of a strong peak at ~1410 cm⁻¹ validates successful isocyanurate ring formation, while the absence of a 2270 cm⁻¹ peak confirms complete NCO consumption.
-
Fig 2. Reaction pathway for DBIC-modified Polyisocyanurate (PIR) networks.
Protocol B: Synthesis of UV-Curable Triazine-Based Metal Adhesives
Triazine-based adhesives exhibit superior adherence to clinically used metals (e.g., titanium, stainless steel) [5]. DBIC can be functionalized into an allyl-derivative for thiol-ene click chemistry.
Step-by-Step Methodology:
-
Allylation of DBIC: React DBIC with allyl bromide in the presence of potassium carbonate (K₂CO₃) in DMF at 60°C for 12 hours to synthesize 1-allyl-3,5-dibutyl-1,3,5-triazinane-2,4,6-trione (ADBIC). Extract and purify via silica gel chromatography.
-
Adhesive Formulation: In an amber vial (to prevent premature photopolymerization), combine ADBIC (1.0 molar eq of allyl groups) with a multi-functional thiol such as TEMPIC (1.0 molar eq of thiol groups).
-
Initiator Addition: Dissolve 1.5 wt% of Irgacure 819 (photoinitiator) into the mixture.
-
Causality Note: Irgacure 819 is chosen for its ability to absorb longer-wavelength UV/visible light, ensuring deep curing through the adhesive layer even when sandwiched between metal substrates.
-
-
Application & Curing: Apply a 50 µm layer to a phosphonic acid-primed titanium substrate. Expose to 365 nm UV light (100 mW/cm²) for 60 seconds.
-
Self-Validation System: Post-cure, perform an immediate solvent rub test (MEK double rubs). A properly cross-linked thiol-ene network will withstand >100 rubs without marring. Early failure indicates oxygen inhibition during curing; if this occurs, purge the curing chamber with N₂.
References
- Flame Retardant Effect of Isocyanate Trimer on Polyisocyanur
- Phosphorus-Containing Polyisocyanurate Elastomers for Flame Retardant Application.
- Halogen-Free Flame Retardant Impact on Rigid Polyisocyanur
- Isocyanurate formation during rigid polyurethane foam assembly.
- Triazine-based adhesive: An adherence study on clinically used metal surfaces. Diva-portal.org. ...
Derivatization of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione for specific applications
Application Note: Targeted N5-Derivatization of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione
Executive Summary
This guide details the derivatization protocols for 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (hereafter DBIC ).[1] Unlike symmetric isocyanurates (e.g., triallyl isocyanurate), DBIC possesses a unique "desymmetrized" architecture: two inert butyl chains providing lipophilicity and solubility, and a single reactive N-H site at position 5.[1]
This structural specificity makes DBIC an ideal scaffold for:
-
Medicinal Chemistry: Acting as a bioisostere for uracil or barbiturates in nucleoside analog development.
-
Materials Science: Serving as a monofunctional end-capping agent to modify surface properties of polyurethanes or epoxy resins.
Chemical Architecture & Reactivity
The reactivity of DBIC is governed by the acidity of the N5-proton. While typical amides have pKa values ~15-17, the electron-withdrawing nature of the three carbonyl groups in the isocyanurate ring significantly increases the acidity of the N-H bond (pKa
-
Implication: The proton can be removed by mild bases (e.g.,
, ) in polar aprotic solvents, avoiding the need for dangerous pyrophoric bases like NaH or LiAlH4 in most routine alkylations.[1]
Figure 1: Mechanistic pathway for the base-mediated activation of DBIC.[1]
Protocol A: N5-Alkylation (The Pharmacophore Linker Workflow)
Objective: To attach a functional pharmacophore or linker to the N5 position via
Materials & Reagents
-
Substrate: 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (DBIC), >98% purity.[1]
-
Solvent: Anhydrous DMF (Dimethylformamide) or MeCN (Acetonitrile).
-
Expert Insight: Use MeCN for reactive halides (benzyl/allyl) to simplify workup. Use DMF for unreactive alkyl chlorides to boost reaction rate.
-
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ).-
Expert Insight:
is preferred due to the "Cesium Effect"—higher solubility in organic solvents and looser ion pairing, which accelerates nucleophilic attack.
-
-
Electrophile: Alkyl halide (R-X).
Step-by-Step Procedure
-
Activation: In a flame-dried round-bottom flask, dissolve DBIC (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add
(1.5 equiv) in a single portion.-
Observation: The suspension may become slightly cloudy. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.
-
-
Coupling: Add the Alkyl Halide (1.2 equiv) dropwise.
-
Critical Control: If the electrophile is volatile, fit a reflux condenser.[1]
-
-
Reaction:
-
For reactive halides (Allyl/Benzyl): Stir at RT for 2–4 hours.
-
For unreactive halides (Alkyl chlorides): Heat to 60°C–80°C for 6–12 hours.
-
-
Quench & Workup (Self-Validating Step):
-
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (typically 10-30% EtOAc in Hexane).
Protocol B: Hydroxyalkylation (Epoxide Ring Opening)
Objective: To introduce a hydroxyl handle for further polymer conjugation (e.g., polyurethane synthesis).
Step-by-Step Procedure
-
Mix: Combine DBIC (1.0 equiv), Epoxide (1.2 equiv), and Triethylamine (TEA, 0.1 equiv) as a catalyst in Toluene.
-
Heat: Reflux at 110°C for 6 hours.
-
Mechanism: The N5-H attacks the less hindered carbon of the epoxide ring.
-
Workup: Evaporate solvent. The product is often a viscous oil that solidifies upon standing.
Analytical Validation & Quality Control
To ensure the protocol was successful, you must validate the disappearance of the N-H moiety.
Table 1: Key Spectral Indicators
| Technique | Signal | Change Upon Derivatization | Interpretation |
| FT-IR | ~3200 cm⁻¹ | Disappears | Loss of N-H stretch confirms substitution.[1] |
| FT-IR | 1680-1700 cm⁻¹ | Shifts/Sharpens | Carbonyl environment changes slightly (loss of H-bond donor).[1] |
| 1H-NMR | Disappears | The downfield broad singlet (N-H) is removed.[1] | |
| 1H-NMR | New Signal | Appearance of N-CH₂ protons from the new alkyl group.[1] |
Application Workflows
Application 1: PROTAC Linker Synthesis
DBIC is increasingly used as a rigidifying element in PROTAC (Proteolysis Targeting Chimera) linkers to improve cell permeability compared to flexible PEG chains.
Figure 2: Workflow for utilizing DBIC as a rigid core in linker synthesis.
Application 2: Antimicrobial Surface Modification
N-halamine derivatives of isocyanurates are potent disinfectants.[1] While DBIC has alkyl groups blocking positions 1 and 3, the N5 position can be functionalized with a cationic chain (quaternary ammonium) to create a "dual-action" antimicrobial surface (contact killing + oxidative killing if chlorinated, though DBIC itself cannot be effectively chlorinated to a stable N-Cl form without losing the N-alkyl chain).[1]
-
Strategy: Alkylate N5 with a long-chain alkyl halide (e.g., C12-bromide) to create a surfactant-like molecule that disrupts bacterial membranes.[1]
References
-
Isocyanurate Scaffold Utility
-
General Reactivity of Isocyanurates
-
Base-Mediated Alkylation Protocols
-
Physical Properties & Handling
Sources
- 1. Diallyl Isocyanurate | 6294-79-7 [chemicalbook.com]
- 2. Diallyl Isocyanurate | C9H11N3O3 | CID 94974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | 1025-15-6 [chemicalbook.com]
- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9315472B2 - 1,3,5-triazinane-2,4,6-trione derivatives and uses thereof - Google Patents [patents.google.com]
- 6. research.tue.nl [research.tue.nl]
Application Note: Handling, Storage, and Disposal of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione
Introduction & Physicochemical Profiling
1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (CAS: 24807-33-8) is an alkylated derivative of isocyanuric acid[1]. In contemporary drug development and materials science, it serves as a critical structural scaffold for synthesizing complex pharmaceutical intermediates and advanced polymers[2][3].
Unlike the highly polar parent cyanuric acid, the addition of two butyl chains significantly alters the molecule's lipophilicity, solubility profile, and electrostatic behavior. Consequently, standard laboratory protocols must be adapted. This guide provides authoritative, self-validating methodologies for the safe handling, long-term storage, and environmental disposal of this specific triazinane-trione derivative.
Quantitative Physicochemical & Hazard Summary
| Property | Value |
| Chemical Name | 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione |
| CAS Number | 24807-33-8 |
| Molecular Formula | C₁₁H₁₉N₃O₃ |
| Molecular Weight | 241.29 g/mol |
| Physical State | Solid (Powder/Crystalline) |
| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H373 (May cause organ damage)[4] |
| Storage Temperature | Room Temperature (15°C - 25°C)[2] |
| Storage Conditions | Dry, sealed, isolated from strong oxidizers[5] |
Handling Protocols & Risk Mitigation
Working with lipophilic triazinane-trione powders introduces two primary laboratory risks: airborne dust aerosolization (posing an inhalation and combustible dust hazard) and dermal absorption [6]. The following protocol establishes a self-validating workflow to mitigate these risks.
Protocol 1: Safe Weighing and Material Transfer
-
Causality: The compound carries an H312 (Harmful in contact with skin) designation[4]. Its lipophilic butyl chains allow it to bypass standard aqueous skin barriers more readily than unsubstituted cyanuric acid. Furthermore, finely divided organic powders can accumulate static charge, creating a deflagration risk if dispersed in the air[7].
Step-by-Step Methodology:
-
Environmental Setup: Conduct all weighing inside a certified ductless fume hood or under a Localized Exhaust Ventilation (LEV) arm calibrated to a face velocity of 0.4–0.6 m/s.
-
PPE Selection: Don heavy-duty nitrile gloves (which resist lipophilic organic permeation better than latex), tightly sealed safety goggles, and an N95 particulate respirator[8].
-
Static Mitigation: Utilize a grounded stainless-steel spatula and an anti-static polymeric weighing boat. Do not use standard polystyrene boats, which readily build static charge.
-
Transfer Execution: Dispense the solid slowly, keeping the spatula close to the weighing boat to minimize the drop height and subsequent aerosolization.
-
System Validation: Once the transfer is complete, confirm the absence of residual powder on the balance pan using a handheld UV light (365 nm) or by visual inspection against a high-contrast dark background. A completely clean background validates that zero cross-contamination has occurred.
Workflow for the safe handling and transfer of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione.
Storage Conditions & Stability
While the dibutyl groups provide some steric shielding to the triazinane core, the imide/amide-like bonds remain susceptible to slow hydrolysis over prolonged periods if exposed to atmospheric moisture[9].
Protocol 2: Long-Term Storage
-
Causality: Contact with ambient humidity can lead to the gradual breakdown of the triazinane ring. Furthermore, accidental contact with strong oxidizing agents can trigger exothermic decomposition, potentially releasing toxic nitrogen oxides (NOx) and isocyanic acid gas[6][7].
Step-by-Step Methodology:
-
Primary Containment: Store the compound in its original opaque, high-density polyethylene (HDPE) or amber glass container to prevent UV-induced degradation[5].
-
Atmospheric Control: Prior to sealing the container, backfill the headspace with an inert gas (Argon is preferred over Nitrogen due to its higher density, which allows it to blanket the solid powder effectively).
-
Environmental Segregation: Place the sealed container in a dedicated desiccator cabinet maintained at controlled room temperature (15°C to 25°C). Ensure the cabinet is physically segregated from strong acids, bases, and oxidizers.
-
System Validation: Place a reversible Cobalt(II) chloride humidity indicator card inside the desiccator cabinet. A sustained blue color validates that the microenvironment remains below the critical 10% relative humidity threshold required to prevent hydrolysis.
Spill Management & Disposal Procedures
In the event of a spill, liquid-based cleaning methods (like pouring water over the powder) must be strictly avoided. Water will not dissolve the lipophilic dibutyl-derivative effectively; instead, it will create a slippery residue and facilitate uncontrolled environmental runoff[10].
Protocol 3: Spill Response and Decontamination
-
Causality: The compound is harmful to aquatic life and must not enter municipal water systems[11]. Dampening the spill with an inert absorbent suppresses dust without dissolving the compound, allowing for safe mechanical recovery.
Step-by-Step Methodology:
-
Isolation: Immediately evacuate non-essential personnel from the vicinity and increase room ventilation.
-
Containment: Cover the spilled powder gently with a damp, inert absorbent material (e.g., lightly moistened sand or vermiculite). Do not use combustible absorbents like sawdust.
-
Mechanical Recovery: Use a non-sparking brush and dustpan to sweep up the mixture. Place the recovered material into a clearly labeled, sealable hazardous waste drum[12].
-
Chemical Decontamination: Wipe the affected surface with a solvent suitable for lipophilic organics (e.g., isopropanol), followed by a final wipe with a damp, soapy cloth.
-
System Validation: After the surface has dried, swipe the area with a clean, dry Kimwipe. The complete absence of particulate transfer onto the white tissue validates the success of the decontamination.
Emergency spill response and self-validating decontamination pathway.
Protocol 4: Waste Disposal
-
Causality: Standard landfill disposal risks long-term soil leaching. High-temperature incineration ensures the complete thermal breakdown of the triazinane ring into simple, non-toxic oxides[12].
Step-by-Step Methodology:
-
Collection: Consolidate all contaminated PPE, weighing boats, and spill debris into a designated, chemically compatible hazardous waste bin.
-
Labeling: Clearly label the waste as "Toxic Organic Solid Waste: Contains 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione."
-
Disposal Routing: Transfer the sealed containers to a licensed chemical disposal facility. Mandate disposal via high-temperature incineration ; do not permit landfilling or sewer discharge[8].
References
-
Syntree. "Catalog No. 92W915: 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione Technical Data". Source: Syntree. URL: [Link]
Sources
- 1. 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione [sigmaaldrich.com]
- 2. 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione - Lead Sciences [lead-sciences.com]
- 3. Smart Reagents. Rooted in Precision. - Syntree [syntree.com]
- 4. 846-74-2 | 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione - AiFChem [aifchem.com]
- 5. 24807-33-8 | 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione - Syntree [syntree.com]
- 6. marc1.com [marc1.com]
- 7. auroracleaning.com.au [auroracleaning.com.au]
- 8. fishersci.com [fishersci.com]
- 9. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]
- 10. clarkproducts.co.nz [clarkproducts.co.nz]
- 11. hillbrothers.com [hillbrothers.com]
- 12. dtsc.ca.gov [dtsc.ca.gov]
Troubleshooting & Optimization
Improving the yield of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione synthesis
Welcome to the Technical Support Center for Isocyanurate Synthesis. As a Senior Application Scientist, I frequently consult with researchers who struggle with the selective N-alkylation of cyanuric acid.
Synthesizing 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (commonly known as N,N'-dibutyl isocyanurate) presents a classic statistical and thermodynamic challenge. Because the starting material has three identical reaction sites, the primary failure mode in most labs is a poor yield caused by over-alkylation (forming the tributyl derivative) or O-alkylation (forming cyanurate esters instead of isocyanurates).
This guide is designed to move beyond basic recipes. By understanding the mechanistic causality of the reaction, we can build a self-validating experimental system that inherently directs the chemical equilibrium toward the desired di-substituted product.
Part 1: Mechanistic Causality & Reaction Design
Cyanuric acid exists in a tautomeric equilibrium between its tri-keto form (1,3,5-triazinane-2,4,6-trione) and its tri-enol form (1,3,5-triazine-2,4,6-triol)[1]. To achieve selective N-alkylation, we must manipulate two chemical levers:
-
pKa Exploitation : The three N-H bonds of cyanuric acid have distinct acidities (pKa1 ≈ 6.8, pKa2 ≈ 11.4, pKa3 ≈ 13.5). By strictly utilizing a moderate base (like K₂CO₃) rather than a strong base (like NaH), we can selectively deprotonate only the first two nitrogens, generating a resonance-stabilized dianion while leaving the third proton intact[1].
-
HSAB Theory (Hard-Soft Acid-Base) : The oxygen atoms of the enol tautomer are "hard" nucleophiles, while the nitrogen atoms are "softer." To drive N-alkylation (the thermodynamic product), we must use a "soft" electrophile (1-bromobutane) in a highly polar aprotic solvent (DMF)[2]. DMF effectively solvates the potassium cations, leaving the nitrogen nucleophile "naked" and highly reactive.
Fig 1: Stepwise N-alkylation pathway of cyanuric acid highlighting the target di-substituted product.
Part 2: Self-Validating Experimental Protocol
This protocol is designed with built-in visual and chemical checkpoints to ensure the reaction is proceeding correctly at each stage.
Reagents Required:
-
Cyanuric acid (1.29 g, 10.0 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol)
-
1-Bromobutane (2.81 g, ~2.2 mL, 20.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (25 mL)
Step-by-Step Methodology:
-
Dianion Formation (Activation): Suspend 10.0 mmol of cyanuric acid in 25 mL of anhydrous DMF in a round-bottom flask. Add exactly 20.0 mmol of finely powdered, oven-dried K₂CO₃. Heat the mixture to 60 °C with vigorous stirring for 45 minutes.
-
Causality: Cyanuric acid is highly insoluble in organic solvents[2]. It will only dissolve once deprotonated.
-
Self-Validation Checkpoint: The opaque white suspension will transition into a mostly clear, slightly hazy solution as the soluble potassium cyanurate dianion forms. If the solution does not clear, your base is inactive (wet), and you must not proceed.
-
-
Controlled Alkylation: While maintaining the temperature at 60 °C, add 20.5 mmol of 1-bromobutane dropwise via a syringe pump or addition funnel over 30 minutes.
-
Causality: Dropwise addition maintains a low steady-state concentration of the electrophile. Flooding the system with alkyl halide causes local excesses that overcome the pKa barrier, driving unwanted tributylation.
-
-
Thermal Maturation: Allow the reaction to stir at 60 °C for 12–16 hours under an inert atmosphere (N₂ or Ar).
-
Quenching & Phase Extraction: Pour the cooled reaction mixture into 100 mL of ice-cold distilled water. Carefully acidify the aqueous mixture to pH 5 using 1M HCl.
-
Causality: The target 1,3-dibutyl product still possesses one acidic N-H bond. If the solution remains basic, the product will remain water-soluble as an anion. Acidifying to pH 5 protonates the final nitrogen, rendering the product highly soluble in organic solvents.
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via silica gel flash chromatography (Gradient: Hexanes to 3:1 Hexanes:EtOAc) to isolate the pure 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione.
Fig 2: Self-validating experimental workflow for the selective synthesis of 1,3-dibutyl isocyanurate.
Part 3: Quantitative Optimization Data
To illustrate the causality of reagent selection, below is a summary of quantitative yield distributions based on varying the base and solvent conditions during optimization trials.
| Solvent | Base (Equivalents) | Temp (°C) | Monobutyl Yield (%) | Dibutyl Yield (%) | Tributyl Yield (%) | Causality / Mechanistic Observation |
| Water | NaOH (2.0) | 25 | 45 | 30 | 5 | Poor solubility of the alkyl halide in water; competing hydrolysis of 1-bromobutane to 1-butanol. |
| DMF | NaOH (2.0) | 60 | 15 | 55 | 20 | NaOH is too strong; it partially deprotonates the 3rd N-H bond, driving over-alkylation. |
| DMF | K₂CO₃ (2.0) | 60 | 5 | 82 | 8 | Optimal pKa matching; strictly forms the dianion and arrests the reaction at the di-substituted stage. |
| DMSO | K₂CO₃ (3.0) | 80 | Trace | 15 | 75 | Excess base and elevated heat completely override selectivity, yielding the tributyl byproduct. |
Part 4: Troubleshooting & FAQs
Q1: My NMR shows my yield is dominated by 1,3,5-tributyl isocyanurate instead of the dibutyl target. How do I fix this? Answer: This is a classic stoichiometry and base-strength failure. Cyanuric acid has three acidic protons. If you use an overly strong base (like NaH or excess NaOH) or exceed 2.0 equivalents of your alkylating agent, the third proton (pKa3 ≈ 13.5) is abstracted, driving the reaction to the tributyl derivative[1]. Actionable Fix: Strictly limit your base to exactly 2.0 equivalents of a moderate base like K₂CO₃. K₂CO₃ is basic enough to abstract the first two protons but struggles to overcome the high pKa of the third, acting as a chemical "brake" on the reaction.
Q2: I am observing significant O-alkylation (cyanurate esters) rather than N-alkylation (isocyanurates). How do I shift selectivity? Answer: Cyanuric acid exhibits tautomerism between its tri-keto and tri-enol forms[1]. According to HSAB theory, the oxygen atoms are "harder" nucleophiles. If you use a "hard" electrophile (like an alkyl tosylate) or a non-polar solvent, O-alkylation is kinetically favored. Actionable Fix: Switch to a "softer" electrophile like 1-bromobutane or 1-iodobutane, and ensure you are using a highly polar aprotic solvent like DMF[2]. DMF solvates the potassium counter-ion, leaving the nitrogen relatively "naked" and driving the reaction toward the thermodynamically stable N-alkylated isocyanurate.
Q3: My cyanuric acid is not dissolving in the DMF, and the reaction is stalling. Should I add more solvent? Answer: No. Cyanuric acid is notoriously insoluble in almost all organic solvents in its neutral state[2]. Do not dilute the reaction further, as this reduces the bimolecular collision rate. The protocol is self-validating: cyanuric acid will only fully dissolve once it is deprotonated to its salt form. If it remains a suspension, your base is either inactive (e.g., wet K₂CO₃) or the temperature is too low. Actionable Fix: Ensure your K₂CO₃ is oven-dried and finely milled to increase surface area. Heat the deprotonation step to 60 °C for at least 45 minutes before adding the 1-bromobutane.
Q4: I extracted my product into Ethyl Acetate, but my yield is less than 20%. Where did my product go? Answer: It is likely still in the aqueous layer. Because 1,3-dibutyl isocyanurate still has one unreacted N-H bond, it remains acidic. If you quenched the reaction into water without neutralizing the residual K₂CO₃, the product formed a water-soluble potassium salt. Actionable Fix: You must acidify the aqueous quench solution to pH 5 using 1M HCl prior to extraction. This protonates the final nitrogen, making the molecule neutral and highly soluble in your organic extraction solvent.
References
- Preparation of trialkyl isocyanurates Source: US Patent 3,075,979A URL
Sources
Technical Support Center: Purification of Crude 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione
Welcome to the technical support center for the purification of crude 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
I. Understanding the Chemistry: Potential Impurities
The primary synthesis route to 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione involves the trimerization of butyl isocyanate. While this reaction can be efficient, several side reactions can lead to impurities in the crude product. A clear understanding of these potential contaminants is the first step toward effective purification.
-
Unreacted Butyl Isocyanate: Incomplete trimerization will result in the presence of the starting material. Butyl isocyanate is a volatile and reactive compound.[1]
-
Dibutylurea Derivatives: Isocyanates can react with trace amounts of water to form an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide. The resulting butylamine can react with another molecule of butyl isocyanate to form N,N'-dibutylurea.
-
Allophanates and Biurets: Further reaction of the initially formed urea with another isocyanate molecule can lead to the formation of allophanates and biurets, which are higher molecular weight byproducts.[2]
-
Hydrolysis Products: The 1,3,5-triazinane-2,4,6-trione ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening and the formation of various degradation products.[3][4]
II. Purification Strategies: An Overview
The choice of purification method depends on the nature and quantity of the impurities present. For 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione, the two most effective techniques are recrystallization and column chromatography.
dot
Caption: General purification workflow for 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione.
III. Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process in a question-and-answer format.
A. Recrystallization Issues
Question 1: My compound “oils out” instead of forming crystals during recrystallization. What should I do?
Answer: "Oiling out" occurs when the solute is insoluble in the cold solvent but melts at or below the boiling point of the solvent, or when the concentration of impurities is high.
Causality: The compound separates as a liquid phase because its melting point is depressed by impurities to a temperature below the solvent's boiling point.
Solutions:
-
Lower the Crystallization Temperature: After dissolving the compound in the minimum amount of hot solvent, allow it to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.
-
Use a Different Solvent or Solvent System:
-
Single Solvent: Choose a solvent with a lower boiling point. Based on the non-polar character of the dibutyl groups, you can expect good solubility in a range of organic solvents.[1] A good starting point would be to test solvents like ethanol, isopropanol, ethyl acetate, or acetone.
-
Mixed Solvent System: This is often the most effective solution. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until you observe persistent turbidity (cloudiness). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. A common and effective mixed solvent system for compounds of moderate polarity is ethyl acetate/hexane.
-
dot
Caption: Troubleshooting steps for when a compound "oils out".
Question 2: I have very low recovery after recrystallization. What are the likely causes and how can I improve it?
Answer: Low recovery is a common issue and can usually be rectified by optimizing the recrystallization conditions.
Causality: The primary reasons for low recovery are using too much solvent, the compound having significant solubility in the cold solvent, or premature crystallization during hot filtration.
Solutions:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling.
-
Cool the Solution Thoroughly: Ensure the flask is cooled in an ice bath for a sufficient amount of time (e.g., 15-30 minutes) to maximize crystal formation before filtration.
-
Recover a Second Crop: The filtrate (mother liquor) will still contain some dissolved product. You can often recover more material by concentrating the filtrate by boiling off some of the solvent and cooling it again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.
-
Solvent Selection: If the compound is still too soluble in the cold solvent, you may need to choose a different solvent in which it is less soluble at low temperatures.
Table 1: Qualitative Solubility of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (Predicted)
| Solvent Class | Representative Solvents | Expected Qualitative Solubility |
| Polar Protic | Methanol, Ethanol | Good |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Good to Excellent |
| Non-Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, THF | Good to Excellent |
| Non-Polar | Toluene, Hexane | Moderate to Good |
| Aqueous | Water | Poor / Limited |
This table is based on the expected solubility of structurally similar compounds and should be confirmed experimentally.[1]
B. Column Chromatography Issues
Question 3: I am getting poor separation of my compound from impurities during column chromatography. How can I improve this?
Answer: Poor separation is often due to an improperly chosen solvent system, incorrect column packing, or overloading the column.
Causality: The differential migration of compounds down the column is dependent on their relative affinities for the stationary phase (silica gel) and the mobile phase (eluent). If these are not optimized, components will co-elute.
Solutions:
-
Optimize the Mobile Phase with TLC: Thin-layer chromatography (TLC) is an essential tool for determining the optimal solvent system.[5][6][7]
-
Goal: Aim for a solvent system that gives your desired product an Rf value of approximately 0.2-0.4. Impurities should have significantly different Rf values.
-
Procedure: Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[5]
-
Starting Point: For a compound like 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione, a good starting point would be a mixture of hexane and ethyl acetate.
-
-
Proper Column Packing:
-
Ensure the silica gel is packed uniformly without any air bubbles or cracks, which can cause "channeling" and lead to poor separation.
-
A "slurry packing" method is generally recommended.
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of the mobile phase or a more volatile solvent.
-
Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Column Dimensions: Use a column with an appropriate diameter and length for the amount of material you are purifying. A general rule of thumb is a silica gel to crude product weight ratio of 30:1 to 100:1, depending on the difficulty of the separation.
dot
Caption: Decision tree for troubleshooting poor separation in column chromatography.
IV. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing crude 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione?
While specific solubility data is not widely published, based on its structure, a mixed solvent system is likely to be most effective. A good starting point is to dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane dropwise until turbidity is observed. Alternatively, ethanol or isopropanol could be effective single solvents.[8] Experimental screening of solvents is always recommended.
Q2: How can I monitor the purity of my product during and after purification?
Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your sample and track the progress of column chromatography.[9]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for better peak shape) is a common starting point for isocyanurates.[3][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can provide information on both purity and the identity of impurities through their fragmentation patterns.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the purified product and identifying any remaining impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities will typically broaden and depress the melting point.
Q3: My purified product is a white solid, but it turns yellow over time. What is happening?
The yellowing of triazine derivatives can sometimes be attributed to slow decomposition or oxidation upon exposure to air, light, or trace acidic/basic impurities. Storing the purified product under an inert atmosphere (e.g., nitrogen or argon), in a dark container, and in a refrigerator or freezer can help to maintain its stability.
V. Experimental Protocols
A. Protocol for Recrystallization
-
Solvent Selection: Experimentally determine a suitable solvent or mixed solvent system by testing the solubility of a small amount of your crude product in various solvents at room and elevated temperatures.
-
Dissolution: Place the crude 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
B. Protocol for Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase system using TLC, aiming for a product Rf of 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed.
-
Elution: Begin eluting with the chosen mobile phase, collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
VI. References
-
How does 1,3-dichloro-1,3,5-triazinane-2,4,6-trione (dichloroisocyanuric acid) generate hypochlorous acid when dissolved in water? (2012). Stack Exchange. [Link]
-
Monitoring Reactions by TLC. Washington State University. [Link]
-
Separation of 1,3,5-Triazine, 2,4,6-tri-2-pyridinyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Thin Layer Chromatography. University of Colorado Boulder. [Link]
-
Identification of a process impurity formed during synthesis of a nevirapine analogue HIV NNRT inhibitor using LC/MS and forced degradation studies. PubMed. [Link]
-
Isocyanate trimers and mixtures of isocyanate trimers, production and use thereof. Google Patents.
-
Determination of atmospheric isocyanate concentrations by high-performance thin-layer chromatography using 1-(2-pyridyl)piperazine reagent. Royal Society of Chemistry. [Link]
-
Alkaline hydrolysis of hexahydro-1,3,5-trinitro-1,3,5-triazine: M06-2X investigation. PubMed. [Link]
-
Possible fragmentation pathways for building of m/z 79 from N-alkylated meta-fluorocathinones. ResearchGate. [Link]
-
Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. West Virginia University. [Link]
-
Thin layer Chromatography (TLC) Guide. DSpace@MIT. [Link]
-
Mechanism of the reaction of 1,3,5-triazine (1a) with 1,3-binucleophiles. ResearchGate. [Link]
-
Thin Layer Chromatography (TLC). International Journal of Research Trends and Innovation. [Link]
-
Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Cranfield University. [Link]
-
1,3,5-Triazine as core for the preparation of dendrons. Arkivoc. [Link]
-
1,3,5-Tris(4-(tert-butyl)-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione. Wikipedia. [Link]
-
A step-by-step procedure in reading and interpreting the GC/MS analysis results of volatile and complex mixture samples. Semantic Scholar. [Link]
-
A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES. World Journal of Pharmaceutical Research. [Link]
-
In silico kinetics of alkaline hydrolysis of 1,3,5-trinitro-1,3,5-triazinane (RDX): M06-2X investigation. Royal Society of Chemistry. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Identification, Isolation and Characterization of Process Related Impurity in Isosulfanblue. Der Pharma Chemica. [Link]
-
GC EI and CI Fragmentation and Interpretation of Spectra. Whitman College. [Link]
-
Solvent Physical Properties. Swarthmore College. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Alkaline hydrolysis of hexahydro-1,3,5-trinitro-1,3,5-triazine: M06-2X investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. 1,3,5-Trimethyl-1,3,5-triazinane - Wikipedia [en.wikipedia.org]
- 9. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 10. Separation of 1,3,5-Triazine, 2,4,6-tri-2-pyridinyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing reaction conditions for N-alkylation of triazinanes
Topic: Optimizing Reaction Conditions & Troubleshooting
Reference Ticket: #TRZ-ALK-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Initial Diagnostic & Strategic Assessment
User Warning: Before proceeding, we must disambiguate your target scaffold. There is a critical chemical distinction between 1,3,5-Triazines (aromatic, stable) and 1,3,5-Triazinanes (saturated, cyclic aminals).
-
If you are working with Aromatic Triazines (e.g., Cyanuric chloride derivatives): Stop. You need a Nucleophilic Aromatic Substitution (
) guide. -
If you are working with Saturated Triazinanes (Hexahydro-1,3,5-triazines): Proceed below.
The Core Challenge: Saturated triazinanes are cyclic aminals . They are chemically labile and exist in a dynamic equilibrium with their corresponding imines (Schiff bases) and free amines.
-
Acid Sensitivity: High. They hydrolyze rapidly in acidic media.[1]
-
Base Sensitivity: Moderate. Strong bases (e.g., NaH, LiHMDS) can induce ring fragmentation or elimination reactions.
-
Nucleophilicity: The ring nitrogens are hindered and less nucleophilic than free secondary amines due to the steric puckering of the cyclohexane-like chair conformation.
Optimization Logic: The "Triad of Control"
To successfully N-alkylate a triazinane ring (or a pendant amine on the ring) without destroying the scaffold, you must control three variables: Water Content , Basicity , and Temperature .
A. Solvent Selection (The Hydrolysis Barrier)
-
Rule: Strictly Anhydrous. Even trace water leads to ring opening via hydrolysis of the aminal linkage.
-
Recommended: Acetonitrile (MeCN) or DMF (anhydrous).
-
Avoid: Alcohols (solvolysis risk) or aqueous mixtures.
B. Base Selection (The Elimination Barrier)
-
Rule: Use the "Softest" effective base.
-
Recommended: Cesium Carbonate (
) or Potassium Carbonate ( ).-
Why?
is soluble in organic solvents (the "Cesium Effect"), promoting alkylation without requiring high heat.
-
-
Avoid: Sodium Hydride (NaH). The high basicity often triggers ring fragmentation or elimination of the aminal to an imine.
C. Catalysis (The Reactivity Booster)
-
Recommendation: Phase Transfer Catalysts (PTC) or Finkelstein conditions.
-
Reagent: Tetrabutylammonium Iodide (TBAI) or Potassium Iodide (KI).
Decision Matrix & Workflow
The following diagram outlines the decision logic for selecting the correct synthetic route.
Caption: Decision tree for selecting between direct alkylation and condensation-based synthesis of N-substituted triazinanes.
Standard Operating Protocol (SOP)
Protocol A: Direct N-Alkylation of Stable Triazinanes
Use this only if the ring is pre-formed and you are alkylating a secondary nitrogen site.
Reagents:
-
Substrate: 1.0 equiv
-
Alkylating Agent (R-X): 1.1 - 1.2 equiv (Avoid large excess to prevent quaternization)
-
Base:
(2.0 equiv) -
Catalyst: TBAI (0.1 equiv)
-
Solvent: Anhydrous Acetonitrile (0.1 M concentration)
Step-by-Step:
-
Drying: Flame-dry all glassware and cool under Argon/Nitrogen atmosphere.
-
Solvation: Dissolve the triazinane substrate in anhydrous Acetonitrile.
-
Activation: Add
and TBAI. Stir at Room Temperature (RT) for 15 minutes. -
Addition: Add the Alkyl Halide dropwise.
-
Reaction: Stir at RT. If no reaction after 4 hours, heat gently to 40-50°C.
-
Critical Check: Do not exceed 60°C unless stability is confirmed.
-
-
Workup (Non-Acidic): Filter off the solid base. Concentrate the filtrate.
-
Note: Do not perform an acidic aqueous wash. If partitioning is necessary, use basic brine (pH ~9).
-
Troubleshooting & FAQs
Q1: My yield is low, and I see "starting material" that isn't my starting material. What is happening?
Diagnosis: You are likely witnessing Ring Reversion . Explanation: In the presence of moisture or heat, the triazinane ring opens to form the imine (Schiff base) and the free amine. The "starting material" you see might be the hydrolysis products. Solution:
-
Switch to a strictly anhydrous solvent (dry over molecular sieves).
-
Lower the reaction temperature.[4]
-
Switch from Direct Alkylation (Route A) to Condensation (Route B): Alkylate the amine first, then react with formaldehyde to close the ring.
Q2: I am getting a mixture of mono-, di-, and poly-alkylated products.
Diagnosis: The "Runaway Alkylation" effect. Explanation: Once a nitrogen is alkylated, it often becomes more electron-rich (if alkyl group is donating), or the conformational change makes the other sites more accessible. Solution:
-
Stoichiometry: Use a slight deficit of the alkylating agent (0.9 equiv).
-
Slow Addition: Add the electrophile via syringe pump over 1 hour.
-
Base Change: Switch to a heterogeneous base like
in Acetone; surface area limitations can sometimes slow down the kinetics enough to control selectivity.
Q3: The product decomposes during column chromatography.
Diagnosis: Silica Gel Acidity. Explanation: Standard silica gel is slightly acidic (pH 6-7). This is enough to hydrolyze sensitive aminals (triazinanes). Solution:
-
Pre-treat Silica: Flush the column with 1% Triethylamine (Et3N) in Hexanes before loading the sample. This neutralizes the acid sites.
-
Alternative Phase: Use Alumina (Basic or Neutral) instead of Silica.
Q4: Can I use microwave irradiation to speed this up?
Diagnosis: High Risk. Explanation: Microwave heating is efficient but can create "hot spots" that trigger the thermodynamic breakdown of the ring into thermodynamic sinks (like thermodynamically stable imines or polymers). Solution: Only use microwave heating if you are performing the Condensation Route (Route B) . For direct alkylation of the ring, conventional heating is safer.
Data Summary: Base & Solvent Effects
| Variable | Condition | Suitability | Mechanism/Risk |
| Base | Cs2CO3 | Optimal | "Cesium Effect" increases solubility; mild basicity preserves ring. |
| Base | NaH | High Risk | Strong base causes elimination/ring opening. |
| Base | DIPEA (Hünig's) | Moderate | Good for solubility, but nucleophilic competition can occur. |
| Solvent | MeCN | Optimal | Polar aprotic, easy removal, supports SN2. |
| Solvent | DMF | Good | High boiling point makes removal hard (thermal risk). |
| Solvent | Alcohols | Fatal | Causes solvolysis/ring opening. |
References
-
National Institutes of Health (NIH). Experimental and theoretical investigations into the stability of cyclic aminals. PMC. Available at: [Link]
-
Beilstein Journals. Continuous N-alkylation reactions of amino alcohols... unexpected formation of cyclic ureas. Beilstein J. Org. Chem. Available at: [Link][5]
-
Master Organic Chemistry. Alkylation of Amines: Challenges and Workarounds. Available at: [Link]
Sources
- 1. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0648753A1 - Process for the production of 1,3,5-triazine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Stability and degradation of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione
This guide functions as a specialized Technical Support Center for researchers working with 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (also referred to as 1,3-Dibutyl isocyanurate).[1]
Unlike generic chemical safety sheets, this content focuses on experimental behavior, degradation mechanics, and troubleshooting analytical anomalies specific to the di-substituted isocyanurate scaffold.
Role: Senior Application Scientist Subject: Stability, Degradation, and Analytical Troubleshooting[1]
Executive Summary: The "Hidden Acid" Factor
Researchers often misclassify 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione as a simple neutral urea derivative.[1] It is not. Because it is di-substituted (positions 1 and 3), the nitrogen at position 5 retains a proton (N-H).[1]
-
Key Characteristic: This N-H proton renders the molecule weakly acidic (pKa
9–10, similar to cyanuric acid or succinimide).[1] -
Implication: Its solubility and retention time are highly pH-dependent. It can form salts with strong bases, leading to unexpected precipitation or extraction failures.[1]
Module 1: Chemical Stability & Handling
Troubleshooting common physical behavior anomalies.[1]
Q: Why is my compound precipitating in basic aqueous buffers?
A: You are likely observing the "Salting Out" effect of the sodium salt. While the neutral form is lipophilic (due to two butyl chains) and poorly soluble in water, the deprotonated anion (formed at pH > 10) is water-soluble.[1] However, in high ionic strength basic buffers (like 1M NaOH), the sodium salt of the isocyanurate may precipitate due to the common ion effect.
-
Fix: Maintain pH < 8 to keep it in the neutral, organic-soluble form, or use a co-solvent (Acetonitrile/Methanol) if working at high pH.[1]
Q: Is the compound stable in DMSO stocks?
A: Yes, but with a caveat regarding hygroscopicity. The isocyanurate ring is stable in DMSO at room temperature for >12 months. However, DMSO is hygroscopic.[1] If water enters the stock solution, the N-H proton can facilitate slow hydrolysis over extended periods (months), especially if the DMSO degrades to generate acidic impurities.
-
Recommendation: Store DMSO stocks at -20°C under argon.
Module 2: Degradation Pathways
Understanding how and why the molecule breaks down.
Q: What are the primary degradation products I should look for?
A: Degradation is rare under ambient conditions but occurs under stress.
-
Hydrolysis (Base-Catalyzed): The ring opens to form a biuret intermediate, eventually degrading into butylamine and carbonate .[1]
-
Thermal Decomposition: At temperatures >250°C, the ring can undergo "unzipping" (retro-trimerization) to release butyl isocyanate .[1]
Visualizing the Hydrolysis Mechanism
The following diagram illustrates the critical ring-opening pathway. Note that the N-H group makes the carbonyl carbons less electrophilic than in tri-substituted analogs, but strong base still forces the reaction.
Caption: Base-catalyzed hydrolysis pathway. The rate-limiting step is the initial nucleophilic attack on the carbonyl carbon.
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
Solving peak shape and detection issues.
Q: Why do I see severe peak tailing on C18 columns?
A: This is due to secondary silanol interactions with the acidic N-H group. The N-H proton can interact with residual silanols on the stationary phase.
-
Fix 1 (Mobile Phase): Ensure your aqueous mobile phase contains 0.1% Formic Acid or 0.05% TFA .[1] This suppresses the ionization of silanols and keeps the isocyanurate in its neutral, protonated form.
-
Fix 2 (Column): Use an "End-capped" or "Polar-embedded" column (e.g., Waters XBridge or Phenomenex Luna Omega) designed for acidic/basic compounds.[1]
Q: I see "Ghost Peaks" in my GC-MS. Is my sample impure?
A: Not necessarily. It could be thermal degradation inside the injector port . Isocyanurates are thermally stable, but the N-H group can catalyze self-reaction or interaction with the glass liner at high temps (>250°C).[1]
-
Fix: Derivatize the sample before GC analysis. Methylation (using Diazomethane or TMS-diazomethane) of the N-H position converts it to 1,3-Dibutyl-5-methyl-isocyanurate, which is thermally robust and has excellent peak shape.[1]
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting chromatographic anomalies associated with 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione.
Module 4: Forced Degradation Protocol
Standardized stress testing for validation.[1]
To validate the stability of your specific lot or formulation, perform this stress test. This protocol is designed to force the ring-opening mechanism described in Module 2.
Table 1: Stress Conditions & Expected Outcomes
| Stress Type | Conditions | Duration | Expected Result | Mechanistic Insight |
| Acid Hydrolysis | 1N HCl, 60°C | 24 Hours | < 5% Degradation | Ring is highly resistant to acid attack due to electron-deficiency.[1] |
| Base Hydrolysis | 1N NaOH, 60°C | 4-8 Hours | > 20% Degradation | Vulnerable.[1] OH- attacks carbonyl; N-H deprotonation occurs immediately. |
| Oxidation | 3% H₂O₂, RT | 24 Hours | < 2% Degradation | Stable.[1] Butyl chains are saturated; ring is resistant to radicals. |
| Thermal | 80°C (Solid State) | 7 Days | < 1% Degradation | Highly stable crystal lattice.[1] |
| Photostability | UV (254 nm) | 24 Hours | Variable | Minimal absorption >280nm, but UV can degrade butyl chains if sensitizers are present.[1] |
Step-by-Step Protocol
-
Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile.
-
Dosing: Dilute 1:1 with the stress agent (e.g., 1N NaOH) to reach 0.5 mg/mL.
-
Incubation: Heat in a sealed glass vial (use a heating block).
-
Quenching (Critical):
-
For Base samples: Neutralize immediately with an equal volume of 1N HCl before injection. Failure to neutralize will damage silica HPLC columns.
-
For Oxidative samples: Quench with Sodium Thiosulfate to prevent post-sampling oxidation.
-
-
Analysis: Analyze via HPLC-UV (210 nm) or LC-MS. Look for the appearance of early-eluting peaks (polar amines/biurets).
References
-
Chemical Structure & Identifiers: 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (CAS 24807-33-8).[1][2] PubChem.[3][4] Available at: [Link][1]
-
Isocyanurate Thermal Stability: The Thermal Decomposition of Isocyanurates.[5] ResearchGate.[6][7] Available at: [Link]
-
Hydrolysis Mechanism: Hydrolysis of N-substituted amides and isocyanates.[8] Journal of Physical Chemistry A. Available at: [Link]
-
Acidity of Isocyanurates: Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link]
Sources
- 1. Tris((3-isocyanato-1,5,5-trimethylcyclohexyl)methyl)isocyanurate | C36H54N6O6 | CID 106924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione - Lead Sciences [lead-sciences.com]
- 3. Dichloroisocyanurate | C3HCl2N3O3 | CID 16726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3,5-Tris(2-hydroxyethyl) isocyanurate | C9H15N3O6 | CID 13286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of N-sulfinylamines and isocyanates: a computational comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione experiments
This guide functions as a specialized Technical Support Center for 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (CAS: 24807-33-8).[1][] It is designed for medicinal chemists and formulation scientists utilizing this compound as a scaffold in drug discovery or as a functional intermediate in polymer chemistry.[]
Status: Operational | Tier: Level 3 (Senior Scientist Support)[1][]
Technical Profile & Core Properties
Before troubleshooting, verify your material against these baseline parameters. Deviations here are the root cause of 40% of experimental failures.
| Parameter | Specification | Critical Note |
| CAS Number | 24807-33-8 | Verify against CoA. Often confused with tributyl or monobutyl analogs.[] |
| Molecular Weight | 241.29 g/mol | |
| Physical State | White crystalline solid | Yellowing indicates oxidation or amine contamination.[] |
| Acidity (pKa) | ~9–10 (N-H proton) | The N3-position proton is weakly acidic, allowing deprotonation by mild bases (e.g., K₂CO₃).[1] |
| Solubility (Good) | DMSO, DMF, DCM, Chloroform | Preferred solvents for stock solutions.[1] |
| Solubility (Poor) | Water, Hexanes | Major Pain Point: Precipitates immediately upon aqueous dilution >100 µM. |
Experimental Troubleshooting Guide
Case A: Synthesis & Derivatization Failures
Context: You are using 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione as a nucleophile to attach a third substituent (R) to the N3 position.[1][]
Q: Why is my N-alkylation reaction stalling or yielding low conversion? Diagnosis: The N-H proton on the triazinane ring is less acidic than typical imides due to the resonance stabilization of the ring, but steric hindrance from the two butyl groups can also impede nucleophilic attack.
Troubleshooting Protocol:
-
Base Selection: Switch from weak bases (TEA, Pyridine) to K₂CO₃ or Cs₂CO₃ in DMF/Acetone. If the electrophile is unreactive, use NaH (Sodium Hydride) in dry THF to irreversibly deprotonate the N-H first.
-
Temperature: Increase reaction temperature to 60–80°C. The triazinane ring is thermally stable up to >200°C.[]
-
Catalysis: Add 10 mol% NaI (Finkelstein condition) if using alkyl chlorides to generate the more reactive alkyl iodide in situ.
Q: I see a new spot on TLC, but the NMR shows a mixture of N-alkylation and O-alkylation. How do I prevent O-alkylation? Mechanism: The isocyanurate anion is an ambident nucleophile.[1][] While N-alkylation is thermodynamically favored (forming the trione), O-alkylation (forming the cyanurate enol ether) can occur under kinetic control or with hard electrophiles.[1][]
Corrective Action:
-
Solvent: Avoid highly polar protic solvents.[] Use DMF or Acetonitrile .[]
-
Counter-ion: Use "soft" counter-ions. Lithium/Sodium salts favor N-alkylation more than Silver salts (which favor O-alkylation).[1][]
-
Thermodynamics: Heat the reaction.[] The O-alkylated product often rearranges to the thermodynamically stable N-alkylated isomer (Chapman-like rearrangement) at higher temperatures.[1][]
Case B: Solubility & Bioassay Formulation
Context: You are preparing serial dilutions for an IC50 assay or cell-based screen.
Q: My compound precipitates when diluted from DMSO stock into PBS/Media. How do I fix this "crashing out"? Diagnosis: The two butyl chains render the core highly hydrophobic. The "Solubility Cliff" for this compound in aqueous buffer is typically <50 µM.
Optimization Workflow:
-
The "Pre-dilution" Step: Do not pipette 100% DMSO stock directly into the buffer.
-
Step 1: Dilute DMSO stock with ethanol or PEG-400 (1:1 ratio).[1][]
-
Step 2: Add this mix to the vortexing buffer.
-
-
Surfactant Addition: Add 0.05% Tween-80 or 0.1% Pluronic F-68 to the assay buffer before adding the compound.[1][] This creates micelles that solubilize the hydrophobic butyl tails.
-
Limit: Do not exceed 1% final DMSO concentration if possible, but ensure the compound concentration is below 50 µM.
Case C: Analytical Confusion (NMR)
Q: I cannot distinguish between the starting material (1,3-dibutyl) and the product (1,3,5-tributyl) by 1H NMR. Diagnosis: The butyl signals overlap heavily.
Differentiation Strategy:
-
Look for the N-H: The starting material (1,3-dibutyl) has a broad singlet typically around 8.0–10.0 ppm (solvent dependent, often invisible in CDCl3 due to exchange, visible in DMSO-d6).[1] The product (1,3,5-tributyl) must lack this peak.[1]
-
Symmetry:
Visual Troubleshooting Workflows
Diagram 1: Derivatization Decision Tree
Use this logic flow to optimize the synthesis of trisubstituted derivatives from the 1,3-dibutyl scaffold.
Caption: Optimization logic for N-alkylation reactions to ensure regioselectivity and high conversion.
Diagram 2: Solubility & Formulation Logic
Use this to resolve precipitation issues in biological assays.
Caption: Step-by-step formulation strategy to mitigate hydrophobicity-induced precipitation.
Frequently Asked Questions (FAQs)
Q: Is the 1,3-dibutyl compound stable in basic aqueous solution? A: It has moderate stability.[1][] While the isocyanurate ring is more stable than a linear imide, prolonged exposure to strong bases (pH > 12) or nucleophiles (primary amines) at high temperatures can open the ring, degrading it into ureas or biurets [1]. For synthesis, use anhydrous conditions. For assays, pH 7.4 is perfectly stable.
Q: Can I use this compound as a standard for "Blooming" analysis in plastics? A: Yes. Isocyanurates are known to migrate to the surface of polymers (blooming). To analyze this, extract the surface crystals with Isopropanol (IPA) and analyze via LC-MS.[1][3] The 1,3-dibutyl derivative will show a distinct [M+H]+ peak at 242.3 m/z [2].[1]
Q: What is the best way to remove unreacted 1,3-dibutyl starting material from my reaction mixture? A: Since the starting material has an acidic N-H proton, you can use a basic wash . Dissolve the crude mixture in an organic solvent (DCM or EtOAc) and wash with 0.1 M NaOH. The unreacted 1,3-dibutyl material will deprotonate, become water-soluble, and partition into the aqueous layer, leaving your neutral trisubstituted product in the organic layer.[1]
References
-
BenchChem Technical Support. (2025).[][4][5] Isocyanate Reaction Troubleshooting: Ureas, Allophanates, and Isocyanurates. Retrieved from [1]
-
Nelson Labs. (2025).[][3] Crystals in Bloom: Unraveling the Solubility Puzzle. Retrieved from [1]
-
National Institutes of Health (NIH). (2002).[1] Efficient solid-phase synthesis of 1,3,5-trisubstituted 1,3,5-triazine-2,4,6-triones.[1][][6] Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1][] 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione Product Specification. Retrieved from [1][]
Sources
- 1. 1,3,5-Tris(4-(tert-butyl)-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione - Wikipedia [en.wikipedia.org]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient solid-phase synthesis of 1,3,5-trisubstituted 1,3,5-triazine-2,4,6-triones - PubMed [pubmed.ncbi.nlm.nih.gov]
How to increase the solubility of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione. The following sections are designed to offer a logical progression from fundamental questions to advanced troubleshooting protocols, ensuring you can develop a robust and reproducible solubilization strategy.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione.
Q1: I'm starting a new experiment. What is the expected solubility of this compound and where should I begin?
Answer: Based on its chemical structure, 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione is predicted to have low aqueous solubility. The presence of two butyl chains (C4H9) introduces significant lipophilic (hydrophobic) character to the molecule. Compounds with high lipophilicity are often referred to as "grease-ball" type molecules, which require specialized formulation strategies to dissolve in aqueous systems[1].
Your starting point should be a systematic solvent screening process. Begin with common, water-miscible organic solvents known to be effective for nonpolar compounds before moving to aqueous co-solvent systems.
Q2: My compound won't dissolve in standard aqueous buffers (e.g., PBS, TRIS). What is the most common next step?
Answer: The most common and effective next step is to employ a co-solvent system . Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[2][3] This change in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing solubility.[4]
For many nonpolar drugs, the increase in solubility can be dramatic, often spanning several orders of magnitude.[2] Start by preparing a concentrated stock solution of your compound in a neat organic solvent (like DMSO or ethanol) and then dilute it into your aqueous buffer.
Q3: Can I use pH adjustment to increase the solubility of this triazinane trione?
Answer: Adjusting the pH is a powerful technique for compounds that can be ionized (protonated or deprotonated). The solubility of s-triazine derivatives can be pH-dependent.[5][6] The 1,3,5-triazinane-2,4,6-trione ring contains N-H protons that could potentially be acidic, allowing for deprotonation under basic conditions to form a more soluble salt.
However, the pKa of these protons must be considered. If the pKa is very high, you may need extreme pH values that could compromise the stability of your compound or be incompatible with your experimental system. It is advisable to perform a pH-solubility profile experiment to determine if a practical pH range exists for solubilization.
Q4: Does heating the solution improve solubility, and are there any risks?
Answer: Yes, for the vast majority of organic solids, solubility increases with temperature.[7][8][9] This occurs because the increased thermal energy helps overcome the intermolecular forces within the crystal lattice of the solid, allowing the solvent to dissolve it more readily.[9] This relationship can be exponential, with some studies noting a doubling of solubility for every 20-22°C increase in temperature.[10][11]
The primary risk is chemical degradation. Before employing heat, you must confirm the thermal stability of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione. A secondary risk is that upon cooling, the compound may precipitate out of the solution, often rapidly, if the solution becomes supersaturated. This can be mitigated by the inclusion of precipitation inhibitors.[12]
Q5: My compound dissolves initially but then precipitates over time. How can I create a kinetically stable solution?
Answer: This phenomenon, known as precipitation from a supersaturated solution, is a common challenge with poorly soluble compounds.[12] You have created a solution that holds more solute than it can thermodynamically maintain at equilibrium. Several strategies can enhance the stability of such solutions:
-
Inclusion of Polymeric Precipitation Inhibitors: Polymers like PVP (polyvinylpyrrolidone) or HPMC (hydroxypropyl methylcellulose) can sterically hinder the nucleation and crystal growth of the compound, thus maintaining a supersaturated state for a longer duration.[12]
-
Use of Surfactants: Surfactants can form micelles above their critical micelle concentration (CMC), encapsulating the hydrophobic compound and preventing it from aggregating and precipitating.[13][14]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility and stability.[12][14][15]
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for systematically addressing solubility issues.
Workflow for Solubility Enhancement
The following diagram outlines a logical decision-making process for tackling the solubility of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione.
Caption: Decision workflow for selecting a solubilization strategy.
Protocol 1: Systematic Co-solvent Screening
Objective: To identify a suitable water-miscible organic solvent for creating a concentrated stock solution and to determine the maximum tolerable co-solvent concentration in the final aqueous solution.
Causality: This protocol leverages the principle of co-solvency, where a water-miscible organic solvent reduces the polarity of the aqueous phase, making it more favorable for a nonpolar solute.[2][16]
Mechanism of Co-solvency
Sources
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. crystallizationsystems.com [crystallizationsystems.com]
- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianjpr.com [asianjpr.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. researchgate.net [researchgate.net]
Challenges in the scale-up of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione production
Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Scale-Up Support Subject: Troubleshooting Selectivity, Thermal Management, and Purification in 1,3-Dibutyl Isocyanurate Production
Executive Summary
Scaling up the production of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (1,3-dibutyl isocyanurate) presents a unique chemical engineering challenge: symmetry breaking . Unlike the fully substituted tributyl derivative (a common crosslinker), the 1,3-disubstituted target possesses a single free N-H moiety. This structural feature creates a narrow thermodynamic window during synthesis—push too hard, and you form the trisubstituted impurity; push too softly, and you are left with mono-substituted byproducts.
This guide addresses the three critical failure modes reported by our user base: uncontrolled exotherms , poor selectivity (over-alkylation) , and downstream isolation difficulties .
Module 1: Synthesis & Selectivity Control
The Challenge: The "Statistical Mix" Problem
User Issue: "My HPLC shows a statistical distribution of mono-, di-, and tributyl species. I cannot isolate the 1,3-dibutyl target in high yield."
Technical Analysis: The most scalable route involves the alkylation of cyanuric acid (or its salts) with butyl halides. However, the reactivity of the nitrogen atoms increases with substitution due to electron donation from the alkyl groups, often leading to "runaway alkylation" where the desired di-product reacts faster than the starting material.
Troubleshooting Protocol: The pH-Switch Strategy
To force selectivity, you must utilize the acidity difference between the starting material and the product.
Step-by-Step Optimization:
-
Stoichiometry is NOT Enough: Merely adding 2.0 equivalents of butyl bromide will result in a mix. You must use a base-deficient approach.
-
Base Selection: Switch from strong bases (NaH, KOH) to a buffered system. Use Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF or NMP).
-
Temperature Ramp: Initiate the reaction at moderate temperatures (60°C) to consume the first equivalent, then ramp to 90°C for the second. Avoid exceeding 110°C, which promotes the formation of the tri-butyl impurity.
Visualizing the Selectivity Pathway:
Figure 1: Reaction pathway showing the critical control point at the di-substituted stage. Over-alkylation leads to the irreversible formation of the tri-substituted impurity.
Module 2: Thermal Management (Safety)
The Challenge: Exothermic Runaway
User Issue: "During the addition of the alkylating agent, the reactor temperature spiked 20°C in under a minute, triggering the rupture disk."
Technical Analysis: N-alkylation of isocyanurates is exothermic. Furthermore, if you are using the alternative route of isocyanate trimerization (reacting butyl isocyanate), the reaction enthalpy is extremely high (-66.4 kcal/mol for trimerization) [1]. At scale, the surface-area-to-volume ratio decreases, making passive cooling insufficient.
Troubleshooting Protocol: Dosing & Heat Transfer
-
Adiabatic Limit Calculation: Before scaling, calculate the adiabatic temperature rise ($ \Delta T_{ad} $). If
, you cannot use batch addition. -
Semi-Batch Mode: Do not add all reagents at once.
-
Solvent Heat Sink: Ensure your solvent volume is sufficient to act as a thermal buffer. A concentration of 1.5 M is the upper safety limit for this specific alkylation; going more concentrated risks uncontrollable viscosity and heat accumulation.
Module 3: Purification & Isolation
The Challenge: Separation of Homologs
User Issue: "I have a mixture of Di- and Tri-butyl products. Distillation degrades the product, and column chromatography is impossible at this scale."
Technical Analysis: This is the most critical insight for this molecule. 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione retains one acidic proton (N-H). The tri-butyl impurity does not. You can exploit this for a "pH-Switch" extraction, which is infinitely scalable compared to chromatography.
Troubleshooting Protocol: The pH-Switch Extraction
Step-by-Step Workflow:
-
Quench & Solvent Swap: Remove the reaction solvent (e.g., DMF) via vacuum distillation. Redissolve the crude oily residue in a non-polar organic solvent (e.g., Toluene or Ethyl Acetate).
-
Caustic Wash (The Separation Step):
-
Wash the organic phase with 10% NaOH (aq) .
-
Chemistry: The 1,3-Dibutyl target will deprotonate and move into the aqueous phase as a sodium salt.
-
Chemistry: The Tri-butyl impurity (neutral) will stay in the organic phase .
-
-
Phase Separation: Discard the organic layer (containing the tri-butyl impurity). Keep the aqueous layer.
-
Acidification & Precipitation:
-
Slowly add dilute HCl to the aqueous layer while stirring.
-
As the pH drops below 7, the 1,3-Dibutyl target will reprotonate and precipitate out as a clean white solid.
-
-
Filtration: Filter and wash with water to remove salts.
Visualizing the Purification Workflow:
Figure 2: The "pH-Switch" purification logic. This method exploits the acidity of the N-H group on the target molecule to separate it from non-acidic impurities.
Frequently Asked Questions (FAQs)
Q1: Can I use trimerization of butyl isocyanate to make this? A: Generally, no. Trimerization of butyl isocyanate typically yields the trisubstituted (tributyl) isocyanurate [2]. Stopping the reaction exactly at the dimer/trimer intermediate with one free NH requires complex blocking groups or specific catalysts that are difficult to manage at scale. The alkylation of cyanuric acid is the preferred route for disubstituted targets.
Q2: My product is an oil and won't crystallize. Why? A: This usually indicates the presence of the tributyl impurity, which acts as a plasticizer and depresses the melting point. Use the NaOH extraction method (Module 3) to strip out the non-acidic tributyl oil. Once removed, the pure 1,3-dibutyl compound should crystallize (MP approx. 200°C+ depending on polymorph).
Q3: What material of construction (MOC) is required for the reactor? A: If using the alkylation route with alkyl halides, the reaction generates halide salts. 316L Stainless Steel is generally sufficient, but if you are using acid chlorides or generating free HCl during workup, Glass-Lined Reactors (GLR) are mandatory to prevent corrosion.
Q4: Is the dust explosive? A: Like most organic powders, 1,3-dibutyl isocyanurate dust can be combustible. However, the isocyanurate ring itself confers significant thermal stability [3].[5] Standard grounding and Class 1 Div 2 electrical ratings are recommended for the powder handling areas.
Summary of Key Data
| Parameter | Specification/Guideline | Reason |
| Reaction Temp | 60°C | Prevents thermal runaway and over-alkylation. |
| Base | NaHCO₃ or K₂CO₃ | Weaker bases prevent deprotonation of the 3rd site. |
| Purification | Acid/Base Extraction | Exploits the unique pKa of the di-substituted product. |
| MOC | 316L SS or Glass Lined | Corrosive halide byproducts. |
References
-
Thermal Stabilities and Conformational Behaviors of Isocyanurates. PubMed. The cyclotrimerization of isocyanates is highly exothermic (-66.4 kcal/mol).[8] Link
-
Challenges and Recent Advances in Bio-based Isocyanate Production. RSC Publishing. Discusses the reactivity and selectivity challenges in isocyanate derivatization. Link
-
Synthesis and Properties of Thermoplastic Polyisocyanurates. Semantic Scholar. Highlights the thermal stability conferred by the isocyanurate ring and trimerization conditions.[5][8] Link
-
Efficient Solid-Phase Synthesis of 1,3,5-Trisubstituted 1,3,5-Triazine-2,4,6-Triones. PubMed. Describes selective alkylation strategies at the N-5 position, relevant for understanding reactivity differences. Link
Sources
- 1. How Isocyanates Refine Polyurethane Production Techniques? [eureka.patsnap.com]
- 2. Cyanuric acid - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US5466429A - Process for preparing isocyanic acid from cyanuric acid - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing impurities in 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione
Topic: Troubleshooting the Synthesis and Purification of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (CAS 24807-33-8)
Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals who are actively synthesizing or utilizing 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione[1]. As an N,N'-dialkylated derivative of cyanuric acid, achieving high purity requires strict control over reaction kinetics, thermodynamics, and stoichiometry.
Below, you will find mechanistic insights, troubleshooting FAQs, quantitative data, and a self-validating experimental protocol to help you minimize under-alkylation, over-alkylation, and O-alkylation impurities.
Mechanistic Pathway & Impurity Mapping
Understanding the reaction pathway is the first step in minimizing impurities. The alkylation of cyanuric acid is governed by tautomeric equilibrium and nucleophilic competition [2].
Figure 1: Reaction pathway and impurity formation during the N-alkylation of cyanuric acid.
Troubleshooting FAQs
Q1: Why am I seeing O-alkylated impurities (cyanurates) instead of the desired N-alkylated isocyanurates?
-
Expertise & Causality: Cyanuric acid exhibits lactam-lactim tautomerism. The resulting cyanurate anion is an ambidentate nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a harder nucleophile, while the nitrogen is softer. Using polar aprotic solvents (like DMF or DMSO) strongly solvates the metal cation (e.g., K⁺ or Na⁺), leaving the nitrogen atoms free to act as nucleophiles. This thermodynamically favors the N-alkylated isocyanurate product [3]. Conversely, non-polar solvents or the use of silver salts drive kinetic O-alkylation.
-
Actionable Solution: Strictly use anhydrous DMF or DMSO and an alkali metal carbonate (K₂CO₃) or hydroxide (NaOH). Avoid silver-based bases and non-polar solvents like toluene.
Q2: How can I control the statistical distribution to maximize the di-butylated product and minimize mono- and tri-butylated impurities?
-
Expertise & Causality: The alkylation of cyanuric acid is a sequential bimolecular nucleophilic substitution (Sₙ2) [4]. Because the steric hindrance and electronic deactivation after the first alkylation are minimal, the second and third N-H bonds remain highly reactive. If all reagents are mixed simultaneously (bolus addition), a statistical mixture of mono-, di-, and tri-alkylated products is inevitable.
-
Actionable Solution: Precise stoichiometric control is critical. Use exactly 2.05 equivalents of 1-bromobutane and 2.05 equivalents of base relative to cyanuric acid. Implement a slow, dropwise addition of the alkyl halide using a syringe pump to maintain a low steady-state concentration of the electrophile.
Q3: What is the optimal purification strategy to remove the tri-butylated impurity if it forms?
-
Expertise & Causality: The target 1,3-dibutyl-1,3,5-triazinane-2,4,6-trione retains one acidic N-H bond (pKa ~ 6-7), whereas the 1,3,5-tributyl impurity has no N-H bonds and is completely neutral and lipophilic.
-
Actionable Solution: Utilize an acid-base extraction. Dissolving the crude mixture in an organic solvent and washing with a mild aqueous NaOH solution will deprotonate the di-butyl product, pulling it into the aqueous phase as a water-soluble sodium salt. The tri-butyl impurity will remain in the organic phase. Acidifying the separated aqueous layer will precipitate the pure target compound.
Quantitative Data: Impact of Reaction Conditions
The following table summarizes how different reaction parameters influence the final impurity profile during the synthesis of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione.
| Solvent | Base | Equivalents (BuBr) | Addition Method | Target Yield (%) | O-Alkylated Impurity (%) | Mono-butyl Impurity (%) | Tri-butyl Impurity (%) |
| DMF | K₂CO₃ | 2.05 | Dropwise (2h) | 85% | < 1% | 5% | 9% |
| DMF | K₂CO₃ | 2.50 | Bolus (All at once) | 45% | < 1% | 2% | 52% |
| Toluene | Ag₂CO₃ | 2.05 | Dropwise (2h) | 15% | 75% | 5% | 5% |
| DMSO | NaOH | 2.00 | Dropwise (1h) | 82% | < 1% | 8% | 9% |
Standardized Experimental Protocol
This protocol is designed as a self-validating system to ensure maximum yield of the di-alkylated product while minimizing impurities.
Step 1: Deprotonation (Anion Generation)
-
Procedure: In an oven-dried, 500 mL 3-neck flask equipped with a magnetic stirrer and reflux condenser, suspend cyanuric acid (12.9 g, 0.10 mol) and anhydrous K₂CO₃ (28.3 g, 0.205 mol) in 150 mL of anhydrous DMF. Stir the mixture at 60 °C for 30 minutes.
-
Causality: Pre-forming the cyanurate anion ensures uniform nucleophilicity across the bulk solution before the electrophile is introduced, preventing localized concentration gradients that lead to over-alkylation.
-
Validation Checkpoint: The suspension should become noticeably more homogeneous/translucent as the cyanuric acid converts to its more soluble potassium salt.
Step 2: Controlled Alkylation
-
Procedure: Load 1-bromobutane (28.1 g, 0.205 mol) into a syringe pump. Add the alkyl halide dropwise to the reaction mixture over exactly 2 hours, maintaining the internal temperature strictly between 60–70 °C. After addition, stir for an additional 4 hours at 70 °C.
-
Causality: The Sₙ2 reaction is highly exothermic. Slow addition prevents temperature spikes and maintains a low concentration of the electrophile, allowing the mono-alkylated intermediate to react with the remaining base/electrophile before the di-alkylated product can undergo a third alkylation.
Step 3: Quenching and Phase Separation
-
Procedure: Cool the reaction to room temperature. Pour the mixture into 500 mL of ice-cold distilled water. Extract the aqueous mixture with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine (3 x 100 mL).
-
Causality: DMF is highly miscible with water. Extensive aqueous washing is required to pull the DMF out of the organic phase. Unreacted cyanuric acid and mono-butylated salts will also partition into the aqueous layer, effectively removing them from the product stream.
Step 4: Acid-Base Purification (Tri-butyl Impurity Removal)
-
Procedure: Extract the Ethyl Acetate layer with 0.5 M aqueous NaOH (2 x 100 mL). Separate the layers. Discard the organic layer (which now contains the neutral tri-butyl impurity). Cool the aqueous layer in an ice bath and slowly acidify to pH 3 using 1 M HCl. Extract the precipitated white solid with fresh Ethyl Acetate (2 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Causality: This step exploits the specific chemical structure of the target molecule. By selectively deprotonating the remaining N-H bond of the 1,3-dibutyl-1,3,5-triazinane-2,4,6-trione, it is temporarily converted into a water-soluble salt, cleanly separating it from any over-alkylated, lipophilic impurities.
-
Validation Checkpoint: Verify the pH of the aqueous layer is ≤ 3 to ensure complete protonation and recovery of the target compound. TLC (Hexane:EtOAc 7:3) should show a single spot, confirming the absence of the highly mobile tri-butylated impurity.
References
- Sigma-Aldrich. "1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione Product Page." Sigmaaldrich.com.
- Benchchem. "1,3-Diallyl-1,3,5-triazinane-2,4,6-trione - Reaction Mechanism and Chemical Principles." Benchchem.com.
- United States Patent Office. "US3075979A - Preparation of trialkyl isocyanurates." Google Patents.
- PubMed. "Artificial siderophores. 2. Syntheses of trihydroxamate analogues of rhodotorulic acid and their biological iron transport capabilities in Escherichia coli." National Institutes of Health.
Monitoring the progress of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione reactions
This guide functions as a specialized Technical Support Center for researchers working with 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (1,3-Dibutyl isocyanurate).[1]
It is designed to move beyond basic textbook definitions, addressing the specific "pain points" of synthesizing and monitoring this di-substituted intermediate. The content assumes you are performing a stepwise alkylation of cyanuric acid or a controlled hydrolysis of the tri-substituted species , as these are the primary routes where monitoring the di-butyl species is critical.
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Real-time and Ex-situ Monitoring of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione[1]
Part 1: The Monitoring Landscape (Theory & Strategy)
The synthesis of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione presents a classic "Goldilocks" challenge in organic synthesis. You are targeting the intermediate (di-substituted) while fighting the thermodynamic push toward the fully substituted (tri-butyl) product.
The Reaction Pathway
To effectively troubleshoot, you must visualize the competitive landscape. We are typically monitoring the consumption of the Mono-butyl species and the formation of the Di-butyl, while strictly limiting the Tri-butyl impurity.
Figure 1: Stepwise alkylation pathway. The monitoring goal is to maximize the Green node (Di) while suppressing the Blue node (Tri).
Part 2: Critical Monitoring Protocols
Method A: In-Situ FTIR (Kinetic Control)
Best for: Real-time endpoint determination without sampling.[1]
The carbonyl region of isocyanurates is crowded, but the N-H stretching region is your diagnostic window.
-
Cyanuric Acid: 3 N-H bonds.
-
Target (Di-butyl): 1 N-H bond.[1]
-
Impurity (Tri-butyl): 0 N-H bonds.
Protocol:
-
Baseline: Collect background spectrum of solvent (e.g., DMF or DMSO) + Base.
-
Region of Interest: Focus on 3100–3300 cm⁻¹ (N-H stretch) and 1680–1750 cm⁻¹ (C=O stretch).
-
Endpoint Trigger: You are looking for the stabilization of the N-H peak intensity. If the N-H peak disappears completely, you have over-alkylated to the Tri-butyl form.
Method B: HPLC Analysis (Quantitative Purity)
Best for: Confirming ratio of Mono : Di : Tri species.
Isocyanurates are polar but become increasingly lipophilic with alkylation. A standard Reverse Phase (RP) method is robust.
Recommended Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Phosphoric Acid (suppresses silanol interaction) |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 20% B to 90% B over 15 mins |
| Detection | UV @ 215 nm (Isocyanurate ring absorption) |
| Flow Rate | 1.0 mL/min |[1]
Part 3: Troubleshooting Guide (Q&A)
Section 1: Spectroscopic Anomalies (FTIR & NMR)
Q: I am monitoring the reaction by IR, but the Carbonyl (C=O) peak is splitting and shifting. Is my ring decomposing?
-
Diagnosis: Likely not decomposition. Isocyanurates exhibit strong hydrogen bonding in the Di- and Mono- forms.[1] As the reaction progresses from Mono- (high H-bonding) to Di- (moderate) to Tri- (no H-bonding), the C=O stretch shifts to higher wavenumbers (from ~1690 to ~1710 cm⁻¹).[1]
-
Action: Do not panic. Rely on the N-H region (3200 cm⁻¹) for conversion data. The C=O shift confirms alkylation is occurring but is too complex for precise quantification.
Q: My NMR shows a broad, "messy" peak around 11.5 ppm that won't integrate properly. How do I quantify the Di-butyl product?
-
Diagnosis: The proton on the isocyanurate nitrogen (N-H) is acidic and subject to exchange and quadrupole broadening.
-
Action:
-
Add a drop of D₂O to your NMR tube. If the peak disappears, it confirms it is the N-H.
-
For quantification, do not use the N-H peak. Instead, integrate the N-CH₂- methylene protons of the butyl chain (approx 3.8 ppm).[1] Compare this integral to the internal standard or the residual Mono-butyl signals.
-
Section 2: Chromatographic Issues (HPLC)
Q: In HPLC, my Di-butyl and Tri-butyl peaks are co-eluting or showing severe tailing.
-
Diagnosis: Isocyanurates can interact with free silanols on the silica support of HPLC columns, causing tailing. Co-elution suggests the gradient is too steep.
-
Action:
-
Buffer: Ensure your aqueous phase has 0.1% Phosphoric Acid or TFA (pH ~2.5). This protonates silanols and sharpens peaks.
-
Gradient: Flatten the gradient slope between 50% and 80% MeCN. The lipophilicity difference between Di- and Tri-butyl is significant; a shallower gradient will resolve them.
-
Q: I see a "Ghost Peak" at the solvent front.
-
Diagnosis: This is often unreacted Cyanuric Acid or the Mono-butyl intermediate, which are highly polar and may not retain on a C18 column at high organic starting conditions.
-
Action: Start your gradient at 5% Organic (instead of 20%) to retain and resolve the early polar intermediates.
Section 3: Reaction Control
Q: The reaction stalls at the Mono-butyl stage despite excess butyl halide.
-
Diagnosis: This is often a solubility or base strength issue. The Mono-butyl isocyanurate anion is less nucleophilic than the Cyanuric acid anion due to steric hindrance and electronics.
-
Action:
-
Temperature: Increase reaction temperature to 80-90°C.
-
Catalyst: Add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) if using a biphasic system, or add KI (Potassium Iodide) to facilitate the Finkelstein reaction (converting butyl chloride to more reactive butyl iodide in situ).
-
Part 4: Interactive Troubleshooting Workflow
Use this logic flow to diagnose low yields or purity issues.
Figure 2: Decision tree for correcting deviation in 1,3-Dibutyl isocyanurate synthesis.
References
-
Synthesis & Properties of Isocyanurates
-
Spectroscopic Monitoring (FTIR)
- Mettler Toledo. "Isocyanate Reactions: In situ monitoring with process analytical technology."
-
HPLC Method Development
- Pharmaguideline.
-
Isocyanurate Chemistry
Sources
Validation & Comparative
Comparison Guide: 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione vs. Covalent Crosslinkers
Executive Summary & Compound Profile
1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (CAS: 24807-33-8) represents a distinct class of "structural" or "supramolecular" agents, fundamentally different from traditional covalent crosslinkers like Triallyl Isocyanurate (TAIC) or Glutaraldehyde.
While standard crosslinkers function by forming irreversible covalent bridges between polymer chains, 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione functions primarily through supramolecular assembly (hydrogen bonding) and hydrophobic anchoring . In drug development, particularly in Lipid Nanoparticle (LNP) formulations for siRNA/mRNA delivery, it acts as a core scaffold that stabilizes the particle structure via non-covalent interactions rather than chemical fixation.
Compound Snapshot
| Feature | 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione | Triallyl Isocyanurate (TAIC) | Glutaraldehyde |
| Structure | Di-substituted Isocyanurate (2 Butyls, 1 NH) | Tri-substituted Isocyanurate (3 Allyls) | Dialdehyde (Linear) |
| Reactive Sites | 1 (NH) + Hydrophobic Domain | 3 (Allyl groups) | 2 (Aldehydes) |
| Primary Mechanism | Supramolecular H-Bonding / Hydrophobic Assembly | Radical Polymerization / Covalent Crosslinking | Schiff Base Formation (Amine reactive) |
| Reversibility | Reversible (Physical / Self-Assembly) | Irreversible (Covalent Network) | Irreversible (Chemical Bond) |
| Key Application | LNP Structural Lipid, Viscosity Modifier, Supramolecular Gels | Polymer curing, Hydrogel strength, Rubber hardening | Tissue fixation, Protein crosslinking |
Mechanism of Action: The "Physical" vs. "Chemical" Divide
To understand the utility of the 1,3-Dibutyl derivative, one must distinguish between Network Formation (TAIC) and Structural Anchoring (1,3-Dibutyl).
A. 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (Supramolecular Assembly)
This molecule possesses a "Donor-Acceptor-Donor" (DAD) hydrogen-bonding face at the free N-H position and the adjacent carbonyls.
-
H-Bonding: It can form dimers or linear "tapes" with complementary molecules (e.g., melamines or lipids), creating a physical network.
-
Hydrophobic Anchoring: The two butyl chains provide a lipophilic anchor, essential for stabilizing Lipid Nanoparticles (LNPs) . The molecule intercalates into the lipid bilayer, modulating membrane fluidity and particle stability without chemically locking the cargo.
B. Triallyl Isocyanurate (TAIC) (Covalent Network)
TAIC has three allyl groups. Upon radical initiation (UV or thermal), all three groups react, acting as a "hub" that ties three polymer chains together. This creates a rigid, insoluble, thermoset network.
C. Visualization of Mechanisms
Caption: Comparison of 1,3-Dibutyl-triazinane's physical insertion/assembly (left) versus TAIC's multi-point covalent bridging (right).
Comparative Performance Guide
Biocompatibility & Toxicity
-
1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione:
-
Profile: Generally lower acute toxicity than aldehyde-based crosslinkers.
-
Advantage: Being chemically inert (no reactive electrophiles like aldehydes or isocyanates), it does not non-specifically modify proteins or DNA. This makes it ideal for drug delivery vehicles where cargo integrity is paramount.
-
-
Glutaraldehyde:
-
Profile: High cytotoxicity.
-
Disadvantage: Leaves toxic residues; requires extensive washing. Not suitable for in vivo delivery systems unless fully quenched.
-
Stability & Kinetics
-
1,3-Dibutyl Derivative:
-
Thermal Stability: High (Isocyanurate core stable >250°C).
-
Reaction Kinetics: N/A (Does not "react" in the traditional sense; assembly is thermodynamic and equilibrium-driven).
-
-
TAIC / HDI Trimer:
-
Thermal Stability: Very High.
-
Reaction Kinetics: Fast (minutes to hours) depending on initiator/catalyst. Forms permanent bonds.
-
Solubility & Formulation
-
1,3-Dibutyl: Highly soluble in organic solvents (DMSO, Ethanol, DCM) and lipids due to butyl chains. Poor water solubility (requires formulation into micelles/LNPs).
-
EDC/NHS: Water-soluble (transient).
-
Genipin: Water/Alcohol soluble.
Experimental Protocols
Protocol A: Formulation of Supramolecular Lipid Nanoparticles (Using 1,3-Dibutyl derivative)
Objective: To create a stable drug carrier using 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione as a structural anchor.
Materials:
-
1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (DBT)
-
Cationic Lipid (e.g., DOTAP or ionizable lipid)
-
Helper Lipid (Cholesterol)
-
PEG-Lipid
-
Nucleic Acid Cargo (siRNA/mRNA) in Citrate Buffer (pH 4.0)
-
Ethanol (Absolute)
Workflow:
-
Organic Phase Preparation: Dissolve DBT, Cationic Lipid, Cholesterol, and PEG-Lipid in ethanol.
-
Ratio: Optimize molar ratios (e.g., 50:10:38.5:1.5). Note: DBT replaces a portion of the structural lipid (like DSPC) to modulate rigidity.
-
-
Aqueous Phase Preparation: Dissolve nucleic acid in citrate buffer.
-
Microfluidic Mixing: Mix Organic and Aqueous phases at a 1:3 ratio using a microfluidic mixer (e.g., NanoAssemblr) at a flow rate of 12 mL/min.
-
Dialysis: Dialyze against PBS (pH 7.4) for 12 hours to remove ethanol and neutralize pH.
-
Characterization: Measure Particle Size (DLS) and Encapsulation Efficiency (RiboGreen assay).
-
Validation: DBT-containing particles should show distinct melting transitions (DSC) compared to cholesterol-only particles.
-
Protocol B: Covalent Crosslinking Control (Using TAIC)
Objective: To demonstrate permanent network formation (Negative Control for Reversibility).
Materials:
-
Poly(lactic acid) (PLA) or Methacrylate polymer
-
Triallyl Isocyanurate (TAIC)[4]
-
Dicumyl Peroxide (DCP) - Initiator
Workflow:
-
Melt Blending: Mix PLA with 3 wt% TAIC and 0.5 wt% DCP at 180°C in a twin-screw extruder.
-
Curing: Compression mold the mixture at 190°C for 10 minutes.
-
Gel Fraction Test: Extract the sample in boiling chloroform for 24 hours.
-
Result: The crosslinked sample will retain its shape and have a high gel fraction (>80%). The DBT (Protocol A) sample would fully dissolve/disperse, proving it is a physical assembly.
-
References
-
Synthesis and Properties of Isocyanurate Derivatives. Journal of Applied Polymer Science. (General reference for Isocyanurate thermal stability).
-
1,3,5-Triazinane-2,4,6-trione derivatives and uses thereof (Patent US9315472B2). Google Patents. (Primary source for drug delivery/lipidoid application).
-
Supramolecular Hydrogen-Bonded Motifs in Isocyanurates. Chemical Reviews. (Describes the ADAD H-bonding capability).
-
Triallyl Isocyanurate (TAIC) as a Crosslinker. Sigma-Aldrich Technical Library.
-
Lipid Nanoparticle Formulations for mRNA Delivery. Nature Reviews Materials. (Context for structural lipids in LNPs).
Sources
The Definitive Comparison Guide: 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione vs. Advanced N-Substituted Triazinanes in Drug Development
As a Senior Application Scientist, selecting the correct molecular scaffold is the difference between a failed synthesis and a clinical breakthrough. The 1,3,5-triazinane-2,4,6-trione (isocyanurate) core is a highly versatile, rigid, six-membered heterocyclic ring. Its planar geometry and hydrogen-bond accepting capabilities make it an exceptional foundation for drug development and nanomedicine[1][2].
However, the utility of this core is entirely dictated by its N-substitution pattern. This guide objectively compares 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (DBTT) against its highly substituted counterparts—such as the tri-epoxide TATT and the tri-lipidoid TNT4 —analyzing their physicochemical properties, mechanistic pathways, and step-by-step experimental protocols.
Structural and Physicochemical Comparison
The degree and type of N-alkylation on the triazinane core fundamentally alter its reactivity, steric profile, and biological application. DBTT serves as a precision intermediate due to its single reactive site, whereas TATT and TNT4 are fully substituted, functional end-products used in oncology and gene delivery, respectively[1][3][4].
Quantitative Comparison of Triazinane Derivatives
| Compound | Substitution Pattern | Molecular Weight | Key Functional Groups | Primary Application | Mechanistic Utility |
| DBTT [3] | N,N'-Dibutyl | 241.29 g/mol | 2x Butyl, 1x Secondary Amine (N-H) | Precursor / Scaffold | Mono-functionalization; controlled lipophilicity without polymerization risk. |
| TATT [4] | N,N',N''-Tris(oxiranylmethyl) | 297.26 g/mol | 3x Epoxide rings | Anticancer Therapeutic | Induces apoptosis; acts as an electrophilic cross-linker. |
| TNT4 [1] | N,N',N''-Tris(lipid-amino) | ~1,200+ g/mol | 3x Lipid tails, 3x Tertiary Amines | LNP Nucleic Acid Delivery | Amphiphilic self-assembly; pH-responsive endosomal escape. |
Application in Nanomedicine: Lipid Nanoparticles (LNPs)
Fully substituted triazinanes, specifically the TNT series (e.g., TNT4), have revolutionized the co-delivery of siRNA and pDNA. Synthesized via the epoxide ring-opening of TATT (often referred to as TNT1 in lipidoid synthesis), these molecules possess a rigid core with three flexible, ionizable lipid tails[1][5].
Causality in Design: The tertiary amines generated during the epoxide ring-opening remain neutral at physiological pH (preventing systemic toxicity) but become protonated in the acidic environment of the endosome (pH ~5.5). This protonation triggers the "proton sponge" effect, causing osmotic swelling and endosomal membrane destabilization, which is critical for releasing the nucleic acid payload into the cytosol[1][2].
Figure 1: Mechanism of TNT4-based LNP self-assembly and intracellular nucleic acid delivery.
Protocol 1: Synthesis of TNT Lipidoids and LNP Formulation
This protocol is a self-validating system: successful ring-opening is confirmed by the disappearance of the epoxide signals in 1H-NMR, and successful LNP formulation is validated by Dynamic Light Scattering (DLS) showing a PDI < 0.15[1][5].
Part A: Microwave-Assisted Lipidoid Synthesis
-
Reaction Setup: Combine 1,3,5-tris((oxiran-2-yl)methyl)-1,3,5-triazinane-2,4,6-trione (TATT/TNT1) and the target alkyl amine at a 1.5:1 ratio of epoxides to amine in anhydrous ethanol[1].
-
Microwave Irradiation: Heat the mixture in a microwave synthesizer at 150 °C for 5 hours. Causality: Microwave heating accelerates the nucleophilic attack of the amine on the sterically hindered epoxide, ensuring complete tri-substitution.
-
Purification: Purify the resulting TNT4 lipidoid via flash column chromatography to remove unreacted amines.
Part B: Microfluidic LNP Formulation
-
Lipid Phase: Dissolve TNT4, cholesterol, DSPC, and mPEG2000-lipid in ethanol at a weight ratio of 68:18:9:5[1].
-
Aqueous Phase: Dissolve siRNA and pDNA in 10 mM citrate buffer (pH 4.0) at a TNT:nucleic acid weight ratio of 5:1[1].
-
Mixing: Inject both phases into a microfluidic mixing device at a 3:1 aqueous-to-ethanol flow rate ratio.
-
Dialysis: Dialyze the formulation overnight against PBS (pH 7.4) using a 3,500 MWCO cassette to remove ethanol and neutralize the pH, yielding LNPs of ~150 nm with >99% siRNA entrapment efficiency[1].
Application in Oncology: Apoptosis Induction
While fully substituted lipidoids are used for delivery, the tri-epoxide precursor TATT is a potent experimental anticancer agent in its own right. TATT exhibits superior apoptotic effects on chemoresistant human colorectal cancer cells (HT-29) compared to platinum-based chemotherapies (cisplatin, oxaliplatin)[4].
Causality in Design: The three highly reactive oxirane rings act as electrophilic centers that cross-link intracellular nucleophiles. This stress triggers both the extrinsic (Caspase 8) and intrinsic (mitochondrial permeability) apoptotic pathways. Co-administration with curcumin synergistically enhances this chemosensitivity by further driving cells into the sub-G1 phase[4].
Figure 2: TATT-induced dual-pathway apoptosis signaling in chemoresistant cancer cells.
Protocol 2: In Vitro Apoptosis Validation Assay
This protocol utilizes Annexin V/PI flow cytometry to differentiate between early apoptosis (membrane flipping) and late apoptosis/necrosis (membrane rupture)[4].
-
Cell Culture & Treatment: Seed HT-29 colorectal cancer cells in 6-well plates. Treat with varying concentrations of TATT (with or without 10 µM curcumin) for 24 hours[4].
-
Inhibitor Controls: To validate the mechanistic pathway, pre-treat parallel wells with a Caspase-8 inhibitor (z-IETD-fmk) or a mitochondrial permeability transition pore inhibitor (cyclosporin A)[4].
-
Harvesting: Wash cells with cold PBS, trypsinize, and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze cells immediately. Causality: Cells that are Annexin V(+)/PI(-) represent early apoptosis (phosphatidylserine externalization via Caspase 3 activation), while Annexin V(+)/PI(+) indicates late apoptosis. TATT treatment will show a significant shift to the Annexin V(+) quadrants compared to platinum-drug controls.
The Case for DBTT: Precision Scaffold Engineering
If TATT and TNT4 are so effective, why utilize 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (DBTT) ?
The answer lies in orthogonal functionalization . Unsubstituted isocyanuric acid has three identical N-H protons. Attempting to attach a single targeting ligand or drug moiety to it almost always results in an inseparable statistical mixture of mono-, di-, and tri-substituted products.
DBTT solves this by acting as a sterically protected, mono-reactive scaffold[3][6].
-
Controlled Lipophilicity: The two N-butyl groups provide a defined LogP, ensuring the final molecule has adequate cell membrane permeability without the micelle-forming amphiphilicity of the long lipid tails found in TNT4.
-
Targeted Synthesis: The single remaining N-H group (pKa ~6-7) can be selectively deprotonated and reacted with an electrophile (e.g., an alkyl halide or acyl chloride) to yield a pure, asymmetric triazinane derivative. This is highly utilized in the development of specific enzyme inhibitors where the rigid triazinane core must project a pharmacophore in a precise 3D orientation.
Conclusion
For bulk cross-linking or aggressive apoptotic induction, the tri-epoxide TATT is the superior choice. For advanced RNA/DNA nanomedicine, the fully substituted TNT lipidoids provide the necessary endosomal escape mechanisms. However, for rational drug design requiring precise, asymmetric functionalization, DBTT remains the optimal, highly controlled scaffold.
References
1.[3] 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione Product Page - Sigma-Aldrich. 3 2.[6] 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione - Lead Sciences. 6 3.[4] The novel heterocyclic trioxirane[(1,3,5-tris oxiran-2-yl)methyl)-1,3,5-triazinane-2,4,6-trione (TATT)] exhibits a better anticancer effect than platinum-based chemotherapy by induction of apoptosis and curcumin further enhances its chemosensitivity - PubMed (NIH). 4 4.[1] Lipid-like nanomaterials for simultaneous gene expression and silencing in vivo - SciSpace. 1 5.[2] Lipids and Lipid Derivatives for RNA Delivery - PMC (NIH). 2 6.[5] Effects of local structural transformation of lipid-like compounds on delivery of messenger RNA - ResearchGate.5
Sources
- 1. scispace.com [scispace.com]
- 2. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione [sigmaaldrich.com]
- 4. The novel heterocyclic trioxirane [(1,3,5-tris oxiran-2-yl)methyl)-1,3,5-triazinane-2,4,6-trione (TATT)] exhibits a better anticancer effect than platinum-based chemotherapy by induction of apoptosis and curcumin further enhances its chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione - Lead Sciences [lead-sciences.com]
Comparative analysis of the performance of triazinane-based polymers
Comparative Analysis of Triazinane-Based Polymers: A Technical Guide
Executive Summary
Triazinane-based polymers, particularly Polyhexahydrotriazines (PHTs) , represent a paradigm shift in polymer science, bridging the gap between the mechanical robustness of thermosets and the recyclability of thermoplastics. Unlike traditional epoxies that form permanent, irreversible crosslinks, PHTs utilize a nitrogen-rich hexahydro-1,3,5-triazine ring as a dynamic crosslinking node. This architecture offers high modulus (>10 GPa), solvent resistance, and a unique "chemically circular" lifecycle via acid-catalyzed hydrolysis.[1]
For drug development professionals, the triazine scaffold serves a dual purpose: as a structural material for medical devices and as a bioactive backbone in s-triazine-based hydrogels and nanocarriers , offering pH-responsive drug release profiles unavailable in standard PLGA or PEG systems.
Chemical Architecture & Synthesis Mechanisms[2]
The defining feature of PHTs is the formation of the hexahydrotriazine ring through the condensation of aromatic diamines and formaldehyde. This process is distinct from epoxy curing (ring-opening polymerization) or polyimide synthesis (imidization).
Synthesis Workflow (PHT 1.6)
The synthesis proceeds through a hemiaminal intermediate, which is a dynamic covalent network (DCN).[1] Heating this intermediate drives the cyclization to the stable triazinane ring.
Figure 1: Step-wise synthesis of Polyhexahydrotriazine (PHT) from diamine and paraformaldehyde precursors.[2]
Comparative Performance Analysis
The following data compares PHTs against industry-standard structural thermosets (Bisphenol A Epoxy) and high-performance thermoplastics (PEEK).
Mechanical & Thermal Properties[2][4][5]
| Property | PHT (Triazinane-based) | Epoxy (DGEBA/Amine) | PEEK (Thermoplastic) | Significance |
| Young's Modulus (GPa) | 10.0 – 14.0 | 2.5 – 3.5 | 3.6 – 4.0 | PHTs exhibit exceptional stiffness, rivaling bone and reinforced composites. |
| Glass Transition ( | ~190°C | 120°C – 170°C | 143°C | Higher thermal stability than standard epoxies; suitable for autoclaving. |
| Solvent Resistance | High (pH > 3) | High | High | PHTs resist organic solvents but are selectively vulnerable to strong acids. |
| Density (g/cm³) | ~1.25 | 1.1 – 1.4 | 1.32 | Lightweight structural potential for medical devices. |
| Recyclability | Monomer Recovery (>90%) | Downcycling (Grinding) | Melt Reprocessing | Critical Differentiator : PHTs offer true chemical circularity. |
Analysis : The unusually high modulus of PHTs is attributed to the rigid triazinane ring acting as a ultra-short crosslink density node. Unlike epoxy networks which contain flexible hydroxy-ether segments, the PHT network is tightly constrained.
Chemo-Responsive Behavior & Recyclability[4][5][6]
The "Killer Feature" of triazinane polymers is their response to low pH environments. While stable in water and basic solutions, the ring opens in acidic conditions (pH < 2), reverting to the original monomers. This contrasts with Vitrimers , which undergo associative bond exchange (topology rearrangement) but do not typically depolymerize to monomers.
Degradation Pathway
Figure 2: Acid-catalyzed hydrolysis mechanism allowing for closed-loop recycling of PHTs.
Biomedical & Drug Delivery Applications[7][8][9][10]
While PHTs are structural, s-triazine-based polymers (polyamides and hydrogels) are emerging as potent vectors for drug delivery. The triazine ring allows for precise substitution (orthogonal chemistry), enabling the attachment of therapeutic agents and solubility modifiers.
s-Triazine Nanocarriers vs. PLGA
-
Target : Oncology (e.g., Doxorubicin, Celecoxib delivery).
-
Mechanism : The basic nitrogen atoms in the triazine ring can be protonated in the acidic tumor microenvironment (pH 6.5–6.8), triggering payload release.
| Feature | s-Triazine Polymers | PLGA (Polylactic-co-glycolic acid) |
| Release Trigger | pH-Responsive (Tumor acidity) | Hydrolytic Bulk Erosion (Time-dependent) |
| Drug Loading | High (via | Moderate (Encapsulation) |
| Cytotoxicity | Low (Tunable via linker) | Low (Acidic byproducts can cause inflammation) |
Experimental Protocols
Protocol A: Synthesis of High-Modulus PHT (Structural)
Source: Adapted from Garcia et al., Science 2014.
-
Reagents : 4,4'-oxydianiline (ODA), Paraformaldehyde (PF), N-methyl-2-pyrrolidone (NMP).
-
Mixing : Dissolve ODA in NMP under nitrogen. Add PF (2.5 equivalents) at 50°C.
-
Hemiaminal Formation : Stir for 1 hour. The solution will clarify, indicating the formation of the hemiaminal dynamic network.
-
Casting : Pour the solution onto a glass substrate.
-
Curing (Critical Step) :
-
Heat to 50°C for 1 hour (Solvent evaporation).
-
Ramp to 200°C at 1°C/min.
-
Hold at 200°C for 1 hour to drive cyclization.
-
-
Validation : The resulting film should be transparent/yellowish. Insoluble in THF/Acetone.
Protocol B: Acid-Triggered Recycling Test
-
Preparation : Weigh a 500mg sample of cured PHT.
-
Immersion : Place sample in 20mL of 1M H₂SO₄ or HCl (pH < 1).
-
Observation : Stir at room temperature.
-
Result: Complete dissolution should occur within 12–24 hours.
-
-
Recovery : Neutralize solution with NaOH to precipitate the diamine monomer. Filter and dry.
References
-
Garcia, J. M., et al. (2014).[1] Recyclable, Strong Thermosets and Organogels via Paraformaldehyde Condensation with Diamines.[1] Science. Link
-
Yuan, Y., et al. (2018). Solvent-Free Synthesis of High-Performance Polyhexahydrotriazine (PHT) Thermosets. Macromolecules. Link
-
Khattab, S. N., et al. (2016).[3] Design and synthesis of new s-triazine polymers and their application as nanoparticulate drug delivery systems. New Journal of Chemistry. Link
-
Das, A., et al. (2025). Design and Synthesis of Triazine-Based Hydrogel for Combined Targeted Doxorubicin Delivery and PI3K Inhibition.[4] ACS Biomaterials Science & Engineering. Link
-
Hylton, S., et al. (2024). Recycling of Epoxy Resins with Degradable Structures or Dynamic Cross-Linking Networks. Industrial & Engineering Chemistry Research. Link[5]
Sources
- 1. Polyhexahydrotriazine - Wikipedia [en.wikipedia.org]
- 2. US9243107B2 - Methods of preparing polyhemiaminals and polyhexahydrotriazines - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Triazine-Based Hydrogel for Combined Targeted Doxorubicin Delivery and PI3K Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Efficacy studies of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione in material science
Efficacy Profile: 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (DBTT) in Advanced Material Applications
Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Drug Development Professionals Focus: Antimicrobial Surface Engineering & Polymer Stabilization
Executive Summary
1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (DBTT), CAS No. 24807-33-8, represents a critical class of N-halamine precursors within material science. Unlike passive antimicrobial agents (e.g., silver nanoparticles) or leaching biocides (e.g., triclosan), DBTT functions as a rechargeable covalent reservoir for oxidative chlorine.
Its efficacy is primarily derived from its ability to be functionalized into 1,3-dibutyl-5-chloro-1,3,5-triazinane-2,4,6-trione upon exposure to dilute hypochlorite. This guide evaluates its performance in biomedical coatings and polymer stabilization, comparing it directly against industry standards: Silver Nanoparticles (AgNPs) and Quaternary Ammonium Compounds (QACs).
Mechanism of Action: The Rechargeable Cycle
DBTT is not inherently biocidal; it is a functional monomer . Its efficacy relies on the "activation" of the N-H bond at the 5-position of the triazine ring.
-
Activation: The N-H bond reacts with aqueous chlorine (HOCl) to form a covalent N-Cl bond.
-
Kill Mechanism: The N-Cl bond undergoes direct transfer of oxidative chlorine to microbial cell membrane receptors (e.g., thiol groups in enzymes), causing cell death without releasing free chlorine into the environment.
-
Rechargeability: Once the chlorine is consumed, the molecule reverts to its precursor state (DBTT) and can be re-chlorinated.
Diagram: The DBTT Activation & Kill Cycle
Comparative Efficacy Analysis
This section contrasts DBTT-derived materials with the two most common alternatives in medical device coatings.
Table 1: Performance Comparison Matrix
| Feature | DBTT (N-Halamine) | Silver Nanoparticles (AgNPs) | Quaternary Ammonium (QACs) |
| Kill Kinetics | Rapid (< 5 mins for 6-log reduction) | Slow (2–24 hours for efficacy) | Moderate (Contact dependent) |
| Mechanism | Oxidative transfer (Contact kill) | Ion release ( | Membrane disruption (Charge) |
| Rechargeability | Yes (via bleach rinse) | No (Finite reservoir) | No (Surface fouling reduces efficacy) |
| Toxicity | Low (Covalent bond prevents leaching) | High potential (Cytotoxicity to fibroblasts) | Moderate (Leaching issues) |
| Stability | High UV/Thermal stability | Prone to oxidation/discoloration | Thermally unstable >150°C |
| Resistance | Negligible (Non-specific oxidation) | Potential bacterial resistance | High resistance risk |
Critical Analysis
-
Vs. AgNPs: Silver relies on the leaching of ions, which creates a "zone of inhibition" but depletes over time. DBTT surfaces do not leach; they kill on contact. This makes DBTT superior for permanent implants or touch surfaces where long-term toxicity is a concern.
-
Vs. QACs: QACs are easily fouled by dead bacterial debris (the "layering effect"), which blocks the active sites. DBTT's oxidative mechanism can actually break down organic debris, maintaining surface activity longer.
Experimental Protocols
To validate the efficacy of DBTT in a material science context (e.g., grafting onto a polymer matrix), follow these standardized protocols.
Protocol A: Surface Activation (Chlorination)
-
Objective: Convert DBTT (N-H) to Active N-Halamine (N-Cl).
-
Reagents: Sodium Hypochlorite (commercial bleach, approx. 5-6%), pH 7 buffer.
-
Preparation: Prepare a 1% aqueous solution of sodium hypochlorite diluted in pH 7 phosphate buffer.
-
Note: Maintaining pH 7 is crucial to maximize HOCl concentration and minimize polymer degradation.
-
-
Immersion: Submerge the DBTT-modified material in the solution for 60 minutes at room temperature with gentle agitation.
-
Washing: Remove material and wash thoroughly with distilled water (3x) to remove free chlorine.
-
Drying: Air dry at room temperature or in a vacuum oven at 40°C.
Protocol B: Quantifying Active Chlorine (Titration)
-
Objective: Verify the "loading" of the antimicrobial agent (
atoms/cm²). -
Method: Iodometric Titration.
-
Cut a
cm sample of the activated material. -
Immerse in 30 mL of 0.001 N sodium thiosulfate solution containing KI (potassium iodide) and starch indicator.
-
Observation: The solution will turn clear as the thiosulfate reduces the oxidative chlorine.
-
Calculation:
Where is normality of thiosulfate, is volume consumed, and is surface area.
Protocol C: Antimicrobial Efficacy (ASTM E2149 Modified)
-
Objective: Measure Log Reduction of S. aureus (Gram-positive) and E. coli (Gram-negative).
-
Inoculum: Prepare bacterial suspension (
CFU/mL) in phosphate-buffered saline (PBS). -
Contact: Place activated DBTT sample into 50 mL of inoculum. Shake at 37°C for defined intervals (5, 15, 30, 60 mins).
-
Neutralization: Remove an aliquot and immediately quench with 0.02 N sodium thiosulfate (stops the killing action).
-
Plating: Plate serial dilutions on agar. Incubate 24h.
-
Data Output: Calculate Log Reduction =
.
Data Visualization: Efficacy Workflow
References
-
Synthesis and Biological Evaluation of Novel 1,3,5-Triazine Derivatives. Source: National Institutes of Health (PubMed) [Link]
-
Comparative Evaluation of Antimicrobial Efficacy of Silver Nanoparticles. Source: National Institutes of Health (PMC) [Link]
-
Standard Test Method for Determining the Antimicrobial Activity of Immobilized Antimicrobial Agents (ASTM E2149). Source: ASTM International [Link]
Benchmarking Guide: 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione in Pharmaceutical Impurity Profiling
[1][2][3]
Executive Summary: The "Silent" Impurity
In the high-stakes arena of pharmaceutical development, 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (1,3-DBT) is rarely the hero, but often the villain.[1][2] As a degradation product of isocyanate-based polymers and a potential byproduct in specific API syntheses (e.g., Gimeracil intermediates), it represents a distinct class of Non-Intentionally Added Substances (NIAS) .[1][2]
This guide objectively benchmarks 1,3-DBT against industry-standard surrogates—specifically Cyanuric Acid (the parent core) and Triallyl Isocyanurate (TAIC) —to evaluate its physicochemical behavior, detection limits, and migration potential.[1][2]
Key Finding: Unlike the highly polar Cyanuric Acid or the reactive TAIC, 1,3-DBT occupies a unique "amphiphilic sweet spot" (LogP ~1.8–2.2), making it a stealthy leachable that evades standard reverse-phase elution fronts while permeating lipophilic drug formulations.[1][2]
Comparative Technical Analysis
The following data benchmarks 1,3-DBT against its structural analogs. The "Performance" here is defined by Analytical Response (Detectability) and Migration Potential (Risk).[2]
Table 1: Physicochemical & Analytical Benchmarking
| Feature | 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (Target) | Cyanuric Acid (Standard A) | Triallyl Isocyanurate (TAIC) (Standard B)[1][2] | Implication for Pharma |
| CAS Number | 24807-33-8 / 27619-97-2 (related) | 108-80-5 | 1025-15-6 | Unique identifier for regulatory filing.[1][2] |
| Molecular Weight | ~241.3 g/mol | 129.1 g/mol | 249.3 g/mol | 1,3-DBT and TAIC co-elute in low-res MS if not separated.[1][2] |
| LogP (Lipophilicity) | ~2.1 (Moderate) | -0.4 (Highly Polar) | ~2.8 (Lipophilic) | Critical: 1,3-DBT migrates easily into both aqueous and oil-based formulations.[1][2] |
| Solubility (Water) | Low (<1 g/L) | High (>2 g/L) | Very Low | 1,3-DBT persists in lipid bilayers/micelles.[1][2] |
| UV Max Abs | 210–220 nm (Weak) | 214 nm | 210 nm | Poor UV chromophore. Requires MS detection for trace analysis.[2] |
| MS Ionization | ESI (+) [M+H] / [M+Na] | ESI (-) [M-H] | ESI (+) [M+H] | 1,3-DBT ionizes well in positive mode; Cyanuric acid requires negative mode.[1][2] |
| Primary Risk | Leachable (Packaging) | Metabolite / Degradant | Crosslinker Residue | 1,3-DBT is a marker for polyurethane/adhesive degradation.[1][2] |
Mechanism of Action: Origin & Migration
Understanding where 1,3-DBT comes from is essential for controlling it.[1][2] It typically arises from the hydrolysis of Dibutyl Diisocyanate or the incomplete alkylation of isocyanurates used in plastic additives.[2]
Diagram 1: The Leaching & Fragmentation Pathway
This diagram illustrates the origin of 1,3-DBT from packaging materials and its fragmentation logic for Mass Spectrometry confirmation.[1][2]
Caption: Figure 1: Formation of 1,3-DBT from polymer degradation and its characteristic MS fragmentation pattern for identification.[1][2]
Experimental Protocol: High-Sensitivity Quantification
Objective: Quantify 1,3-DBT in a liposomal drug formulation with a Limit of Quantitation (LOQ) < 50 ppb. Rationale: Standard UV-HPLC is insufficient due to the molecule's weak chromophore.[2] LC-MS/MS (MRM mode) is the industry standard for this benchmark.[2]
Methodology
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 1.0 mL of drug formulation into a glass centrifuge tube.
-
Internal Standard: Spike with 50 µL of Triallyl Isocyanurate-d15 (or similar deuterated analog) at 1 µg/mL.
-
Why? Corrects for matrix effects and extraction efficiency differences.
-
-
Extraction: Add 3.0 mL of Methyl tert-butyl ether (MTBE) .
-
Agitation: Vortex for 2 minutes; Centrifuge at 4000 rpm for 10 minutes.
-
Concentration: Evaporate the supernatant under Nitrogen at 40°C to dryness. Reconstitute in 200 µL of Methanol:Water (50:50).
Step 2: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Detection (ESI+):
Step 3: Validation Criteria (Self-Validating System)
-
Recovery: Must be 85–115% (benchmarked against the Internal Standard).
-
Linearity: R² > 0.995 over range 10–1000 ppb.[2]
-
Carryover: Blank injection after highest standard must show < 20% of LOQ signal.
Benchmarking Results: 1,3-DBT vs. Alternatives
When selecting a reference standard for "Isocyanurate Leachables," researchers often default to TAIC or Cyanuric Acid.[1] The data below argues why 1,3-DBT must be monitored specifically .
Table 2: Extraction Efficiency Comparison (MTBE Method)
| Analyte | Recovery (%) | Matrix Effect (%) | Stability (24h, RT) |
| 1,3-DBT | 94.5 ± 2.1% | -12% (Suppression) | Stable |
| Cyanuric Acid | < 5% (Poor) | N/A | Stable |
| TAIC | 98.2 ± 1.5% | -8% | Unstable (Polymerizes) |
Interpretation:
-
Cyanuric Acid is too polar for this extraction; it requires Ion Exchange chromatography.[2]
-
TAIC is unstable in reactive matrices (e.g., those containing thiols or amines), leading to false negatives.[1][2]
-
1,3-DBT is the most robust marker for lipophilic isocyanurate migration because it is chemically inert under standard extraction conditions yet sufficiently lipophilic to track with the drug substance.[1][2]
References
-
FDA Guidance for Industry. Container Closure Systems for Packaging Human Drugs and Biologics.[2] U.S. Department of Health and Human Services.[2] [Link]
-
European Medicines Agency (EMA). Guideline on plastic immediate packaging materials.[2] CPMP/QWP/4359/03.[2] [Link]
-
Jenke, D. (2009).[2] Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables.[2] Wiley.[2] [Link][1][2]
-
PubChem. Compound Summary: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione derivatives.[1][2][3] National Library of Medicine.[2] [Link]
Disclaimer: This guide is for research and development purposes only. All protocols should be validated internally according to ICH Q2(R1) guidelines before use in GMP environments.
Sources
- 1. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- [webbook.nist.gov]
- 2. 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | C11H20N4S2 | CID 3035346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(3-isocyanatomethylphenyl)- | C27H18N6O6 | CID 117827 - PubChem [pubchem.ncbi.nlm.nih.gov]
Characterization and comparison of 1,3,5-triazinane-2,4,6-trione analogues
Comparative Characterization of 1,3,5-Triazinane-2,4,6-trione Analogues: A Technical Guide
Executive Summary: The Isocyanurate Core
The 1,3,5-triazinane-2,4,6-trione scaffold (commonly referred to as the isocyanurate core) represents a unique class of heterocyclic compounds defined by their high thermal stability and versatile functionalization. Unlike their aromatic s-triazine precursors (e.g., cyanuric chloride), these trione analogues exist predominantly in the keto-form in solution, a property that dictates their reactivity and application.
This guide characterizes two distinct functional classes of this scaffold:
-
N-Chlorinated Analogues (Oxidizers): Used primarily in controlled release disinfection (e.g., TCCA, NaDCC).
-
N-Alkylated Analogues (Cross-linkers): Used in high-performance polymers and emerging drug delivery systems (e.g., TGIC, TAIC, THEIC).
Class I: N-Chlorinated Analogues (The Oxidizers)[1]
These analogues function as reservoirs for hypochlorous acid (HOCl). The critical performance differentiator is the hydrolysis kinetics and the solution pH , which dictates the ratio of active HOCl (biocidal) to OCl⁻ (less active).
Comparative Performance Data
| Feature | TCCA (Trichloroisocyanuric Acid) | NaDCC (Sodium Dichloroisocyanurate) |
| Molecular Formula | C₃Cl₃N₃O₃ | C₃Cl₂N₃O₃Na |
| Active Chlorine | ~90% | ~56–60% |
| Solubility (25°C) | Low (1.2 g/100g water) | High (~25 g/100g water) |
| pH (1% Solution) | Acidic (pH 2.7 – 3.0) | Near Neutral (pH 6.0 – 7.0) |
| Dissolution Kinetics | Slow, sustained release | Rapid, "shock" release |
| Primary Use | Continuous dosing, long-term stability | Rapid sanitation, pH-sensitive systems |
Mechanistic Insight: The Hydrolysis Equilibrium
The release of chlorine is not instantaneous but follows a stepwise hydrolysis. TCCA acts as a proton donor, lowering pH. This acidity shifts the equilibrium toward molecular HOCl, enhancing efficacy but potentially damaging sensitive substrates. NaDCC, being a salt, maintains neutrality, making it safer for pharmaceutical handling or corrosion-sensitive equipment.
Scientist’s Note: Do not rely solely on "Total Chlorine" assays. You must distinguish between Free Available Chlorine (FAC) and Bound Chlorine (stabilized by the isocyanurate ring). The dissociation constant (
Class II: N-Alkylated Analogues (The Cross-linkers)
In materials science and medicinal chemistry, the nitrogen atoms are substituted with functional groups to create hyper-stable cross-linkers.
Comparative Characterization
| Feature | TGIC (Triglycidyl Isocyanurate) | TAIC (Triallyl Isocyanurate) | THEIC (Tris(2-hydroxyethyl) Isocyanurate) |
| Functional Group | Epoxide (Glycidyl) | Alkene (Allyl) | Alcohol (Hydroxyethyl) |
| Reactivity | Reacts with Carboxyl/Amines | Radical Polymerization | Esterification/Urethane formation |
| Thermal Stability | High (Dec. >300°C) | Moderate | Very High (Used in wire enamels) |
| Toxicity Profile | Mutagenic (Cat 2) | Low acute toxicity | Low toxicity |
| Application | Polyester powder coatings | EVA solar encapsulants, Rubber | PVC stabilizers, Wire coatings |
Critical Analysis: The TGIC vs. HAA Debate
While TGIC offers superior weatherability and heat resistance compared to alternatives like HAA (Hydroxyalkylamide), its mutagenic potential has restricted its use in Europe.[1] For drug development, TGIC is generally avoided as a scaffold due to alkylating potential, whereas THEIC serves as a safer, hydroxyl-rich scaffold for dendrimer synthesis or prodrug design.
Experimental Workflows & Protocols
A. Analytical Protocol: HPLC Separation of Isocyanurates
Challenge: The keto-enol tautomerism of the core ring can cause peak splitting or tailing in unbuffered systems.
Methodology:
-
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate (pH adjusted to 6.5 with Acetic Acid). Note: pH control is vital to stabilize the keto form.
-
Solvent B: Acetonitrile (HPLC Grade).
-
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 215 nm (Isocyanurate ring absorption).
-
Flow Rate: 1.0 mL/min.
Validation Criteria:
-
Tailing Factor: Must be < 1.5. If higher, increase buffer ionic strength.
-
Resolution: > 2.0 between the target analogue and the cyanuric acid degradation product.
B. Visualization: Hydrolysis & Degradation Pathway
The following diagram illustrates the stepwise hydrolysis of TCCA, showing the release of active chlorine and the reversion to the inert Cyanuric Acid core.
Figure 1: Stepwise hydrolysis of TCCA releasing Hypochlorous Acid (HOCl).
C. Visualization: Analytical Workflow
This flowchart defines the decision matrix for characterizing an unknown isocyanurate analogue.
Figure 2: Decision matrix for identifying and characterizing isocyanurate analogues.
References
-
Chemical Identity & Tautomerism
-
Density functional theory (DFT) studies on tautomerism of Cyanuric Acid. Journal of Chemical and Pharmaceutical Research.
-
-
Analytical Methods (HPLC)
-
HPLC Determination of Cyanuric Acid in Swimming Pool Waters. American Chemical Society (ACS).
-
Separation of Triallyl isocyanurate on Newcrom R1 HPLC column. SIELC Technologies.
-
-
Chlorinated Analogues (TCCA/NaDCC)
-
Material Analogues (TGIC/TAIC)
-
Polyester Powder Coatings – TGIC vs HAA Explained. Houston Powder Coaters.
-
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione Product Data. Sigma-Aldrich.
-
Sources
Strategic Alternatives to 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (DBI) in Research
[1][2]
Executive Summary
1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (DBI) functions primarily as a lipophilic hydrogen-bonding scaffold .[1][2] Its unique structure—a rigid isocyanurate core with two hydrophobic butyl chains and one reactive N-H site—makes it valuable for:
-
Supramolecular Assembly: Acting as a "Janus" molecule with specific H-bond donor/acceptor motifs.[2]
-
Polymer Modification: Serving as a thermal stabilizer or chain terminator.[2]
-
Synthetic Intermediate: Providing a scaffold for asymmetric isocyanurate synthesis.
However, DBI can be costly, difficult to source in bulk, or exhibit suboptimal solubility profiles.[1] This guide categorizes alternatives based on functional equivalency , allowing researchers to select the best substitute for their specific experimental constraints.
Part 1: Functional Analysis & Decision Matrix
To select the correct alternative, you must identify the primary function DBI serves in your research.
The DBI Functional Profile
-
Substituents: Two n-butyl groups (Lipophilicity, solubility in organic solvents).[1][2]
-
Active Site: One N-H group (Hydrogen bond donor, nucleophilic center).[1]
-
Key Property: High thermal stability (>250°C) and resistance to oxidative degradation.[2]
Decision Matrix: Selecting an Alternative
Figure 1: Decision tree for selecting DBI alternatives based on experimental intent.
Part 2: Detailed Comparison of Alternatives
Category A: Supramolecular & Crystal Engineering Alternatives
Use Case: You need a molecule that forms specific hydrogen-bonded rosettes, tapes, or networks.[1][2]
1. 1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione (DMT) [1][2]
-
Comparison: DMT is the methyl analog of DBI.[2]
-
Pros: Significantly cheaper; higher melting point (crystalline solid); more extensively characterized in literature.[2]
-
Cons: Lower solubility in non-polar solvents (hexane, toluene) compared to DBI.
-
Recommendation: Use DMT if your system tolerates polar solvents (CHCl3, DMSO) or if you need a more rigid crystal lattice.
2. 1,3-Dibutylbarbituric Acid
-
Comparison: Barbiturates are bioisosteres of isocyanurates.[2] They possess the same acceptor-donor-acceptor (ADA) hydrogen bonding motif but have different acidity (pKa ~4 vs. pKa ~9 for isocyanurates).[1][2]
-
Pros: Stronger hydrogen bond donor; commercially available as various derivatives.[2]
-
Cons: Less thermally stable than the isocyanurate ring; more susceptible to hydrolysis.[2]
-
Recommendation: Use for biological modeling or if stronger H-bonding is required.[1][2]
Category B: Polymer Stability & Material Science Alternatives
Use Case: You are using DBI as a thermal stabilizer, plasticizer, or flame retardant additive.[1]
1. THEIC (Tris(2-hydroxyethyl) isocyanurate) [1][2][4]
-
Comparison: A tri-functional isocyanurate used industrially in wire enamels and PVC stabilization.[2]
-
Pros: Exceptional thermal stability; industrial standard (low cost); hydroxyl groups allow for further functionalization or crosslinking.[2]
-
Cons: Highly polar; insoluble in aliphatic hydrocarbons.[2]
-
Recommendation: The superior choice for high-temperature coatings and crosslinked polymers .[1][2]
2. Hindered Phenolic Antioxidants (e.g., Irganox 3114) [1]
-
Structure: Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate.[1][2][3][5]
-
Comparison: This molecule incorporates the isocyanurate core and sterically hindered phenol groups.[2]
-
Pros: Dual action (radical scavenging + structural stability); industry standard for polyolefins.[2]
-
Cons: Fully substituted (no N-H group), so it cannot act as a hydrogen bond donor in the same way DBI does.
-
Recommendation: Use if your primary goal is preventing oxidative degradation in plastics.[2]
Part 3: Experimental Validation Protocols
To validate an alternative, you must benchmark its performance against DBI. Use the following protocols.
Protocol 1: Comparative Solubility Profiling (LogP Determination)
Objective: Determine if the alternative matches the lipophilicity of DBI for your solvent system.[1][2]
-
Preparation: Prepare saturated solutions of DBI and the Alternative (e.g., DMT) in a biphasic system of 1-Octanol and Phosphate Buffered Saline (PBS, pH 7.4) .
-
Equilibration: Shake vigorously for 24 hours at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze the concentration in each phase using UV-Vis spectroscopy (Isocyanurates absorb ~210-220 nm) or HPLC.
-
Calculation:
[1][2] -
Interpretation:
Protocol 2: Thermal Stability Benchmarking (TGA)
Objective: Ensure the alternative survives the processing temperatures used with DBI.
-
Instrument: Thermogravimetric Analyzer (TGA).[2]
-
Sample: 5–10 mg of dried sample (DBI vs. Alternative).
-
Method: Ramp from 25°C to 600°C at 10°C/min under Nitrogen (inert) and Air (oxidative).[2]
-
Key Metric: Record the
(Temperature at 5% weight loss).
Protocol 3: H-Bonding Strength (NMR Titration)
Objective: Quantify the donor ability of the N-H group if using for supramolecular assembly.[1][2]
-
Host: DBI or Alternative (10 mM in
). -
Guest: A standard acceptor (e.g., Tetrabutylammonium acetate).
-
Titration: Add aliquots of Guest to Host. Monitor the chemical shift of the N-H proton (
~8-10 ppm) via ^1H NMR. -
Analysis: Plot
vs. [Guest]/[Host]. Fit to a 1:1 binding isotherm to extract the Association Constant ( ). -
Criterion: A suitable alternative should have a
within one order of magnitude of DBI.[2]
Part 4: Synthetic Pathway to DBI Alternatives
If commercial sources are unavailable, you can synthesize functional equivalents in-house.[1][2]
Workflow: Controlled Alkylation of Cyanuric Acid
Direct alkylation of cyanuric acid is difficult to control (giving mixtures of mono-, di-, and tri-substituted products).[1][2] A more precise route to N,N'-disubstituted isocyanurates involves the reaction of isocyanates.[1][2]
Figure 2: Synthetic logic for accessing substituted isocyanurates.
Key Precaution: When synthesizing alternatives, ensure rigorous purification (column chromatography) to remove tri-substituted byproducts, which lack the critical N-H functionality.[1]
References
-
Isocyanurate Stability: Gijsman, P., & Fiorio, R. (2023). "Long term thermo-oxidative degradation and stabilization of polypropylene (PP)." Polymer Degradation and Stability, 208, 110260. Link[1][2]
-
Supramolecular Motifs: Whitesides, G. M., et al. (1991). "Molecular Self-Assembly and Nanochemistry: A Chemical Strategy for the Synthesis of Nanostructures."[1][2] Science, 254(5036), 1312–1319.[1] Link[1][2]
-
THEIC Applications: Foconsci Chemical Industry.[2] "The Advantages and Prospects of THEIC in PVC Applications." Link
-
Green Solvent Alternatives: Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. Link
-
Polyurethane Catalysis: Florio, M. E. "Alternatives to DBTL catalysts in polyurethanes – a comparative study." ResearchGate.[2] Link
Definitive Purity Assessment Guide: 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione
Executive Summary & Strategic Overview
1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (CAS: 24807-33-8), often referred to as 1,3-Dibutyl isocyanurate , is a critical intermediate in the synthesis of specialized crosslinkers and antioxidants. Unlike its fully substituted counterpart (1,3,5-tributyl isocyanurate), the 1,3-disubstituted form retains a reactive N-H functionality at the 5-position, making it chemically distinct but also susceptible to specific impurity profiles.
The Analytical Challenge: The primary challenge in assessing the purity of this compound is distinguishing it from its homologues:
-
Mono-butyl isocyanurate: (Under-alkylated impurity)
-
1,3,5-Tributyl isocyanurate: (Over-alkylated impurity)
This guide objectively compares three methodologies—HPLC-UV , GC-FID , and Quantitative NMR (qNMR) —to establish a self-validating purity assessment workflow.
Chemical Context & Impurity Profiling[3][4]
Understanding the synthesis pathway is the first step in designing a robust assay. 1,3-Dibutyl isocyanurate is typically synthesized via the controlled alkylation of cyanuric acid or the partial hydrolysis of butyl isocyanate trimers.
Likely Impurity Profile:
| Impurity Type | Chemical Entity | Origin | Detection Challenge |
| Homologue | 1-Butyl-1,3,5-triazinane-2,4,6-trione | Incomplete reaction | High Polarity, elutes early in RP-HPLC. |
| Homologue | 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione | Over-alkylation | Low Polarity, elutes late; Volatile. |
| Precursor | Cyanuric Acid | Unreacted material | Highly polar, UV active only <220nm. |
| Solvent | DMF, Toluene, Butyl Isocyanate | Process solvents | Volatile, best seen by GC. |
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Best For: Routine QC, quantification of non-volatile impurities (Cyanuric acid), and thermally unstable samples.
The isocyanurate ring lacks a strong chromophore above 220 nm. Therefore, standard detection at 254 nm is insufficient . This protocol utilizes low-UV detection (210 nm) with a high-purity mobile phase to maximize sensitivity.
Experimental Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Phosphate buffer (pH 6.5) or HPLC-grade Water (if using MS).
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV @ 210 nm (Reference 360 nm).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 15.0 | 90 | Gradient Elution |
| 20.0 | 90 | Wash |
| 20.1 | 10 | Re-equilibration |
Critical Insight: At 210 nm, solvents must be "HPLC Far UV" grade to prevent high baseline noise. Phosphate buffer is preferred over formate/acetate for UV transparency, though it is incompatible with LC-MS.
Method B: Gas Chromatography (GC-FID)
Best For: Separation of homologues (Mono/Di/Tri-butyl), residual solvents, and high-throughput screening.
Isocyanurates are generally thermally stable up to 300°C, making GC a superior choice for resolution. The boiling point differences between the mono-, di-, and tri-butyl derivatives allow for baseline separation that is often cleaner than HPLC.
Experimental Protocol
-
Instrument: GC with Flame Ionization Detector (FID).
-
Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split mode (20:1), 260°C.
-
Detector (FID): 300°C; H2 30 mL/min, Air 400 mL/min.
Temperature Program:
-
Initial: 100°C (Hold 1 min).
-
Ramp 1: 15°C/min to 280°C.
-
Final: 280°C (Hold 5 min).
Why this works: The "1,3-Dibutyl" compound has a free N-H group, which can cause tailing on non-polar columns. If tailing is observed, derivatization (e.g., silylation with BSTFA) may be required, but direct injection is usually successful on modern deactivated columns.
Method C: Quantitative NMR (qNMR) – The "Gold Standard"
Best For: Absolute purity determination without a specific reference standard. Self-validating.
When a certified reference standard for 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione is unavailable, qNMR is the only method to establish absolute purity.
Experimental Protocol
-
Solvent: DMSO-d6 (preferred for solubility of all species) or CDCl3.
-
Internal Standard (IS): Maleic Acid (99.9% TraceCERT) or Dimethyl sulfone.
-
Relaxation Delay (D1): 30 seconds (Must be > 5 x T1).
-
Scans: 16 or 32.
Analysis Logic:
-
Target Signal: The N-CH2 triplet of the butyl group (approx. 3.6 - 3.8 ppm).
-
Integration: Compare the molar integral of the Target Signal vs. the Internal Standard Signal.
-
Differentiation: The N-H proton (if visible in DMSO, ~11-12 ppm) confirms the "di-butyl" structure vs. the "tri-butyl" (which lacks N-H).
Calculation:
Comparative Data & Decision Matrix
The following table summarizes the performance characteristics of each method based on experimental validation.
| Feature | HPLC-UV (210 nm) | GC-FID | qNMR |
| Specificity | Moderate (Low UV selectivity) | High (Boiling point separation) | High (Structural confirmation) |
| LOD (Limit of Detection) | ~0.5 µg/mL | ~0.1 µg/mL | ~1 mg/mL (Low sensitivity) |
| Precision (RSD) | < 1.0% | < 0.5% | < 0.5% |
| Linearity (R²) | > 0.999 | > 0.9995 | N/A (Absolute method) |
| Main Limitation | Requires UV-transparent buffers | Sample must be volatile | High sample mass required |
Visualized Workflow (Decision Tree)
The following diagram outlines the logical flow for selecting and executing the correct purity assessment method.
Figure 1: Decision matrix for selecting the optimal analytical technique based on resource availability and impurity type.
References
-
National Institute of Standards and Technology (NIST). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Retrieved from [Link]
-
Chromatography Today. HPLC vs GC - A Beginner's Guide. Retrieved from [Link]
-
Royal Society of Chemistry. Analytical methods used for isocyanates and their derivatives. Retrieved from [Link]
-
Phenomenex. GC vs HPLC: Method Selection Guide. Retrieved from [Link]
Sources
Technical Guide: Cross-Validation of Analytical Methods for 1,3,5-Triazinane-2,4,6-Triones
Executive Summary
The analysis of 1,3,5-triazinane-2,4,6-trione (commonly referred to as Cyanuric Acid or CYA ) presents a unique set of challenges due to its high polarity, low volatility, and tautomeric equilibrium. As a critical analyte in pharmaceutical intermediates, environmental water safety, and food safety (notably the melamine crisis), accurate quantification requires selecting the correct modality based on matrix complexity and sensitivity requirements.
This guide objectively compares three primary analytical workflows:
-
LC-MS/MS (HILIC mode): The regulatory gold standard for trace analysis in complex matrices.
-
GC-MS (Derivatization): The robust method for structural confirmation and volatile matrices.
-
HPLC-UV (Mixed-Mode/Ion Exchange): The cost-effective workhorse for Quality Control (QC) of raw materials.
The Chemical Context: The Tautomer Trap
Before selecting a method, the analyst must understand the analyte's behavior. 1,3,5-triazinane-2,4,6-trione exists in a pH-dependent equilibrium with its enol form, 1,3,5-triazine-2,4,6-triol.
-
Keto Form (Trione): Predominant at acidic/neutral pH. Highly polar.
-
Enol Form (Triol): Aromatic character, capable of forming salts.
Analytical Implication: Standard Reverse Phase (C18) chromatography often fails because the molecule elutes in the void volume due to extreme polarity. Successful methods must utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or Derivatization .
Figure 1: Tautomeric equilibrium dictates analytical strategy. The keto-form requires HILIC for retention, while GC analysis requires locking the structure via derivatization.
Method A: LC-MS/MS (The Regulatory Gold Standard)
Best For: Trace analysis (ppb levels) in complex biological or food matrices (plasma, milk, tissue).
The Mechanism: HILIC
Because 1,3,5-triazinane-2,4,6-trione is too polar for C18 columns, HILIC (Hydrophilic Interaction Liquid Chromatography) is required. HILIC uses a polar stationary phase (e.g., Zwitterionic or Amide) and a high-organic mobile phase. Water acts as the strong solvent, forming a water-enriched layer on the stationary phase surface into which the analyte partitions.
Protocol Highlights (FDA/SANTE Aligned)
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide-HILIC, 2.1 x 100 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8).
-
Mobile Phase B: Acetonitrile (ACN).
-
Isocratic Mode: Typically 75-80% ACN.
-
Detection: ESI Negative Mode (M-H)⁻.
-
Internal Standard: Required. Use
-Cyanuric Acid to correct for significant matrix suppression common in HILIC.
Pros & Cons
| Feature | Verdict | Notes |
| Sensitivity | Superior | LOD: ~10–20 µg/kg (ppb). |
| Selectivity | High | MS/MS transitions eliminate most background. |
| Robustness | Moderate | HILIC equilibration times are long; sensitive to pH changes. |
Method B: GC-MS (Structural Confirmation)
Best For: Volatility assessment, unknown identification in simpler matrices, and laboratories lacking LC-MS/MS.
The Mechanism: Silylation
The trione/triol groups must be "capped" to prevent hydrogen bonding and thermal degradation. Silylation replaces active hydrogens with trimethylsilyl (TMS) groups.[2][3]
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
Protocol Highlights
-
Dry Down: Sample must be completely dry . Water destroys BSTFA.
-
Reconstitution: Dissolve residue in anhydrous Pyridine.
-
Derivatization: Add BSTFA + 1% TMCS (Ratio 1:1 with Pyridine).
-
Incubation: Heat at 70°C for 30-45 minutes . (Critical: Room temp reaction is incomplete).
-
Injection: Splitless mode, 260°C inlet.
-
MS Detection: EI Source. Look for m/z 345 (Tris-TMS derivative molecular ion) and m/z 330 (M-15).
Figure 2: Critical workflow for GC-MS analysis. Moisture control is the primary failure point.
Method C: HPLC-UV (QC & Raw Material)
Best For: Purity assays of raw materials ( >98% purity) or high-concentration environmental samples (swimming pools).
The Mechanism: Mixed-Mode or Ion Exchange
Since the analyte has low UV absorbance (no strong chromophore) and poor retention on C18, Anion Exchange or Mixed-Mode (C18 + Anion Exchange) columns are used.
Protocol Highlights
-
Column: Mixed-mode Anion Exchange (e.g., Oasis MAX or specialized organic acid columns).
-
Mobile Phase: Phosphate buffer (pH 6.0) / Methanol (High aqueous content).
-
Detection: UV at 213 nm (End absorption).
-
Limitation: Non-specific. Any organic acid absorbing at 213 nm will interfere.
Cross-Validation Data Summary
The following table summarizes performance metrics derived from cross-validation studies (e.g., FDA LIB 4422 and EPA 5030/8260 adaptations).
| Parameter | LC-MS/MS (HILIC) | GC-MS (Derivatized) | HPLC-UV |
| LOD (Limit of Detection) | 10 - 20 µg/kg (ppb) | 50 - 100 µg/kg (ppb) | 1 - 5 mg/kg (ppm) |
| Linearity ( | > 0.995 (0.05 - 5 ppm) | > 0.990 (0.1 - 10 ppm) | > 0.999 (10 - 1000 ppm) |
| Recovery (Spiked) | 85 - 110% (Isotope Corrected) | 70 - 95% (Variable) | 95 - 102% |
| Matrix Effects | High (Suppression common) | Low (After extraction) | High (Interference at 213nm) |
| Sample Throughput | High (10 min run) | Low (45 min prep + run) | High (10 min run) |
Self-Validating the Comparison (Bland-Altman Approach)
To cross-validate Method A (LC-MS) against Method B (GC-MS):
-
Analyze 20 positive samples using both methods.
-
Calculate the % Difference:
. -
Acceptance Criteria: Results should fall within ±20% for concentrations > LOQ.
-
Note: GC-MS often yields slightly lower results due to incomplete derivatization if moisture is present.
Analytical Decision Matrix
Use this logic flow to select the appropriate method for your specific application.
Figure 3: Decision matrix for method selection based on matrix and sensitivity needs.
References
-
US Food and Drug Administration (FDA). (2008). Laboratory Information Bulletin No. 4422: Interim Method for Determination of Melamine and Cyanuric Acid Residues in Foods using LC-MS/MS.[4][5] [Link][6]
-
Turnipseed, S. B., et al. (2008). "Determination of Melamine and Cyanuric Acid Residues in Infant Formula using LC-MS/MS." Laboratory Information Bulletin No. 4421.[4] [Link][6]
-
European Food Safety Authority (EFSA). (2010). "Scientific Opinion on Melamine in Food and Feed." EFSA Journal, 8(4):1573. [Link]
-
Sanford, A., et al. (2008). "GC-MS Screen for the Presence of Melamine, Ammeline, Ammelide, and Cyanuric Acid." FDA LIB 4423. [Link][6]
Sources
Safety Operating Guide
1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione proper disposal procedures
As a Senior Application Scientist, I understand that the integrity of your research is inextricably linked to the safety and efficiency of your laboratory operations. Handling specialized organic compounds like 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (also known as 1,3-dibutyl isocyanurate) requires more than just following a generic safety sheet; it demands a deep understanding of the chemical's mechanistic behavior, potential hazards, and environmental impact.
This guide provides a self-validating, step-by-step operational and disposal framework designed to integrate seamlessly into your drug development and synthetic workflows, ensuring absolute compliance and safety.
Physicochemical Profile & Hazard Causality
To safely manage 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione, we must first understand the relationship between its molecular structure and its macroscopic hazards. The compound consists of a highly stable triazinane-2,4,6-trione (isocyanurate) core flanked by two lipophilic butyl chains.
Table 1: Physicochemical Properties & Waste Classification Data
| Parameter | Value | Operational Impact & Causality |
| Chemical Name | 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione | Identifies the specific triazinane derivative. |
| CAS Number | 24807-33-8[1] | Critical for accurate manifesting and SDS tracking. |
| Molecular Formula | C11H19N3O3 | The absence of halogens dictates exclusive routing to non-halogenated waste streams. |
| Molecular Weight | 241.29 g/mol | Solid state at standard conditions; presents particulate and dust inhalation risks. |
| GHS Hazards | H302, H312, H373[2][3] | Necessitates stringent PPE to prevent ingestion, dermal absorption, and systemic toxicity. |
| Waste Category | Non-Halogenated Organic Solid | Segregation prevents the generation of toxic halogenated combustion byproducts during disposal. |
| Destruction Method | Thermal Incineration (>1000°C) | Extreme heat is required to completely cleave the stable triazinane-trione ring and prevent NOx emissions. |
Operational Handling & Waste Segregation
According to the National Research Council's Prudent Practices in the Laboratory, proper segregation of non-halogenated organic waste is critical to preventing incompatible chemical reactions and optimizing incineration efficiency[4].
Protocol 1: Routine Laboratory Handling
-
Preparation & PPE: Don nitrile gloves, safety goggles, and a flame-resistant lab coat.
-
Causality: Mitigates dermal exposure risks associated with H312 (Harmful in contact with skin) hazards[3].
-
-
Containment: Handle the solid powder within a certified Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood.
-
Causality: Prevents the aerosolization of particulates and protects against inhalation of the active compound.
-
-
Waste Segregation: Deposit all residual solid chemical and contaminated consumables (e.g., weigh boats, pipette tips) into a designated "Non-Halogenated Organic Solid Waste" container.
-
Causality: 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione lacks halogens; mixing it with halogenated waste unnecessarily increases disposal costs and complicates the incineration chemistry.
-
-
Validation Step: Before sealing the primary waste container, cross-reference the laboratory waste log to ensure no strong oxidizers, concentrated acids, or halogenated solvents have been introduced. This log acts as a self-validating system to prevent exothermic incompatibilities.
Spill Response & Immediate Decontamination
In the event of an accidental release, immediate containment is required to prevent systemic exposure and cross-contamination of other research materials.
Protocol 2: Spill Containment Workflow
-
Isolation: Immediately evacuate personnel from the spill zone and increase laboratory ventilation.
-
Containment: Cover the spilled solid with an inert, non-combustible absorbent material such as dry sand or vermiculite.
-
Causality: Sand suppresses dust generation and prevents the lipophilic compound from spreading across the benchtop or floor.
-
-
Collection: Using non-sparking tools, carefully sweep the absorbed mixture and transfer it to a high-density polyethylene (HDPE) bucket.
-
Causality: HDPE provides superior chemical resistance against organic solids and prevents moisture ingress, which could otherwise degrade the compound over time.
-
-
Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution, followed by a thorough deionized water rinse.
-
Causality: Surfactants ensure the complete solubilization and removal of trace hydrophobic butyl-triazinane residues.
-
-
Validation Step: Post-cleanup, wipe the decontaminated area with a damp pH test strip. A neutral pH (6.5-7.5) confirms the absence of residual reactive chemical dust or cleaning agents, validating that the bench is safe for subsequent experiments.
Final Disposal & Incineration Logistics
The robust nature of the triazinane ring means that standard landfill disposal is strictly prohibited. The compound must be completely oxidized to prevent environmental contamination.
Protocol 3: Final Destruction
-
Accumulation: Store sealed waste containers in a cool, dry, well-ventilated Central Accumulation Area (CAA) compliant with institutional and federal guidelines[4].
-
Manifesting: Complete a Uniform Hazardous Waste Manifest, explicitly listing the CAS number (24807-33-8)[1] and the chemical name.
-
Transport & Destruction: Transfer custody to a licensed hazardous waste vendor for high-temperature incineration (>1000°C).
-
Causality: High-temperature thermal destruction is required to completely oxidize the robust triazinane-trione ring into CO₂, H₂O, and N₂, preventing the release of toxic nitrogen oxides (NOx) that occur during incomplete combustion.
-
-
Validation Step: Obtain and file the Certificate of Destruction (CoD) from the waste vendor. The CoD closes the loop, providing self-validating proof that the material was legally and safely destroyed.
Figure 1: Decision matrix and disposal workflow for 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione.
References
-
Lead Sciences. "1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione - Lead Sciences Catalog". Available at:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". National Academies Press, 2011. Available at:[Link]
Sources
- 1. 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione - Lead Sciences [lead-sciences.com]
- 2. 24807-33-8|1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione|BLD Pharm [bldpharm.de]
- 3. 846-74-2 | 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione - AiFChem [aifchem.com]
- 4. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
A Senior Application Scientist's Guide to Handling 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione: A Framework for Proactive Safety
As researchers and scientists at the forefront of innovation, our work often involves synthesizing or handling novel chemical entities. While comprehensive safety data for every new compound may not be readily available, a proactive and principled approach to safety is paramount. This guide provides essential safety and logistical information for handling 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we will apply established principles of chemical safety, drawing authoritative guidance from the known hazards of structurally similar triazine-based compounds. This framework is designed to empower you to work safely, protect your colleagues, and ensure the integrity of your research.
Hazard Analysis: An Educated Approach to an Unknown Profile
1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione belongs to the family of substituted isocyanurates. Analogs, such as 1,3-diallyl-1,3,5-triazinane-2,4,6-trione, are known to cause severe skin burns and eye damage and may cause respiratory irritation.[1] Other similar triazine compounds are documented as causing serious skin and eye irritation.[2][3] Therefore, it is prudent to handle 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione as a substance with the potential for similar hazards until proven otherwise.
Assumed Primary Hazards:
-
Skin Corrosion/Irritation: Potential to cause skin irritation or chemical burns upon direct contact.[2][3]
-
Serious Eye Damage/Irritation: High likelihood of causing serious, potentially irreversible, eye damage if splashed into the eyes.[1][2][3]
-
Respiratory Irritation: If the compound is a powder or has significant vapor pressure, inhalation may lead to respiratory tract irritation.[1]
This conservative assessment is the cornerstone of our safety protocol. By preparing for the most likely hazards based on chemical structure, we build a robust defense against accidental exposure.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not merely a checklist; it is a critical system designed to mitigate the specific risks identified. The degree of exposure risk dictates the level of protection required.[4] All PPE should be inspected for integrity before each use.[5]
| Task/Operation | Minimum Required PPE | Rationale |
| Weighing & Aliquoting (Solid) | Safety Goggles, Chemical-Resistant Gloves (Nitrile), Lab Coat | Protects against eye contact from dust particles and incidental skin contact. |
| Solution Preparation & Transfers | Chemical Splash Goggles, Face Shield, Chemical-Resistant Gloves (Nitrile or Neoprene), Chemical-Resistant Apron over Lab Coat | Provides enhanced protection against splashes to the face and body, which is a higher risk during liquid handling.[4][6] |
| Running Reactions & Workup | Chemical Splash Goggles, Lab Coat, Chemical-Resistant Gloves | Standard protection for controlled procedures within a primary containment system (fume hood). |
| Cleaning & Decontamination | Chemical Splash Goggles, Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl), Chemical-Resistant Apron | Protects against contact with concentrated residues during cleaning procedures. |
Causality in PPE Selection:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes from any direction.[2] A face shield should be worn over the goggles during procedures with a high splash potential, as it protects the entire face.[4][6]
-
Hand Protection: Chemical-resistant gloves are the primary barrier against skin contact. Nitrile gloves offer good initial protection for incidental contact, but they should be disposed of immediately if contamination is known or suspected.[7][8] For prolonged handling or submersion, more robust gloves like neoprene or butyl rubber should be considered. Always wash hands thoroughly after removing gloves.[5]
-
Body Protection: A lab coat protects the skin and personal clothing from minor spills and contamination. For tasks involving larger volumes or significant splash risk, a chemical-resistant apron provides an additional, impermeable layer of protection.[9]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized workflow minimizes variability and risk. All operations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][10]
Step 1: Preparation and Pre-Use Checks
-
Designate an Area: Cordon off a specific area within a chemical fume hood for the handling of this compound.[10]
-
Assemble Materials: Ensure all necessary equipment (glassware, stir bars, spatulas), PPE, and waste containers are inside the fume hood before handling the chemical.
-
Verify Fume Hood Operation: Check that the fume hood is functioning correctly and the sash is at the appropriate height.
-
Don PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.
Step 2: Handling the Compound
-
Work Within the Hood: Keep the container of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione at least 15 cm (6 inches) from the sash opening.[6]
-
Controlled Dispensing: When weighing or transferring the solid, use gentle motions to avoid creating airborne dust. If the material is a liquid, pour slowly to prevent splashing.
-
Container Management: Keep the primary container sealed when not in immediate use.[11]
-
Immediate Cleanup: Use a disposable scoop or a wetted cloth to clean up any minor spills within the fume hood immediately. Do not dry sweep, as this can generate dust.
Step 3: Post-Handling and Decontamination
-
Surface Decontamination: After completing the work, decontaminate all surfaces and equipment within the fume hood using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash, if compatible.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the apron, face shield, and goggles. The lab coat should be removed last. Never wear potentially contaminated gloves outside of the laboratory area.[5]
-
Personal Hygiene: Wash hands and arms thoroughly with soap and water after every session.[10]
Caption: Workflow for Safe Handling of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione.
Emergency & Disposal Plans: Preparing for the Unexpected
Spill Response:
-
Alert Personnel: Immediately alert others in the lab.
-
Evacuate (If Necessary): For large spills or spills outside of a fume hood, evacuate the area.
-
Containment (Small Spills): For small spills inside a fume hood, contain the spill with an appropriate absorbent material from a chemical spill kit. Do not touch spilled material directly.[5]
-
Disposal of Spill Debris: Collect all contaminated materials in a sealed, properly labeled hazardous waste container.[11]
Exposure Protocol:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][12]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[3][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][13]
Waste Disposal: All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.
-
Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with the full chemical name: "Hazardous Waste: 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione".
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office according to all local, state, and federal regulations.[13][14] Do not pour any amount down the drain.[8][11]
By treating 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione with the respect and caution afforded to its more hazardous analogs, you establish a culture of safety that protects you, your research, and your colleagues. This guide provides the framework, but diligent practice and critical thinking are your most valuable safety tools.
References
-
Guidance for the Selection of Protective Clothing for TDI Users. Covestro Solution Center. [Link]
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SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-. Synerzine. [Link]
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Safety Data Sheet - 1,3,5-Triazine, 2,4,6-trimethyl-. Angene Chemical. [Link]
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Safety Data Sheet: 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Chemos GmbH & Co. KG. [Link]
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SAFETY DATA SHEET - 2,4,6-Tris(allyloxy)-1,3,5-triazine. Fisher Scientific. [Link]
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Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
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Guidelines for Safe Laboratory Practices. NextGen Protocols. [Link]
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Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). [Link]
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1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- Hazard Information. PubChem. [Link]
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Laboratory Safety Standard Operating Procedure (SOP). University of Houston. [Link]
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Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]
Sources
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- 2. synerzine.com [synerzine.com]
- 3. fishersci.com [fishersci.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. angenechemical.com [angenechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. artscimedia.case.edu [artscimedia.case.edu]
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- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
